Technical Documentation Center

2-(1-Methylaminoethyl)-1,4-benzodioxane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-Methylaminoethyl)-1,4-benzodioxane
  • CAS: 67011-31-8

Core Science & Biosynthesis

Foundational

"2-(1-Methylaminoethyl)-1,4-benzodioxane" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Methylaminoethyl)-1,4-benzodioxane Abstract The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1-Methylaminoethyl)-1,4-benzodioxane

Abstract

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds that target a wide array of pharmacological systems, including adrenergic and dopaminergic pathways.[1] This guide provides a detailed technical overview of a robust synthetic pathway to 2-(1-Methylaminoethyl)-1,4-benzodioxane (Molecular Formula: C₁₁H₁₅NO₂, Molecular Weight: 193.24 g/mol [2]), a representative derivative of this important class. We present a validated, multi-step synthesis beginning from commercially available precursors, followed by a comprehensive characterization protocol employing modern analytical techniques. The causality behind experimental choices is explained, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The synthesis of chiral 2-substituted 1,4-benzodioxanes is a topic of significant interest due to the often-observed stereospecificity of their biological activity.[1][3] The stereochemistry at the C2 position of the dioxane ring can be a critical determinant of a molecule's interaction with its biological target.[1] Therefore, developing synthetic routes that provide control over this chiral center is mandatory for pharmacological studies.

This guide details a logical and efficient pathway for the synthesis of 2-(1-Methylaminoethyl)-1,4-benzodioxane. Our strategy involves two key transformations:

  • Formation of a Ketone Intermediate: Synthesis of (S)-2-Acetyl-1,4-benzodioxane from (S)-1,4-benzodioxan-2-carboxylic acid via a Weinreb amide intermediate. This approach is selected for its high fidelity in converting a carboxylic acid derivative to a ketone without the risk of over-addition common with more reactive organometallic reagents.

  • Reductive Amination: Conversion of the ketone intermediate to the target secondary amine, 2-(1-Methylaminoethyl)-1,4-benzodioxane, using methylamine and a selective reducing agent. This is a classic and highly reliable method for amine synthesis.

The subsequent sections provide detailed experimental protocols for this synthetic workflow, followed by a guide to the structural verification and purity analysis of the final compound.

Synthesis Methodology

The chosen synthetic route is designed for efficiency and control, particularly concerning the stereocenter at the C2 position.

SynthesisWorkflow Start (S)-1,4-Benzodioxan-2-carboxylic acid Weinreb Weinreb Amide Intermediate Start->Weinreb 1. CDI, CH₂Cl₂ 2. N,O-dimethylhydroxylamine·HCl Ketone (S)-2-Acetyl-1,4-benzodioxane Weinreb->Ketone MeMgCl, THF, 0°C Imine Iminium Ion Intermediate (transient) Ketone->Imine CH₃NH₂ (Methylamine) Product 2-(1-Methylaminoethyl)-1,4-benzodioxane Imine->Product NaBH₃CN or NaBH(OAc)₃

Figure 1: Synthetic workflow for 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Experimental Protocol: Synthesis of (S)-2-Acetyl-1,4-benzodioxane (Ketone Intermediate)

This procedure is adapted from established methods for preparing 2-acetyl-1,4-benzodioxane from its corresponding carboxylic acid.[1] The use of a Weinreb amide is a critical choice to ensure a high-yield conversion to the ketone by preventing the formation of a tertiary alcohol byproduct.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-1,4-Benzodioxan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 1 hour until gas evolution ceases, indicating the formation of the acylimidazolide intermediate.

  • Weinreb Amide Formation: To the reaction mixture, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). The reaction is typically stirred at room temperature for 12-18 hours.

  • Work-up and Isolation: Quench the reaction with 1M HCl (aq). Separate the organic layer, and wash sequentially with saturated NaHCO₃ (aq) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide. Purification can be achieved via silica gel column chromatography.

  • Grignard Reaction: Dissolve the purified Weinreb amide in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath.

  • Slowly add methylmagnesium chloride (MeMgCl, 3M in THF) (1.5 eq) dropwise, maintaining the temperature at 0°C. Stir for 30-60 minutes.

  • Quenching and Final Isolation: Carefully quench the reaction by the slow addition of saturated NH₄Cl (aq). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting residue, (S)-2-Acetyl-1,4-benzodioxane, can be purified by column chromatography.

Experimental Protocol: Reductive Amination to 2-(1-Methylaminoethyl)-1,4-benzodioxane

This standard procedure converts the ketone to the target secondary amine. The choice of sodium cyanoborohydride (NaBH₃CN) as the reducing agent is strategic; it is mild enough to selectively reduce the protonated iminium intermediate without reducing the starting ketone.

Step-by-Step Protocol:

  • Imine Formation: In a suitable flask, dissolve (S)-2-Acetyl-1,4-benzodioxane (1.0 eq) in methanol (MeOH).

  • Add a solution of methylamine (CH₃NH₂, ~2.0-3.0 eq, typically as a solution in THF or water) to the flask.

  • Add acetic acid to catalyze the reaction and maintain a pH of approximately 5-6. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/iminium ion intermediate.

  • Reduction: To the stirring solution, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Ensure the reaction is performed in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up and Purification: Quench the reaction by adding 1M NaOH (aq) until the solution is basic (pH > 10). This neutralizes the acid and decomposes any remaining reducing agent.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.[5]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[6] For 2-(1-Methylaminoethyl)-1,4-benzodioxane, the expected signals in CDCl₃ are:

    • ¹H NMR: Aromatic protons will appear as a multiplet in the δ 6.8-7.0 ppm range. The protons of the dioxane ring will resonate between δ 4.0-4.5 ppm. The CH proton adjacent to the nitrogen will likely be a quartet around δ 3.0-3.5 ppm. The N-CH₃ singlet will appear around δ 2.4 ppm, and the C-CH₃ doublet will be upfield, around δ 1.2-1.4 ppm. The N-H proton may appear as a broad singlet.

    • ¹³C NMR: Aromatic carbons are expected in the δ 115-145 ppm region. The carbons of the dioxane ring should appear between δ 65-75 ppm. The aliphatic carbons (CH, N-CH₃, C-CH₃) will be in the upfield region of the spectrum.[7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

    • For C₁₁H₁₅NO₂, the exact mass is 193.1103. The expected parent ion in positive electrospray ionization (ESI+) mode would be [M+H]⁺ at an m/z of 194.1177.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[8]

    • N-H Stretch: A moderate absorption band for the secondary amine is expected around 3300-3350 cm⁻¹.

    • C-H Stretch: Aliphatic C-H stretching will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while aromatic C-H stretching will be just above 3000 cm⁻¹.[9]

    • C-O Stretch: Strong, characteristic bands for the aryl-alkyl ether linkages of the dioxane ring are expected in the 1200-1270 cm⁻¹ region.[10]

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.[11]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid is typically employed. Purity is determined by the peak area percentage.

  • Chiral HPLC: Since the synthesis starts from an enantiopure precursor, it is crucial to verify that no racemization has occurred.[3] A chiral HPLC method, using a suitable chiral stationary phase, is necessary to separate the enantiomers and determine the enantiomeric excess (e.e.) of the final product.[1]

Summary of Characterization Data

Table 1: Predicted Analytical Data for 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Technique Parameter Expected Value / Observation
HRMS (ESI+) [M+H]⁺ m/z = 194.1177 (Calculated for C₁₁H₁₆NO₂⁺)
¹H NMR Chemical Shifts (δ, ppm) ~6.8-7.0 (m, 4H, Ar-H), ~4.0-4.5 (m, 3H, dioxane), ~3.2 (q, 1H, CH-N), ~2.4 (s, 3H, N-CH₃), ~1.3 (d, 3H, C-CH₃)
¹³C NMR Chemical Shifts (δ, ppm) ~143, 121, 117 (Ar-C), ~73, 65 (Dioxane C-O), ~55 (CH-N), ~34 (N-CH₃), ~18 (C-CH₃)
IR Spectroscopy Wavenumbers (cm⁻¹) ~3330 (N-H stretch), ~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1590, 1490 (Ar C=C stretch), ~1260 (C-O stretch)
HPLC Purity >95% (typical target for research compounds)

| Chiral HPLC | Enantiomeric Excess | >98% e.e. (expected if starting material is of high purity) |

Conclusion

This guide outlines a comprehensive and logically structured approach to the synthesis and characterization of 2-(1-Methylaminoethyl)-1,4-benzodioxane. By employing a controlled ketone formation via a Weinreb amide followed by a reliable reductive amination, this pathway provides efficient access to the target compound. The detailed characterization protocol, integrating NMR, MS, IR, and HPLC techniques, ensures the unambiguous confirmation of structure and assessment of purity and stereochemical integrity. This document serves as a valuable resource for scientists engaged in the synthesis of 1,4-benzodioxane derivatives for applications in drug discovery and development.

References

  • [Characterization Data for Related Structures]. (n.d.). Royal Society of Chemistry.
  • Pallavicini, M., et al. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi.
  • [Infrared (IR) Spectroscopy Principles]. (n.d.). University of Calgary.
  • [NMR Data for Related Organic Compounds]. (2013). The Royal Society of Chemistry.
  • [2-(1-Methylaminoethyl)-1,4-benzodioxane]. (2023). ChemicalBook.
  • [1,4-benzodioxan, 2-(1-(diethylamino)ethyl)-]. (n.d.). PubChemLite.
  • [2-Aminomethyl-1,4-benzodioxane]. (n.d.). PubChem.
  • [Synthesis of 1,4-Benzodioxane Derivatives]. (2025). BenchChem.
  • [Analytical Methods in Chemistry]. (n.d.). Japan International Cooperation Agency.
  • [Chemistry and Pharmacology of Benzodioxanes]. (2007). TSI Journals.
  • Pallavicini, M., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI.
  • [Leveraging Infrared Spectroscopy for Automated Structure Elucidation]. (n.d.). ChemRxiv.
  • [Infrared Spectroscopy Vibrational Regions]. (n.d.). eCampusOntario Pressbooks.
  • [Infrared Spectroscopy Database]. (2026). Doc Brown's Chemistry.
  • [Infrared Spectroscopy Reference]. (2015). Illinois State University.
  • Pallavicini, M., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. AIR Unimi.
  • [Techniques of Analytical, Bio analytical and Separation]. (2022). OMICS International.

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-(1-Methylaminoethyl)-1,4-benzodioxane

Abstract: This guide provides a comprehensive framework for elucidating the mechanism of action of the novel psychoactive compound, 2-(1-Methylaminoethyl)-1,4-benzodioxane. While specific pharmacological data for this ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive framework for elucidating the mechanism of action of the novel psychoactive compound, 2-(1-Methylaminoethyl)-1,4-benzodioxane. While specific pharmacological data for this exact molecule is not extensively available in peer-reviewed literature, its structural characteristics—a benzodioxan core linked to a methylaminoethyl side chain—provide a strong rationale for a hypothesis-driven investigation into its interaction with monoaminergic systems. This document outlines the logical progression of study, from initial structural analysis and in silico prediction to detailed in vitro characterization of its effects on monoamine transporters and key G-protein coupled receptors (GPCRs). It serves as a technical roadmap for researchers, scientists, and drug development professionals engaged in the characterization of new chemical entities with potential neuropsychopharmacological activity.

Introduction

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, present in a variety of pharmacologically active agents with effects on the central and peripheral nervous systems.[1][2][3] Derivatives have been developed as α-adrenergic receptor antagonists, serotonin (5-HT) receptor agonists, and antipsychotics.[1][4][5][6] The compound of interest, 2-(1-Methylaminoethyl)-1,4-benzodioxane, features this core structure appended with a side chain that bears a striking resemblance to the phenethylamine backbone, a hallmark of many classical psychostimulants and empathogens like amphetamine and MDMA.[7]

This structural combination strongly suggests that the compound's mechanism of action likely involves modulation of monoamine neurotransmission, specifically targeting the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET), and/or direct interaction with serotonergic or adrenergic receptors.[8] This guide presents a systematic approach to test this hypothesis, detailing the essential experimental protocols required to build a complete pharmacological profile.

Structural Analysis and Hypothesis Formulation

The initial step in characterizing a novel compound is a thorough analysis of its chemical structure to formulate a testable hypothesis.

  • Core Scaffold: 1,4-Benzodioxan. This moiety is known to interact with various receptors, including adrenergic and serotonergic subtypes.[4][5]

  • Side Chain: 1-Methylaminoethyl. This is a classic phenethylamine-like side chain. The presence of the α-methyl group and the N-methyl group often confers activity at monoamine transporters, potentially as a substrate (releaser) or inhibitor.[7]

Primary Hypothesis: Based on these structural motifs, 2-(1-Methylaminoethyl)-1,4-benzodioxane is hypothesized to be a monoamine signaling modulator, acting as either: a) A reuptake inhibitor at SERT, DAT, and/or NET.[9] b) A substrate for these transporters, inducing neurotransmitter release (a releasing agent). c) A direct agonist or antagonist at 5-HT and/or adrenergic receptors.

The following experimental workflow is designed to systematically test these possibilities.

Experimental Workflow for MoA Determination

A logical, multi-step process is crucial for accurately defining the mechanism of action. This workflow progresses from broad screening to specific functional characterization.

G cluster_2 Phase 3: Downstream Effects A In Silico Docking (Optional) B Radioligand Binding Assays (Primary Screen) A->B C Neurotransmitter Uptake Inhibition Assays B->C If affinity for Transporters D GPCR Functional Assays (e.g., Calcium Flux, cAMP) B->D If affinity for Receptors E Signaling Pathway Analysis (e.g., Western Blot for p-ERK) C->E Confirms functional consequence D->E Confirms functional consequence

Figure 1: High-level experimental workflow for MoA elucidation.

Target Identification: Radioligand Binding Assays

The foundational experiment to identify primary molecular targets is the radioligand binding assay. This technique quantifies the affinity of the test compound for a wide array of receptors and transporters by measuring its ability to displace a known, radioactively labeled ligand.[10][11]

Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of 2-(1-Methylaminoethyl)-1,4-benzodioxane for human monoamine transporters (hSERT, hDAT, hNET) and a panel of relevant GPCRs (e.g., 5-HT₂ₐ, 5-HT₁ₐ, α₁, α₂).

Step-by-Step Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from standard methodologies used for characterizing monoamine transporter ligands.[12]

  • Preparation of Membranes: Utilize cell membranes prepared from HEK293 cells stably expressing the human transporter of interest (hSERT, hDAT, or hNET).

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 5-20 µg of protein).

    • A fixed concentration of a specific radioligand (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

    • A range of concentrations of the test compound (2-(1-Methylaminoethyl)-1,4-benzodioxane).

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Termination & Harvesting: Rapidly terminate the binding reaction by filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand (e.g., 10 µM fluoxetine for SERT).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Data Presentation: Hypothetical Binding Affinity Profile

The results of these assays should be summarized in a clear, tabular format.

TargetRadioligandHypothetical Kᵢ (nM) of 2-(1-Methylaminoethyl)-1,4-benzodioxane
hSERT [³H]Citalopram85
hNET [³H]Nisoxetine150
hDAT [³H]WIN 35,4281200
5-HT₂ₐ Receptor [³H]Ketanserin45
α₂-Adrenoceptor [³H]Rauwolscine350

Interpretation: This hypothetical data suggests the compound has the highest affinity for the 5-HT₂ₐ receptor, followed by moderate affinity for SERT and NET, and low affinity for DAT. This profile points towards a primary serotonergic mechanism of action.

Functional Characterization

Binding affinity does not describe the functional effect of the compound. The next critical phase is to determine whether the compound inhibits transporter function or acts as an agonist/antagonist at its receptor targets.

Neurotransmitter Reuptake Inhibition Assays

These assays directly measure the compound's ability to block the uptake of neurotransmitters into cells.[9] Modern methods often use fluorescent substrates, offering a safer and higher-throughput alternative to radiolabeled neurotransmitters.[13][14][15][16]

Objective: To determine the potency (IC₅₀) of 2-(1-Methylaminoethyl)-1,4-benzodioxane in inhibiting the uptake of serotonin, norepinephrine, and dopamine.

  • Cell Plating: Seed HEK293 cells expressing the target transporter (hSERT, hDAT, or hNET) in a 96- or 384-well black, clear-bottom plate and allow them to form a confluent monolayer.[14]

  • Compound Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of the test compound. Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add a fluorescent transporter substrate (e.g., from a commercially available kit) to all wells.[13]

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader capable of bottom-reading and kinetic reads. Measure the increase in intracellular fluorescence over time (e.g., every 30 seconds for 20-30 minutes) at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • The rate of uptake is determined from the slope of the kinetic fluorescence curve.

    • Plot the rate of uptake against the log concentration of the test compound.

    • Use non-linear regression to calculate the IC₅₀ value, representing the concentration at which the compound inhibits 50% of neurotransmitter uptake.

GPCR Functional Assays (Calcium Flux)

Based on the hypothetical binding data, the 5-HT₂ₐ receptor is a primary target. The 5-HT₂ₐ receptor is a Gq-coupled GPCR, and its activation leads to the mobilization of intracellular calcium.[17][18] This change can be measured using calcium-sensitive fluorescent dyes.[19][20]

Objective: To determine if 2-(1-Methylaminoethyl)-1,4-benzodioxane acts as an agonist or antagonist at the 5-HT₂ₐ receptor and to quantify its potency (EC₅₀) or inhibitory constant (IC₅₀).

  • Cell Preparation: Use a cell line engineered to express the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293).[21]

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This involves incubating the cells with the dye, allowing it to enter the cells and be cleaved into its active form by intracellular esterases.[20]

  • Assay Procedure (Agonist Mode):

    • Place the dye-loaded cells in a fluorescence plate reader (e.g., a FlexStation or FLIPR).

    • Establish a stable baseline fluorescence reading.

    • Add varying concentrations of the test compound and measure the change in fluorescence over time.

    • A known agonist (e.g., serotonin) is used as a positive control.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with varying concentrations of the test compound.

    • Add a fixed concentration of a known agonist (e.g., the EC₈₀ concentration of serotonin).

    • Measure the resulting fluorescence change. An antagonist will reduce the signal produced by the agonist.

  • Data Analysis:

    • Plot the peak fluorescence response against the log concentration of the compound.

    • For agonist activity, calculate the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect relative to the positive control).

    • For antagonist activity, calculate the IC₅₀.

Downstream Signaling Pathway Analysis

Confirmation of receptor activation can be achieved by examining downstream signaling events. Activation of the Gq-coupled 5-HT₂ₐ receptor initiates a well-defined cascade.

G Compound 2-(1-Methylaminoethyl)- 1,4-benzodioxane Receptor 5-HT₂ₐ Receptor Compound->Receptor Binds & Activates G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release ERK ERK Activation PKC->ERK

Figure 2: Signaling cascade following 5-HT₂ₐ receptor activation.

This pathway can be validated experimentally by measuring the phosphorylation of key proteins like ERK (Extracellular signal-regulated kinase) via Western Blot, providing further evidence of the compound's functional agonism at the 5-HT₂ₐ receptor.

Conclusion

References

  • Benchchem. (n.d.). Radioligand Binding Assay for Amitifadine at Monoamine Transporters.
  • Sucic, S. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.
  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
  • PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. J Neurosci Methods.
  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY.
  • (n.d.). CALCIUM FLUX PROTOCOL.
  • Matsuda, T., et al. (1995). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. Japanese Journal of Pharmacology.
  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
  • Wikipedia. (n.d.). Reuptake.
  • Eurofins DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells.
  • Cazzola, M., et al. (1985). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry.
  • Gmeiner, C. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Wikipedia. (n.d.). Benzodioxan.
  • Luethi, D., & Liechti, M. E. (2016). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly.
  • Ionescu, D., et al. (2021). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. PubMed Central.
  • Nichols, D. E., et al. (1990). (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine as a discriminative stimulus in studies of 3,4-methylenedioxy-methamphetamine-like behavioral activity. Journal of Pharmacology and Experimental Therapeutics.
  • ResearchGate. (2025). (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †.
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Profile of 2-(1-Methylaminoethyl)-1,4-benzodioxane

Introduction The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including interactions with the adrenergic and serotonergic systems, as well as potential applications as anticancer agents.[2] This technical guide provides a comprehensive analysis of the pharmacological profile of a specific derivative, 2-(1-Methylaminoethyl)-1,4-benzodioxane. Due to the limited direct research on this precise molecule, this guide will extrapolate its likely properties based on robust structure-activity relationship (SAR) studies of closely related analogs. We will delve into its predicted receptor interactions, potential physiological effects, and the experimental methodologies crucial for its synthesis and evaluation.

Chemical Identity

  • Chemical Name: 2-(1-Methylaminoethyl)-1,4-benzodioxane

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Structure:

    Caption: Chemical structure of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Predicted Pharmacological Profile: A Structure-Activity Relationship Perspective

The introduction of a methyl group on the carbon alpha to the amino group in the side chain of 2-aminoalkyl-1,4-benzodioxanes has significant pharmacological implications.

Adrenergic Receptor Interactions

The 1,4-benzodioxane nucleus is a well-established pharmacophore for α-adrenergic receptor antagonists. The parent compound, 2-aminomethyl-1,4-benzodioxane, and its N-substituted derivatives are known to possess potent α-adrenergic blocking activity. However, branching of the side chain, as seen in 2-(1-aminoethyl)-1,4-benzodioxane derivatives, generally leads to a decrease in sympatholytic and hypotensive activities . This suggests a reduced affinity and/or efficacy at α-adrenergic receptors compared to their unbranched counterparts.

The interaction of benzodioxane derivatives with α-adrenergic receptors is sensitive to the substitution pattern on both the benzodioxane ring and the amino group. For instance, certain substitutions can confer selectivity for α₁-adrenoceptor subtypes. While specific binding data for 2-(1-Methylaminoethyl)-1,4-benzodioxane is unavailable, it is plausible that it retains some affinity for α-adrenergic receptors, albeit likely lower than the corresponding 2-(methylaminomethyl)-1,4-benzodioxane.

The stereochemistry at the chiral center of the aminoethyl side chain is also expected to play a crucial role in receptor interaction, with one enantiomer likely exhibiting higher affinity than the other.

Serotonergic Receptor Interactions

Many 1,4-benzodioxane derivatives also exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT₁A subtype. The structural features that govern affinity for adrenergic versus serotonergic receptors are often distinct, allowing for the development of selective ligands. It is conceivable that 2-(1-Methylaminoethyl)-1,4-benzodioxane may interact with 5-HT receptors. However, without experimental data, predicting its specific affinity profile (e.g., agonist versus antagonist activity and subtype selectivity) remains speculative. For some analogs, affinity for 5-HT₂A receptors has also been observed, with Kᵢ values in the submicromolar range.

Potential Cytotoxic Activity

Recent studies have explored the potential of 1,4-benzodioxane derivatives as cytotoxic agents against various cancer cell lines.[2] The mechanism of action for this activity is not fully elucidated but may involve interactions with targets other than adrenergic or serotonergic receptors. The cytotoxic potential of 2-(1-Methylaminoethyl)-1,4-benzodioxane would require dedicated in vitro screening to be determined.

Synthesis and Characterization: Experimental Protocols

The synthesis of 2-(1-Methylaminoethyl)-1,4-benzodioxane can be approached through established methodologies for this class of compounds.

General Synthetic Pathway

A common route involves the reaction of a suitably protected catechol with a reactive derivative of lactic acid, followed by amination.

Synthesis_Pathway Catechol Catechol Intermediate1 Methyl 1,4-benzodioxane-2-carboxylate Catechol->Intermediate1 K2CO3, Acetone Propionate Methyl 2,3-dibromopropionate Propionate->Intermediate1 Intermediate2 1,4-Benzodioxane-2-carboxamide Intermediate1->Intermediate2 1. NaOH 2. SOCl2 3. NH3 Intermediate3 2-(1-Aminoethyl)-1,4-benzodioxane Intermediate2->Intermediate3 LiAlH4 Final_Product 2-(1-Methylaminoethyl)-1,4-benzodioxane Intermediate3->Final_Product CH3I, K2CO3

Caption: General synthetic scheme for 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of Methyl 1,4-benzodioxane-2-carboxylate

  • To a solution of catechol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 2,3-dibromopropionate (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the solid and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1,4-Benzodioxane-2-carboxamide

  • Hydrolyze the methyl ester from Step 1 using aqueous sodium hydroxide.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride.

  • React the acid chloride with aqueous ammonia to yield the amide.

Step 3: Synthesis of 2-(1-Aminoethyl)-1,4-benzodioxane

  • Reduce the amide from Step 2 using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent.

  • Work up the reaction carefully with water and aqueous sodium hydroxide.

  • Extract the product with an organic solvent and purify.

Step 4: Synthesis of 2-(1-Methylaminoethyl)-1,4-benzodioxane

  • To a solution of the primary amine from Step 3 in a suitable solvent (e.g., acetonitrile), add potassium carbonate.

  • Add methyl iodide (1.1 equivalents) and stir the reaction at room temperature until completion.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the final product by column chromatography or distillation under reduced pressure.

Characterization: The structure of the final compound and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Pharmacological Evaluation: Key Experiments

To definitively elucidate the pharmacological profile of 2-(1-Methylaminoethyl)-1,4-benzodioxane, a series of in vitro and in vivo experiments are essential.

In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for specific receptors.

Radioligand_Binding_Assay Membrane_Prep Membrane Preparation (e.g., from cells expressing a specific receptor) Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]Prazosin for α1) Radioligand->Incubation Test_Compound 2-(1-Methylaminoethyl)-1,4-benzodioxane (various concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a radioligand binding assay.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the receptor of interest (e.g., α₁, α₂, β-adrenergic receptors; 5-HT₁A, 5-HT₂A receptors).

  • Incubation: Incubate the membranes with a specific radioligand and varying concentrations of the test compound.

  • Filtration: Rapidly filter the incubation mixture to separate bound from free radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • For Adrenergic Receptors:

    • Isolated Tissue Preparations: Use isolated tissues such as rat vas deferens or aorta to measure the compound's effect on smooth muscle contraction induced by an adrenergic agonist (e.g., norepinephrine). An antagonist will shift the agonist's dose-response curve to the right.

    • Second Messenger Assays: In cell lines expressing specific adrenergic receptor subtypes, measure the compound's effect on second messenger levels (e.g., cAMP for β-receptors, inositol phosphates for α₁-receptors).

  • For Serotonergic Receptors:

    • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the receptor of interest. An agonist will stimulate [³⁵S]GTPγS binding, while an antagonist will block the stimulation by a known agonist.

    • cAMP Assays: For receptors coupled to adenylyl cyclase (e.g., 5-HT₁A), measure the inhibition or stimulation of cAMP production.

In Vivo Studies

Animal models are essential to understand the physiological and behavioral effects of the compound.

  • Cardiovascular Effects: In anesthetized or conscious rodents, measure blood pressure and heart rate following administration of the compound to assess its hypotensive and sympatholytic potential.

  • Behavioral Models: Depending on the in vitro profile, various behavioral models can be employed to assess potential anxiolytic, antidepressant, or antipsychotic-like effects.

Data Summary and Interpretation

While specific quantitative data for 2-(1-Methylaminoethyl)-1,4-benzodioxane is not available in the public domain, we can present a predictive summary based on related compounds.

Pharmacological Parameter Predicted Profile for 2-(1-Methylaminoethyl)-1,4-benzodioxane Rationale based on SAR
α₁-Adrenergic Receptor Affinity Moderate to lowBranching on the aminoethyl side chain generally reduces affinity compared to linear analogs.
α₁-Adrenergic Receptor Activity Likely antagonistThe 1,4-benzodioxane scaffold is a classic α-antagonist pharmacophore.
β-Adrenergic Receptor Affinity Low to negligibleThe structural features are not typical for high-affinity β-adrenergic ligands.
5-HT₁A Receptor Affinity Possible, but likely moderateMany benzodioxane derivatives show affinity, but the specific substitution pattern is not optimized for this target.
5-HT₂A Receptor Affinity Possible, potentially in the submicromolar rangeSome analogs exhibit affinity at this receptor.
In Vivo Hypotensive Effect Weaker than 2-(methylaminomethyl)-1,4-benzodioxaneConsistent with the observed reduction in sympatholytic activity with side-chain branching.

Conclusion and Future Directions

2-(1-Methylaminoethyl)-1,4-benzodioxane represents an interesting but understudied derivative within the pharmacologically rich class of 1,4-benzodioxanes. Based on established structure-activity relationships, it is predicted to be a less potent α-adrenergic antagonist than its unbranched counterparts. Its potential interactions with serotonergic receptors and its cytotoxic activity remain to be experimentally determined.

Future research should focus on the synthesis of the enantiomers of this compound and their comprehensive pharmacological characterization through in vitro binding and functional assays, followed by in vivo studies to validate the predicted physiological effects. Such studies will not only elucidate the specific properties of this molecule but also contribute to a deeper understanding of the structure-activity relationships governing the diverse biological activities of the 1,4-benzodioxane scaffold.

References

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. Available at: [Link]

  • Piergentili, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. Available at: [Link]

  • Quantitative structure–activity relationships of α1 adrenergic antagonists. ResearchGate. Available at: [Link]

Sources

Exploratory

Structure-Activity Relationship Studies of 2-(1-Methylaminoethyl)-1,4-benzodioxane: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Therapeutic Potential of the 1,4-Benzodioxane Scaffold The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique conformational properties and ability to engage with various biological targets have made it a cornerstone in the design of therapeutics for decades. This guide will provide an in-depth exploration of the structure-activity relationships (SAR) of a specific and promising class of 1,4-benzodioxane derivatives: those bearing a 2-(1-methylaminoethyl) substituent. Our focus will be on elucidating the nuanced structural modifications that govern their interaction with adrenergic receptors, key players in cardiovascular and neurological functions. For researchers and drug development professionals, a deep understanding of these SAR principles is paramount for the rational design of novel, potent, and selective therapeutic agents.

The 1,4-Benzodioxane Core: A Foundation for Adrenergic Ligands

The 1,4-benzodioxane ring system is a common feature in molecules targeting adrenergic receptors. Its rigid, yet non-planar, structure is thought to properly orient key pharmacophoric elements for optimal receptor interaction. Notably, the oxygen atoms at positions 1 and 4 can play distinct roles in receptor binding. The oxygen at position 1 may engage in donor-acceptor dipolar interactions within a polar pocket of the receptor, while the oxygen at position 4 is believed to be crucial for stabilizing the optimal conformation for drug-receptor engagement. The stereochemistry at the 2-position of the benzodioxane ring is also a critical determinant of biological activity, with different enantiomers often exhibiting significantly different affinities and functional profiles.

Decoding the Structure-Activity Landscape of 2-(1-Methylaminoethyl)-1,4-benzodioxane Derivatives

The 2-(1-methylaminoethyl)-1,4-benzodioxane scaffold can be systematically dissected to understand the contribution of each component to its overall pharmacological profile. We will explore the impact of modifications to the ethylamino side chain, the N-methyl group, and the aromatic ring.

The Critical Role of the Aminoalkyl Side Chain

The nature of the substituent at the 2-position of the 1,4-benzodioxane ring is a primary determinant of its adrenergic activity. While many potent α2-antagonists, such as idazoxan, incorporate this side chain into an imidazoline ring, open-chain analogs provide valuable insights into the fundamental requirements for receptor interaction.

Key Observations:

  • Chain Length: The separation of the amino group from the benzodioxane core by a two-carbon (ethyl) linker is a common feature among active adrenergic ligands, mirroring the ethylamine side chain of endogenous catecholamines.

  • Methyl Substitution on the Ethyl Chain: The presence of a methyl group on the carbon adjacent to the amino group (the α-carbon) can significantly influence both potency and selectivity. This substitution introduces a chiral center, leading to stereoisomers with potentially distinct pharmacological properties.

The Influence of N-Substitution: A Double-Edged Sword

Modification of the amino group provides a powerful handle to modulate the affinity and selectivity of these compounds for different adrenergic receptor subtypes.

  • Primary vs. Secondary Amines: The presence of a methyl group on the nitrogen (a secondary amine) is a key feature of the parent compound. In many adrenergic ligands, secondary amines are well-tolerated and can contribute to optimal binding.

  • Impact of N-Alkyl Group Size: Increasing the size of the N-alkyl substituent can have varied effects. While larger, bulkier groups may enhance affinity through increased van der Waals interactions, they can also introduce steric hindrance, leading to a decrease in potency. The specific context of the receptor binding pocket dictates the optimal size of this substituent.

  • N-Aralkyl Substitution: The introduction of an N-aralkyl group, such as a benzyl group, has been shown in some adrenergic drug classes to increase affinity for α-adrenoceptors. This is likely due to additional hydrophobic and/or aromatic interactions with the receptor.

Stereochemistry: The Decisive Factor in Receptor Recognition

The introduction of a chiral center at the α-carbon of the ethylamino side chain means that the compound exists as a pair of enantiomers. It is well-established in adrenergic pharmacology that receptors exhibit a high degree of stereoselectivity.

  • Enantiomeric Potency Ratios: Typically, one enantiomer (the eutomer) will exhibit significantly higher affinity and/or potency than the other (the distomer). This stereoselectivity is a hallmark of a specific drug-receptor interaction. For many adrenergic agents, the activity resides predominantly in one enantiomer. For instance, studies on the α2-agonist medetomidine have shown that its pharmacological activity resides almost exclusively in the dextro enantiomer, dexmedetomidine.

  • Reversed Enantioselectivity: Interestingly, some studies on 1,4-dioxane derivatives have revealed a reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors, highlighting the subtle conformational differences between receptor binding sites.

The following table summarizes the general SAR trends for 2-(1-aminoethyl)-1,4-benzodioxane derivatives at adrenergic receptors, based on available literature for analogous compounds.

Structural Modification Observation Inferred Impact on Adrenergic Activity Supporting Rationale/Citations
Aminoalkyl Side Chain
α-Methyl GroupIntroduction of a chiral center.Can influence potency and selectivity; stereoisomers likely have different activities.Stereoselectivity is a common feature of adrenergic receptors.
N-Substitution
N-Methyl GroupPresence of a small alkyl group.Generally well-tolerated and can be optimal for binding.Common feature in many active adrenergic ligands.
Larger N-Alkyl GroupsIncreasing steric bulk.May increase or decrease affinity depending on the specific receptor subtype and binding pocket topology.Balance between beneficial hydrophobic interactions and detrimental steric hindrance.
N-Aralkyl GroupsIntroduction of an aromatic ring.Can increase affinity for α-adrenoceptors.Potential for additional hydrophobic and π-π stacking interactions.
Stereochemistry
(R) vs. (S) EnantiomerHigh degree of stereoselectivity.One enantiomer is typically significantly more potent than the other.Adrenergic receptors are chiral macromolecules that differentiate between stereoisomers.

Experimental Protocols for SAR Elucidation

To rigorously define the SAR of novel 2-(1-methylaminoethyl)-1,4-benzodioxane analogs, a systematic approach involving chemical synthesis and pharmacological evaluation is necessary.

General Synthetic Strategy

A common route to synthesize 2-(1-aminoethyl)-1,4-benzodioxane derivatives involves the initial preparation of a suitable 2-substituted-1,4-benzodioxane precursor, followed by elaboration of the side chain.

Step-by-Step Methodology:

  • Synthesis of 2-acetyl-1,4-benzodioxane: This key intermediate can be prepared from catechol and a suitable three-carbon building block.

  • Reductive Amination: The ketone of 2-acetyl-1,4-benzodioxane can be converted to the desired amine via reductive amination with methylamine and a reducing agent such as sodium cyanoborohydride.

  • Enantioselective Synthesis/Resolution: To obtain enantiomerically pure compounds, either an asymmetric synthesis approach can be employed, or the racemic mixture can be resolved using chiral chromatography or diastereomeric salt formation.

Synthesis_Workflow Catechol Catechol AcetylBenzodioxane 2-Acetyl-1,4-benzodioxane Catechol->AcetylBenzodioxane Cyclization ThreeCarbonSynthon 3-Carbon Synthon (e.g., 3-chloro-2-butanone) ThreeCarbonSynthon->AcetylBenzodioxane RacemicProduct Racemic 2-(1-Methylaminoethyl) -1,4-benzodioxane AcetylBenzodioxane->RacemicProduct Reductive Amination Methylamine Methylamine (CH3NH2) Methylamine->RacemicProduct ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->RacemicProduct Resolution Chiral Resolution or Asymmetric Synthesis RacemicProduct->Resolution Enantiomers Pure (R) and (S) Enantiomers Resolution->Enantiomers

General Synthetic Workflow
Pharmacological Evaluation: Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Protocol for α2-Adrenergic Receptor Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human α2A-adrenergic receptor subtype.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

  • Radioligand: A selective α2-antagonist radioligand, such as [3H]rauwolscine, is commonly used.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow MembranePrep Membrane Preparation (α2A-expressing cells) Incubation Incubation (Membranes + [3H]Rauwolscine + Test Compound) MembranePrep->Incubation Filtration Rapid Filtration (Separation of bound/free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (Determine IC50 and Ki) Counting->Analysis

Radioligand Binding Assay Workflow

Visualizing the Pharmacophore: A Model for Receptor Interaction

Based on the SAR data, a hypothetical pharmacophore model for the interaction of 2-(1-methylaminoethyl)-1,4-benzodioxane with an α2-adrenergic receptor can be proposed.

Pharmacophore_Model cluster_ligand Ligand Pharmacophore cluster_receptor Receptor Binding Site Aromatic Aromatic Ring (Benzodioxane) AromaticPocket Aromatic Pocket (e.g., Phe, Tyr, Trp) Aromatic->AromaticPocket π-π Stacking HBA1 H-Bond Acceptor (Ether Oxygen) HBAcceptor H-Bond Acceptor (e.g., Ser, Thr) HBA1->HBAcceptor H-Bond HBD_Ionic H-Bond Donor/ Ionic Interaction (Protonated Amine) IonicResidue Ionic Residue (e.g., Asp, Glu) HBD_Ionic->IonicResidue Ionic Bond Hydrophobic Hydrophobic Pocket (α-Methyl Group) HydrophobicPocket Hydrophobic Pocket Hydrophobic->HydrophobicPocket Hydrophobic Interaction

Hypothetical Pharmacophore Model

This model highlights the key interactions: the aromatic ring of the benzodioxane likely engages in π-π stacking with aromatic residues in the receptor, the ether oxygens can act as hydrogen bond acceptors, the protonated secondary amine can form a crucial ionic bond and hydrogen bonds, and the α-methyl group may fit into a small hydrophobic pocket, contributing to affinity and selectivity.

Conclusion and Future Directions

The structure-activity relationship of 2-(1-methylaminoethyl)-1,4-benzodioxane derivatives is a complex interplay of steric, electronic, and stereochemical factors. A systematic medicinal chemistry approach, guided by the principles outlined in this guide, can lead to the discovery of novel adrenergic ligands with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on obtaining high-resolution crystal structures of these ligands in complex with adrenergic receptor subtypes to validate and refine these SAR models, paving the way for the next generation of therapeutics targeting the adrenergic system.

References

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central. Available at: [Link]

  • Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. Available at: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed. Available at: [Link]

  • Central alpha 2-adrenoceptors are highly stereoselective for dexmedetomidine, the dextro enantiomer of medetomidine. PubMed. Available at: [Link]

  • N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. PubMed Central. Available at: [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. Available at: [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Available at: [Link]

  • alpha(2)-Adrenoceptor subtypes-mediated physiological, pharmacological actions. PubMed. Available at: [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. National Institutes of Health. Available at: [Link]

Foundational

In vitro metabolic stability of "2-(1-Methylaminoethyl)-1,4-benzodioxane"

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 2-(1-Methylaminoethyl)-1,4-benzodioxane This guide provides a comprehensive framework for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 2-(1-Methylaminoethyl)-1,4-benzodioxane

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the in vitro metabolic stability of the compound 2-(1-Methylaminoethyl)-1,4-benzodioxane. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the process from assay selection to data interpretation.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] A critical determinant of a drug's pharmacokinetic profile is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[2] This guide focuses on 2-(1-Methylaminoethyl)-1,4-benzodioxane, a molecule belonging to the 1,4-benzodioxan class of compounds which have been explored for various pharmacological activities.[3][4]

Understanding the metabolic fate of this compound early in development is paramount.[5] In vitro metabolic stability assays serve as a crucial screening tool to:

  • Predict in vivo clearance: The rate of metabolism in vitro is a key input for predicting how quickly the drug will be eliminated from the body.[6]

  • Estimate Bioavailability: High first-pass metabolism in the liver can significantly reduce the amount of drug that reaches systemic circulation.[5]

  • Guide Structural Optimization: Identifying metabolic liabilities, or "soft spots," on the molecule allows medicinal chemists to make structural modifications to enhance stability and improve drug-like properties.[5][7]

  • Anticipate Drug-Drug Interactions (DDIs): Knowledge of the enzymes responsible for metabolism is the first step in predicting and avoiding potentially harmful DDIs.[8][9]

This document will detail the two most fundamental in vitro systems for assessing hepatic metabolism: liver microsomes and hepatocytes.

Foundational Concepts of Hepatic Drug Metabolism

The liver is the body's primary metabolic hub, equipped with a vast arsenal of enzymes designed to convert lipophilic xenobiotics into more water-soluble compounds that can be easily excreted.[10] This process is broadly divided into two phases.[10][11][12]

  • Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule. The most important family of Phase I enzymes is the Cytochrome P450 (CYP) superfamily , which are heme-containing monooxygenases primarily located in the endoplasmic reticulum of hepatocytes.[10][13][14] These enzymes catalyze oxidative reactions, which are a major route of metabolism for a vast number of drugs.[12][15]

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group on the parent drug or its Phase I metabolite.[10][11] This further increases water solubility and facilitates excretion.

Structural Analysis of 2-(1-Methylaminoethyl)-1,4-benzodioxane: Predicting Metabolic Hotspots

A preliminary analysis of the molecule's structure allows us to hypothesize potential sites of metabolism:

  • N-demethylation: The secondary amine in the methylaminoethyl side chain is a prime candidate for oxidation by CYP enzymes, leading to the removal of the methyl group.

  • Oxidative deamination: The primary amine formed after N-demethylation, or the initial secondary amine itself, can be further oxidized, leading to the cleavage of the side chain.

  • Aromatic Hydroxylation: The benzene ring of the benzodioxan moiety is susceptible to hydroxylation at various positions, catalyzed by CYP enzymes.

  • Phase II Conjugation: If hydroxyl or amine groups are exposed through Phase I metabolism, they can subsequently undergo glucuronidation or sulfation.

The In Vitro Toolbox: Microsomes and Hepatocytes

The choice of in vitro system is critical and depends on the questions being asked.

A. Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions prepared from the endoplasmic reticulum of hepatocytes.[16] They are a cost-effective and high-throughput tool enriched with Phase I enzymes, particularly CYPs.[16][17] This makes them ideal for initial screening to assess a compound's susceptibility to oxidative metabolism.[18]

Workflow for Microsomal Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis prep_m Thaw Liver Microsomes (Human, Rat, etc.) pre_inc Pre-incubate Microsomes, Buffer, and Compound prep_m->pre_inc prep_c Prepare Compound Stock Solution (e.g., 10 mM in DMSO) prep_c->pre_inc prep_b Prepare Incubation Buffer (e.g., 0.1 M Phosphate, pH 7.4) prep_b->pre_inc prep_n Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_n->initiate pre_inc->initiate sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + Internal Standard) sampling->quench process Protein Precipitation & Centrifugation quench->process lcms LC-MS/MS Analysis of Supernatant process->lcms data Data Processing & Calculation of t½, CLint lcms->data

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol: Human Liver Microsome Stability

  • Reagent Preparation:

    • Microsomal Solution: Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[19] Keep on ice.

    • Test Compound: Prepare a 1 µM working solution of 2-(1-Methylaminoethyl)-1,4-benzodioxane in the incubation buffer. The final organic solvent (e.g., DMSO) concentration should be less than 0.5% to avoid enzyme inhibition.[20]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a sustained supply of the essential CYP cofactor, NADPH.[21]

    • Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable compound).

  • Incubation Procedure:

    • In a 96-well plate, add the test compound working solution and the microsomal solution.

    • Control Wells: Include wells for a) Negative Control: without the NADPH regenerating system to measure non-enzymatic degradation, and b) Positive Control: with known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds to validate the assay performance.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.[20] The time of addition is T=0.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a separate plate containing the ice-cold quenching solution.[16]

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to precipitate proteins.[21]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound using a validated LC-MS/MS method.[16] The analysis relies on the high sensitivity and selectivity of tandem mass spectrometry.[11][22]

B. Hepatocyte Stability Assay: The Comprehensive View

Cryopreserved hepatocytes represent a more physiologically relevant in vitro model. As intact cells, they contain the full complement of Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[23][24][25] This allows for a more comprehensive assessment of a compound's metabolic fate, including uptake into the cell and the interplay between different metabolic pathways.[23]

Detailed Protocol: Suspension Hepatocyte Stability

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and determine viability using the trypan blue exclusion method. Viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired final cell density, commonly 0.5 or 1.0 x 10^6 viable cells/mL.[1]

  • Incubation Procedure:

    • Prepare the test compound working solution (e.g., 1 µM final concentration) in the incubation medium.

    • In a multi-well plate, add the test compound solution. Include positive and negative controls as described for the microsomal assay. A heat-inactivated hepatocyte suspension can serve as a negative control.[1]

    • Place the plate in a humidified incubator (37°C, 5% CO2) on an orbital shaker to keep the cells in suspension.[1]

    • Initiate the assay by adding the hepatocyte suspension to the wells.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reaction in a quenching solution (ice-cold acetonitrile with internal standard).[23][25][26]

  • Sample Processing and Analysis:

    • The sample processing and LC-MS/MS analysis steps are identical to those described for the microsomal assay.

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of disappearance of the parent compound over time.

  • Quantification: The peak area of the parent compound is determined by LC-MS/MS and normalized to the peak area of the internal standard.

  • Calculation of Half-Life (t½):

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • The half-life is calculated using the formula: t½ = 0.693 / k [16]

  • Calculation of Intrinsic Clearance (CLint):

    • Intrinsic clearance represents the volume of liver blood cleared of the drug per unit time, normalized to the amount of protein or number of cells in the assay.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1000 / protein concentration in mg/mL)[18]

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume in µL / number of cells in millions)[26]

Table 1: Example Data Summary for 2-(1-Methylaminoethyl)-1,4-benzodioxane

Assay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
Human Liver MicrosomesValueValue (µL/min/mg)Low / Medium / High
Human HepatocytesValueValue (µL/min/10^6 cells)Low / Medium / High
Rat Liver MicrosomesValueValue (µL/min/mg)Low / Medium / High
Interpreting the Results

The calculated CLint values allow for the rank-ordering of compounds and provide a basis for predicting in vivo hepatic clearance through in vitro-in vivo extrapolation (IVIVE).[17][26] A high CLint value suggests the compound is rapidly metabolized and may suffer from low bioavailability and a short duration of action. Conversely, a very low CLint might indicate a risk of drug accumulation or a primary reliance on other clearance mechanisms (e.g., renal). Discrepancies between microsomal and hepatocyte data can suggest significant involvement of Phase II metabolism or issues with cellular uptake.

Beyond Stability: Metabolite Identification

While stability assays quantify the disappearance of the parent drug, identifying the metabolites formed is a critical next step. The quenched samples from the stability assays can be analyzed using high-resolution mass spectrometry (HRMS) to determine the mass of metabolites.[27][28] Further tandem MS (MS/MS) experiments can elucidate their structures.

Potential Metabolic Pathways for 2-(1-Methylaminoethyl)-1,4-benzodioxane

G cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism (UGTs, SULTs) parent 2-(1-Methylaminoethyl) -1,4-benzodioxane M1 N-demethylated Metabolite parent->M1 N-demethylation M2 Hydroxylated Metabolite (Aromatic Ring) parent->M2 Hydroxylation M3 Oxidative Deamination Product parent->M3 Deamination M4 Glucuronide Conjugate of M2 M2->M4 Glucuronidation

Caption: Hypothesized metabolic pathways for the title compound.

Conclusion

The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery. By employing robust and well-validated assays using liver microsomes and hepatocytes, researchers can gain critical insights into the pharmacokinetic future of NCEs like 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide provides the technical foundation and theoretical rationale necessary to design, execute, and interpret these essential studies, ultimately facilitating the selection and optimization of drug candidates with a higher probability of clinical success.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

  • Yan, Z., & Caldwell, G. W. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(5), 643–668. Available from: [Link]

  • Hepatocyte Stability Assay. Domainex. Available from: [Link]

  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. U.S. Food and Drug Administration. Available from: [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. ALWSCI. Available from: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]

  • Hepatocyte Stability Assay Test. AxisPharm. Available from: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. Available from: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. Available from: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • ADME Hepatocyte Stability Assay. BioDuro. Available from: [Link]

  • Instruction: metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News. Available from: [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available from: [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers in Chemistry. Available from: [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 3(3), 101530. Available from: [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Services for in vitro Metabolism research. Admescope. Available from: [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]

  • Drug Metabolism Assays. BioIVT. Available from: [Link]

  • In Vitro Metabolism Assay Kits & Reagents. Creative Bioarray. Available from: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available from: [Link]

  • Rendic, S., & Guengerich, F. P. (2015). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Archives of toxicology, 89(7), 1021–1141. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Research International. Available from: [Link]

  • Di, L., & Obach, R. S. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 9(11), 1105–1108. Available from: [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available from: [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(2), 190–193. Available from: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. Available from: [Link]

  • Preissner, S., et al. (2010). Polymorphic cytochrome P450 enzymes (CYPs) and their role in personalized therapy. PloS one, 5(12), e15200. Available from: [Link]

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. Available from: [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. ResearchGate. Available from: [Link]

  • Morioka, Y., et al. (1996). Metabolism of Diethyl 4-[(4-bromo-2-cyanophenyl)-carbamoyl]benzylphosphonate in the Rat. Xenobiotica, 26(8), 853-61. Available from: [Link]

  • Resolution of 2-substituted 1,4-benzodioxanes by entrainment. ResearchGate. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of 2-(1-Methylaminoethyl)-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the receptor binding affinity of the novel compound, 2-(1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the receptor binding affinity of the novel compound, 2-(1-Methylaminoethyl)-1,4-benzodioxane. While specific binding data for this molecule is not yet extensively published, this document synthesizes field-proven insights and established methodologies to empower researchers in their investigation of its pharmacological profile. By leveraging knowledge of the broader 1,4-benzodioxane class of compounds, this guide outlines the expected receptor targets, details the experimental protocols necessary for robust affinity determination, and explains the critical importance of stereochemistry in ligand-receptor interactions. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar molecules.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a well-established and versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Molecules incorporating this structure have demonstrated a wide range of pharmacological activities, with significant interactions reported at adrenergic, catecholaminergic, and dopaminergic receptor systems.[1] Notably, many 1,4-benzodioxane derivatives have been identified as potent antagonists of α-adrenergic receptors and also exhibit affinity for serotonin (5-HT) receptors.[2][3]

2-(1-Methylaminoethyl)-1,4-benzodioxane is a specific derivative within this promising class. Its structural features, particularly the ethylamino side chain, suggest a likely interaction with monoamine receptors. A thorough understanding of its receptor binding affinity is paramount for elucidating its mechanism of action, predicting its physiological effects, and assessing its therapeutic potential.

This guide will provide the necessary theoretical and practical framework to investigate the receptor binding profile of 2-(1-Methylaminoethyl)-1,4-benzodioxane, with a focus on scientifically rigorous and self-validating experimental design.

Predicted Receptor Targets and Pharmacological Profile

Based on the extensive literature on analogous 1,4-benzodioxane-containing ligands, the primary receptor families of interest for 2-(1-Methylaminoethyl)-1,4-benzodioxane are the adrenergic and serotonergic systems.

Adrenergic Receptor Interactions

The 1,4-benzodioxane nucleus is a common feature in many α-adrenergic antagonists.[4][5] Therefore, it is highly probable that 2-(1-Methylaminoethyl)-1,4-benzodioxane will exhibit affinity for α-adrenergic receptor subtypes (α₁, α₂). The nature and substitution of the amino side chain will play a crucial role in determining the selectivity and potency at these subtypes.

Serotonergic Receptor Interactions

Several 1,4-benzodioxane derivatives have been shown to interact with serotonin receptors, particularly the 5-HT₁A subtype.[2][3] The structural similarities between biogenic amine neurotransmitters (like norepinephrine and serotonin) and the side chain of the target molecule make the 5-HT receptors a compelling secondary target for investigation. The affinity for various 5-HT receptor subtypes will be critical in defining the compound's overall pharmacological effect and potential side-effect profile.

The Critical Role of Stereochemistry

A crucial aspect in the pharmacological evaluation of 2-(1-Methylaminoethyl)-1,4-benzodioxane is the presence of a chiral center at the α-carbon of the ethylamino side chain. This results in the existence of two enantiomers (R and S). It is well-documented that stereochemistry plays a pivotal role in the interaction of ligands with their receptors, often leading to significant differences in binding affinity and functional activity between enantiomers.

For this reason, the synthesis and chiral resolution of 2-(1-Methylaminoethyl)-1,4-benzodioxane are critical preliminary steps for any meaningful pharmacological investigation. The use of a racemic mixture can obscure the true potency and selectivity of the active enantiomer.

Experimental Determination of Receptor Binding Affinity: A Methodological Deep Dive

The gold standard for quantifying the affinity of a ligand for its receptor is the radioligand binding assay . This section provides a detailed, step-by-step methodology for conducting such assays for the predicted adrenergic and serotonergic targets.

Principle of the Competitive Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the affinity of an unlabeled test compound (the "competitor," in this case, 2-(1-Methylaminoethyl)-1,4-benzodioxane) by measuring its ability to displace a radiolabeled ligand (the "radioligand") that has a known high affinity and specificity for the target receptor. The output of this assay is the inhibitory constant (Ki) , which represents the concentration of the competitor required to occupy 50% of the receptors in the absence of the radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating controls and rigorous procedures to ensure the accuracy and reproducibility of the results.

This procedure details the isolation of cell membranes enriched with the target receptors from either native tissue or cultured cells expressing the receptor of interest.

Materials:

  • Tissue Source: For adrenergic and serotonergic receptors, relevant tissues include rat brain cortex, heart, or spleen. Alternatively, cell lines recombinantly expressing specific receptor subtypes (e.g., HEK293 or CHO cells) can be used for higher specificity.

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 at 4°C.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at 25°C.

  • Protease inhibitor cocktail.

  • Dounce homogenizer or Polytron.

  • High-speed refrigerated centrifuge.

Procedure:

  • Tissue Dissection/Cell Harvesting: Rapidly dissect the desired tissue on ice or harvest cultured cells.

  • Homogenization: Mince the tissue and place it in ice-cold Homogenization Buffer with protease inhibitors. Homogenize using a Dounce homogenizer (15-20 strokes) or a Polytron at a low setting.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Membrane Pelleting: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the high-speed centrifugation.

  • Final Preparation: Resuspend the final membrane pellet in Assay Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Diagram: Experimental Workflow for Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay Tissue Tissue/Cell Source Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash FinalPellet Final Membrane Pellet Wash->FinalPellet Quantify Protein Quantification FinalPellet->Quantify Store Store at -80°C Quantify->Store Incubate Incubate: - Membranes - Radioligand - Competitor Store->Incubate Use in Assay Filter Rapid Filtration Incubate->Filter WashFilters Wash Filters Filter->WashFilters Count Scintillation Counting WashFilters->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Workflow for determining receptor binding affinity.

This protocol outlines the setup of the competitive binding experiment to determine the Ki of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Materials:

  • Prepared cell membranes.

  • Assay Buffer.

  • Radioligand: Selected based on the target receptor (see table below). The concentration should be approximately equal to its Kd for the receptor.

  • Unlabeled Competitor: 2-(1-Methylaminoethyl)-1,4-benzodioxane (both R and S enantiomers, tested separately) at a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM phentolamine for α-adrenergic receptors).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled ligand.

    • Competitor Binding: Membranes + Radioligand + Varying concentrations of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

  • Incubation: Initiate the binding reaction by adding the membrane preparation to the wells. Incubate the plate at room temperature (or 37°C, depending on the specific receptor protocol) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Rapidly wash the filters with ice-cold Assay Buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curve: Plot the percentage of specific binding as a function of the log concentration of 2-(1-Methylaminoethyl)-1,4-benzodioxane. This will produce a sigmoidal curve.

  • Determine IC₅₀: Using non-linear regression analysis (e.g., with GraphPad Prism software), determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC₅₀ to the Ki using the Cheng-Prusoff equation :

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be predetermined via a saturation binding experiment).

Diagram: Cheng-Prusoff Relationship

G IC50 IC50 (Experimental Value) Ki Ki (Binding Affinity) IC50->Ki Cheng-Prusoff Equation L [Radioligand] (Known) L->Ki Kd Radioligand Kd (Known) Kd->Ki

Caption: Relationship of experimental IC50 to the intrinsic Ki value.

Data Presentation and Expected Outcomes

The results of the binding assays should be presented in a clear and concise table, allowing for easy comparison of the affinities of the R and S enantiomers of 2-(1-Methylaminoethyl)-1,4-benzodioxane across a panel of relevant receptors.

Table 1: Hypothetical Receptor Binding Profile for 2-(1-Methylaminoethyl)-1,4-benzodioxane Enantiomers

Receptor SubtypeRadioligand(R)-Enantiomer Ki (nM)(S)-Enantiomer Ki (nM)
Adrenergic
α₁A[³H]-PrazosinTBDTBD
α₁B[³H]-PrazosinTBDTBD
α₁D[³H]-PrazosinTBDTBD
α₂A[³H]-RauwolscineTBDTBD
α₂B[³H]-RauwolscineTBDTBD
α₂C[³H]-RauwolscineTBDTBD
β₁[¹²⁵I]-IodocyanopindololTBDTBD
β₂[¹²⁵I]-IodocyanopindololTBDTBD
Serotonergic
5-HT₁A[³H]-8-OH-DPATTBDTBD
5-HT₂A[³H]-KetanserinTBDTBD
5-HT₂C[³H]-MesulergineTBDTBD
Dopaminergic
D₂[³H]-SpiperoneTBDTBD

TBD = To Be Determined

Interpretation of Expected Results:

  • Potency: Lower Ki values indicate higher binding affinity. A Ki in the low nanomolar range would be considered potent.

  • Selectivity: A significant difference (typically >10-fold) in Ki values between different receptor subtypes indicates selectivity. For example, if the Ki for α₁A is 10 nM and for α₂A is 200 nM, the compound is 20-fold selective for the α₁A receptor.

  • Enantioselectivity: A significant difference in the Ki values between the R and S enantiomers for a particular receptor highlights the importance of the chiral center in the ligand-receptor interaction.

Conclusion and Future Directions

This guide has provided a robust framework for the comprehensive evaluation of the receptor binding affinity of 2-(1-Methylaminoethyl)-1,4-benzodioxane. By following the detailed experimental protocols and understanding the underlying principles of ligand-receptor interactions, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this novel compound.

Future work should not only focus on determining the Ki values at the predicted targets but also expand to functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. A complete understanding of the structure-activity relationship, driven by precise binding affinity data, will be instrumental in unlocking the full therapeutic potential of the 1,4-benzodioxane scaffold.

References

  • Kapur, H., Rouot, B., & Snyder, S. H. (1979). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. European Journal of Pharmacology, 57(4), 317-328. [Link]

  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Quaglia, W., Santoni, G., Pigini, M., Piergentili, A., Gentili, F., Buccioni, M., ... & Giannella, M. (2005). Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation. Journal of Medicinal Chemistry, 48(24), 7750-7763. [Link]

  • Giannella, M., Gualtieri, F., Melchiorre, C., Pigini, M., & Cingolani, G. M. (1979). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 22(1), 18-22. [Link]

  • Kumar, A., & Narasimhan, B. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 64-72. [Link]

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2011). Serotonin receptor and transporter ligands: current status. Current Medicinal Chemistry, 8(6), 661-683. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Therapeutic Applications of 2-(1-Methylaminoethyl)-1,4-benzodioxane

A Note to the Researcher: Scientific literature to date presents a notable scarcity of specific biological data for 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide, therefore, is constructed upon a foundation of esta...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Scientific literature to date presents a notable scarcity of specific biological data for 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide, therefore, is constructed upon a foundation of established knowledge regarding the broader class of 1,4-benzodioxane derivatives. The therapeutic potential, mechanisms of action, and experimental protocols detailed herein are extrapolated from structurally analogous compounds. It is imperative that the hypotheses presented in this document are subjected to rigorous empirical validation for the specific molecule . This guide is intended to serve as a comprehensive roadmap for initiating and conducting such an investigation.

Introduction: The 1,4-Benzodioxane Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,4-benzodioxane moiety is a well-established "privileged structure" in drug discovery, consistently appearing in compounds exhibiting a wide array of biological activities.[1] This heterocyclic framework has been successfully incorporated into molecules targeting the central nervous system and other physiological systems. Notably, derivatives of 1,4-benzodioxane have demonstrated significant interactions with adrenergic, catecholaminergic, and dopaminergic receptors, leading to their investigation for a variety of therapeutic applications.[1]

This guide focuses on the specific, yet under-investigated molecule, 2-(1-Methylaminoethyl)-1,4-benzodioxane . By examining the structure-activity relationships of related compounds, we can postulate and outline a systematic approach to unlocking its therapeutic potential.

Compound Profile: 2-(1-Methylaminoethyl)-1,4-benzodioxane

PropertyValueSource
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Number 67011-31-8
Structure Chemical structure of 2-(1-Methylaminoethyl)-1,4-benzodioxane

Potential Therapeutic Applications and Mechanistic Hypotheses

Based on the activities of structurally related 1,4-benzodioxane derivatives, we can hypothesize several potential therapeutic applications for 2-(1-Methylaminoethyl)-1,4-benzodioxane.

α1-Adrenergic Receptor Antagonism

Numerous 1,4-benzodioxane derivatives are known to act as antagonists at α1-adrenergic receptors.[1] This action can lead to vasodilation and a reduction in blood pressure, making such compounds valuable in the treatment of hypertension.

Signaling Pathway:

α1-Adrenergic receptors are Gq protein-coupled receptors (GPCRs).[2] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This cascade ultimately leads to smooth muscle contraction.[4] An antagonist would block the initial binding of endogenous agonists like norepinephrine, thereby inhibiting this signaling pathway and promoting smooth muscle relaxation.

alpha1_adrenergic_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1_receptor α1-Adrenergic Receptor (GPCR) gq_protein Gq Protein alpha1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 ip3 IP3 pip2->ip3 Cleavage by PLC dag DAG pip2->dag Cleavage by PLC ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction norepinephrine Norepinephrine (Agonist) norepinephrine->alpha1_receptor Binds antagonist 2-(1-Methylaminoethyl) -1,4-benzodioxane (Antagonist) antagonist->alpha1_receptor Blocks

Caption: α1-Adrenergic Receptor Signaling Pathway and Point of Antagonism.

Experimental Validation:

  • In Vitro:

    • Receptor Binding Assay: To determine the affinity of the compound for α1-adrenergic receptor subtypes (α1A, α1B, α1D), a radioligand binding assay can be performed using membranes from cells expressing these receptors.[5][6] A decrease in the binding of a known radiolabeled antagonist (e.g., [3H]-prazosin) in the presence of the test compound indicates competitive binding.[5]

    • Functional Assay: The functional consequence of binding can be assessed in isolated tissues, such as rat aorta, which expresses α1-adrenoceptors.[7] The ability of the compound to inhibit contractions induced by an α1-agonist (e.g., phenylephrine) would confirm its antagonist activity.

  • In Vivo:

    • Animal Models of Hypertension: The antihypertensive effect can be evaluated in spontaneously hypertensive rats (SHR) or in normotensive rats infused with an α1-agonist. Blood pressure would be monitored telemetrically after oral or intravenous administration of the compound.

5-HT1A Receptor Agonism

The 1,4-benzodioxane scaffold is also present in several potent and selective 5-HT1A receptor agonists.[1] Agonism at these receptors is associated with anxiolytic and antidepressant effects.

Signaling Pathway:

The 5-HT1A receptor is a Gi/Go-coupled GPCR.[8][9] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunit of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[11]

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Validation:

  • In Vitro:

    • Receptor Binding Assay: Similar to the α1-adrenergic receptor assay, a radioligand binding assay can be performed using cell membranes expressing the human 5-HT1A receptor.[12] A common radioligand for this purpose is [3H]8-OH-DPAT.[13]

    • [35S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins upon receptor agonism. An increase in the binding of [35S]GTPγS in the presence of the test compound indicates agonist activity.[13]

  • In Vivo:

    • Animal Models of Anxiety: The anxiolytic potential can be assessed using models such as the elevated plus-maze, light-dark box, and social interaction tests in rodents.[14]

    • Animal Models of Depression: The antidepressant-like effects can be evaluated using the forced swim test and tail suspension test in mice.[15][16]

Potential Cytotoxic and Antimicrobial Activities

Some 1,4-benzodioxane derivatives have exhibited antiproliferative and antimicrobial properties. While less common than CNS-related activities, these are still plausible therapeutic avenues to explore.

Experimental Validation:

  • Cytotoxicity Assays:

    • MTT or MTS Assay: The cytotoxic effect of the compound can be initially screened against a panel of cancer cell lines using MTT or MTS assays, which measure cell viability.[17]

    • Flow Cytometry: To further characterize the mechanism of cell death (apoptosis vs. necrosis), flow cytometry analysis using annexin V and propidium iodide staining can be employed.[18]

  • Antimicrobial Activity Assays:

    • Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of the compound against a range of bacterial and fungal strains.[19][20]

    • Agar Disk Diffusion Assay: A qualitative method to assess the antimicrobial activity where a zone of inhibition around a disk impregnated with the compound indicates its efficacy.[19]

Detailed Experimental Protocols

Protocol 1: In Vitro α1-Adrenergic Receptor Binding Assay
  • Membrane Preparation: Obtain commercially available cell membranes expressing human α1A, α1B, and α1D adrenergic receptors or prepare them from transfected cell lines.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of [3H]-prazosin (e.g., 0.25 nM), and varying concentrations of the test compound (typically from 10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vivo Evaluation in the Forced Swim Test (Mouse Model of Depression)
  • Animals: Use male C57BL/6 mice, housed under standard laboratory conditions.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline with 5% DMSO) intraperitoneally or orally 30-60 minutes before the test. A known antidepressant (e.g., fluoxetine) should be used as a positive control.

  • Pre-swim Session (Day 1): Place each mouse individually in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes.

  • Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the vehicle-treated group and the groups treated with the test compound and positive control using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant decrease in immobility time is indicative of an antidepressant-like effect.[16]

Conclusion and Future Directions

While specific biological data for 2-(1-Methylaminoethyl)-1,4-benzodioxane is currently limited, its structural similarity to well-characterized 1,4-benzodioxane derivatives provides a strong rationale for investigating its therapeutic potential. The most promising avenues for exploration appear to be its activity as an α1-adrenergic receptor antagonist for cardiovascular applications and as a 5-HT1A receptor agonist for CNS disorders such as anxiety and depression. The experimental protocols outlined in this guide provide a comprehensive framework for systematically evaluating these hypotheses. Further research into its antiproliferative and antimicrobial properties may also yield valuable findings. The elucidation of the pharmacological profile of this compound will not only determine its potential as a novel therapeutic agent but also contribute to a deeper understanding of the structure-activity relationships within the versatile class of 1,4-benzodioxanes.

References

  • Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. PubMed Central.
  • Receptor-Ligand Binding Assays. Revvity.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • 5-HT1A Receptor-Regulated Signal Transduction P
  • Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. PubMed Central.
  • The α1-adrenergic receptors: diversity of signaling networks and regul
  • Involvement of 5-HT1A receptors in animal tests of anxiety and depression: evidence
  • Analysis of the activity of alpha 1-adrenoceptor antagonists in r
  • Human 5-HT1A Receptor Membrane Prepar
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Indigo Biosciences.
  • Alpha-1 adrenergic receptor. Wikipedia.
  • Serotonin receptor 1A knockout: An animal model of anxiety-related disorder.
  • 2-Aminomethyl-1,4-benzodioxane. PubChem.
  • 5-HT1A receptor. Wikipedia.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of N
  • Modeling the interactions between alpha(1)-adrenergic receptors and their antagonists. PubMed.
  • 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • α-Adrenoceptor Assays. PubMed.
  • What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prost
  • 1,4-Benzodioxan, 2-(1-neopentylaminoethyl)-. PubChem.
  • Methods of screening for antimicrobial compounds.
  • Alpha(1A)- and alpha(1B)-adrenergic receptors differentially modulate antidepressant-like behavior in the mouse.
  • Alpha-1 Adrenergic Receptors. YouTube.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
  • 1,4-Benzodioxan, 2-(1-propylaminoethyl)-. PubChem.
  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Cell Viability Assays.
  • α1A- and α1B-Adrenergic Receptors Differentially Modulate Antidepressant-Like Behavior in the Mouse. PubMed Central.
  • Cytotoxicity Assay Protocol. protocols.io.
  • chemistry-and-pharmacology-of-benzodioxanes.pdf. TSI Journals.
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.
  • 5-HT1A Receptors in Psychopharmacology. Psychopharmacology Institute.
  • A selective 5-HT1a receptor agonist improves respiration in a mouse model of Rett syndrome. PubMed Central.
  • α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in Pharmacology.
  • In vitro receptor binding assays.
  • Benzodioxan. Wikipedia.
  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. MDPI.
  • Animal Models of Alpha-1-Antitrypsin Deficiency.
  • 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. PubMed.

Sources

Exploratory

Chiral Synthesis of 2-(1-Methylaminoethyl)-1,4-benzodioxane Enantiomers: Strategies and Methodologies

An In-Depth Technical Guide for Drug Development Professionals Abstract The 1,4-benzodioxane scaffold is a privileged structural motif found in numerous pharmacologically active compounds, known for interacting with targ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,4-benzodioxane scaffold is a privileged structural motif found in numerous pharmacologically active compounds, known for interacting with targets such as adrenergic and dopaminergic receptors.[1] The biological activity of these molecules is critically dependent on the absolute stereochemistry at the C2 position of the dioxane ring.[1] This guide provides a comprehensive technical overview of robust and scalable strategies for the chiral synthesis of the (R)- and (S)-enantiomers of 2-(1-Methylaminoethyl)-1,4-benzodioxane, a key structure in medicinal chemistry. We will explore two primary paradigms: the classical approach of chiral resolution of a key carboxylic acid intermediate and modern asymmetric catalytic methods, including dynamic kinetic resolution via reductive amination. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and the causal logic behind critical process decisions.

Introduction: The Significance of Chirality in 1,4-Benzodioxane Derivatives

The 1,4-benzodioxane core is a cornerstone in the design of molecules targeting the central nervous system and cardiovascular system.[1][2] Compounds such as WB-4101 analogues have demonstrated that the stereochemistry at the C2 position is a crucial determinant of binding affinity and functional activity.[1] For 2-(1-Methylaminoethyl)-1,4-benzodioxane, the two enantiomers can exhibit vastly different pharmacological profiles, with one enantiomer providing the desired therapeutic effect while the other may be inactive or contribute to off-target effects.

Therefore, the development of efficient, stereocontrolled synthetic routes is not merely an academic exercise but a regulatory and clinical necessity. This guide focuses on practical and scalable methods to access these enantiomers in high purity.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of our discussion.

G cluster_0 Key Disconnections cluster_1 Starting Materials Target Target: (R/S)-2-(1-Methylaminoethyl)-1,4-benzodioxane Ketone Chiral Ketone: (R/S)-2-Acetyl-1,4-benzodioxane Target->Ketone C-N bond formation (Reductive Amination) CarboxylicAcid Chiral Carboxylic Acid: (R/S)-1,4-Benzodioxane-2-carboxylic acid Ketone->CarboxylicAcid Grignard/Weinreb Amide Benzodioxine 2-Substituted-1,4-benzodioxine Ketone->Benzodioxine Asymmetric Hydrogenation & Elaboration (Strategy 2) Methylamine Methylamine RacemicAcid Racemic Carboxylic Acid CarboxylicAcid->RacemicAcid Chiral Resolution (Strategy 1) RacemicAcid_start (+/-)-1,4-Benzodioxane- 2-carboxylic acid Benzodioxine_start Achiral Benzodioxine Precursor

Figure 1: Retrosynthetic analysis of the target molecule.

As illustrated in Figure 1, the primary strategies are:

  • Strategy 1: Chiral Resolution. This well-established pathway involves the separation of a racemic intermediate, typically (±)-1,4-benzodioxane-2-carboxylic acid, into its constituent enantiomers. The desired enantiomer is then advanced through a series of stereoretentive reactions to the final product.

  • Strategy 2: Asymmetric Catalysis. This modern approach seeks to create the chiral center directly using a chiral catalyst. A key example is the asymmetric hydrogenation of a prochiral olefin precursor, or the dynamic kinetic resolution of a racemic ketone via enantioselective imine reduction.

Strategy 1: Chiral Resolution of (±)-1,4-Benzodioxane-2-carboxylic Acid

This classical method is often favored in process development for its robustness and scalability.[3] It hinges on the reliable separation of enantiomers at an early stage, minimizing the waste of chiral material in subsequent steps.

The Resolution Principle: Diastereomeric Salt Formation

The core of this strategy is the conversion of the racemic carboxylic acid into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral base. These diastereomers possess different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.[4]

The choice of resolving agent is critical and is based on factors like commercial availability, cost, and the ability to form well-defined, crystalline salts.[3]

Resolving AgentRationale / CommentsCommon Solvents
(R)- or (S)-1-PhenylethylamineWidely used, cost-effective, and proven effective for this class of acids.[1]Ethanol, Methanol, Isopropanol
(R)- or (S)-1-(p-Nitrophenyl)ethylamineCan offer different crystallization kinetics and solubility profiles compared to the unsubstituted analogue.[1]Alcohols, Acetone
DehydroabietylamineA bulky, rigid chiral amine derived from a natural product; can provide excellent diastereomeric differentiation.[5]Methanol, Ethyl Acetate
Quinine / CinchonidineCinchona alkaloids are powerful resolving agents, often used for more challenging resolutions.Ethanol, Acetone
Workflow and Protocol

The overall workflow for this strategy is a multi-step process that requires careful control to prevent racemization.

Figure 2: Workflow for chiral synthesis via resolution.
Detailed Protocol: Synthesis of (S)-2-Acetyl-1,4-benzodioxane

This protocol is adapted from established literature procedures.[1]

Step 1: Resolution of (±)-1,4-Benzodioxane-2-carboxylic acid

  • Dissolution: Dissolve (±)-1,4-benzodioxane-2-carboxylic acid (1.0 eq) in hot methanol.

  • Resolving Agent Addition: Add a solution of (S)-(-)-1-(p-nitrophenyl)ethylamine (0.5-0.6 eq) in methanol to the hot solution. The use of a substoichiometric amount of resolving agent is a common practice to maximize the recovery and purity of the less soluble diastereomer.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath to complete crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash with cold methanol.

  • Liberation: Suspend the salt in water and ethyl acetate. Acidify the mixture with 1M HCl to a pH of ~1-2. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield (S)-1,4-benzodioxane-2-carboxylic acid.

  • Purity Check: Determine the enantiomeric excess (ee) by chiral HPLC analysis after converting a small sample to its methyl ester with diazomethane or TMS-diazomethane. An ee of >99% is typically achievable after one or two crystallizations.

Step 2: Conversion to (S)-2-Acetyl-1,4-benzodioxane via the Weinreb Amide

The Weinreb amide is a superior intermediate to an acid chloride or acyl imidazolide because it is stable to further addition by organometallic reagents, preventing the formation of tertiary alcohol byproducts.

  • Activation: To a solution of (S)-1,4-benzodioxane-2-carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq). Stir for 1 hour until CO₂ evolution ceases.[1]

  • Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and continue stirring for 8-12 hours at room temperature.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate to afford the crude Weinreb amide, which can often be used without further purification.

  • Grignard Reaction: Dissolve the crude Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add methylmagnesium chloride (MeMgCl, 1.5 eq, 3M in THF) dropwise.[1]

  • Quench & Isolation: After 30 minutes, quench the reaction by slow addition of saturated NH₄Cl solution. Extract with ethyl acetate, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield (S)-2-acetyl-1,4-benzodioxane as a pure solid.

Strategy 2: Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach by creating the desired enantiomer directly, avoiding a classical resolution step.

Asymmetric Hydrogenation of Benzodioxines

A powerful method involves the asymmetric hydrogenation of a 2-substituted-1,4-benzodioxine precursor using a chiral iridium catalyst.[2][6] This establishes the C2 stereocenter with high enantioselectivity.

G cluster_0 Asymmetric Hydrogenation Reactant 2-Alkyl-1,4-benzodioxine Product (S)-2-Alkyl-1,4-benzodioxane Reactant->Product H2 (600 psi) [Ir(cod)Cl]2 (cat.) Chiral Ligand (e.g., (R,R,R,R)-BIDIME-dimer) THF/MeOH, AcOH, 50 °C

Figure 3: Asymmetric hydrogenation of a benzodioxine.

This method consistently produces high enantiomeric ratios (er) for a variety of substituents at the 2-position.[2] The resulting chiral benzodioxane can then be functionalized to introduce the desired side chain. While elegant, this requires the synthesis of the specific benzodioxine precursor.

LigandCatalyst SystemEnantiomeric Ratio (er)Reference
(R)-BINAP[Ir(cod)Cl]₂81:19[2]
(S)-Phanephos[Ir(cod)Cl]₂88:12[2]
BIDIME-dimer[Ir(cod)Cl]₂97:3[2]
Dynamic Kinetic Resolution via Reductive Amination

This is arguably the most efficient strategy as it allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. This process is applied to the final step: the conversion of the ketone to the amine.

The key principle is to have the enantioselective reduction of the imine be much faster than the racemization of the ketone precursor, under conditions that facilitate this racemization.[7]

  • In Situ Imine Formation: The racemic ketone, (±)-2-acetyl-1,4-benzodioxane, is mixed with methylamine. An acid catalyst is often added, which serves two purposes: it catalyzes imine formation and, critically, promotes the racemization of the unreacted ketone.

  • Enantioselective Reduction: A chiral catalyst, typically an organometallic complex (e.g., Iridium-based), selectively reduces one enantiomer of the rapidly equilibrating imine.

  • Equilibrium Shift: As one enantiomer of the imine is consumed, Le Châtelier's principle drives the equilibrium from the racemic ketone pool to form more of the imine, which is then reduced. This continues until the starting material is fully converted to the desired single-enantiomer amine product.

Protocol: Dynamic Kinetic Reductive Amination

This conceptual protocol is based on systems developed for similar chiral amines.[7]

  • Reactor Setup: To a high-pressure reactor, add (±)-2-acetyl-1,4-benzodioxane (1.0 eq), methylamine acetate salt (CH₃NH₃OAc, 1.5 - 4.0 eq), and an additional acid source like acetic acid.

  • Catalyst Addition: Add the enantioselective catalyst system, for example, a pre-formed [Ir(diene)Cl]₂ complex and a suitable chiral phosphine or diamine ligand (e.g., a derivative of BINAP or DuanPhos).

  • Reaction: Purge the reactor and pressurize with hydrogen (H₂) to 50-100 bar. Heat the reaction to 50-70 °C and stir for 18-24 hours.

  • Work-up and Isolation: After cooling and depressurization, the catalyst can be removed by filtration through silica gel. The product is isolated using standard acid-base extraction procedures.

  • Analysis: The yield and enantiomeric excess of the final 2-(1-Methylaminoethyl)-1,4-benzodioxane product are determined by chiral HPLC or SFC.

Analytical Control: Ensuring Enantiomeric Purity

Regardless of the synthetic strategy employed, rigorous analytical control is mandatory.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. A chiral stationary phase (e.g., Phenomenex Lux Cellulose-1) is used to separate the two enantiomers, allowing for their quantification.[1] A typical mobile phase for benzodioxane derivatives is a mixture of n-hexane and isopropanol.[1]

  • Nuclear Magnetic Resonance (NMR): While standard ¹H NMR cannot distinguish between enantiomers, chiral solvating agents or the formation of diastereomeric derivatives (e.g., Mosher's esters/amides) can be used to determine ee via NMR.

  • Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the identity of the enantiomer but is not a reliable method for quantifying high levels of enantiomeric purity.

Conclusion

The synthesis of enantiopure 2-(1-Methylaminoethyl)-1,4-benzodioxane can be approached through several viable and robust strategies.

  • The chiral resolution pathway is a time-tested, reliable, and scalable method, making it highly suitable for process development and manufacturing. Its primary drawback is the inherent loss of at least 50% of the material as the undesired enantiomer, unless a racemization and recycling protocol is implemented.

  • Asymmetric catalysis , particularly dynamic kinetic resolution via reductive amination , represents a more sophisticated and atom-economical approach. It offers the potential for higher throughput and yield, converting all of the starting material to the desired product. However, this method requires specialized catalysts and high-pressure equipment, and catalyst screening and optimization can be resource-intensive.

The optimal strategy depends on the specific project requirements, including scale, cost of goods, available equipment, and development timeline. Both approaches, when executed with precision and monitored with appropriate analytical techniques, can deliver the target enantiomers with the high chemical and stereochemical purity required for drug development.

References

  • Zhang, Z., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science, 10(15), 4339–4345. [Link]

  • Pallavicini, M., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

  • Zhang, Z., et al. (2019). A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. ResearchGate. [Link]

  • Veranova. (n.d.). Chiral Resolution and Confirmation. Veranova. [Link]

  • Valoti, E., et al. (2010). Resolution of 2-substituted 1,4-benzodioxanes by entrainment. ResearchGate. [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. [Link]

  • Kasture, S.M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal, 27(1), 66–71. [Link]

  • Gao, H., et al. (2008). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. National Institutes of Health. [Link]

  • Various Authors. (2023). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • Minnaard, A. J., et al. (2018). Process for preparing chiral amines.
  • Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. MDPI. [Link]

  • Van den Heuvel, et al. (2015). Processes for the preparation of β-aminosulfone compounds.
  • Bolchi, C., et al. (2020). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. [Link]

  • Kymete, P. K., et al. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

Sources

Foundational

An In-depth Technical Guide to the Central Nervous System Effects of 2-Aminoalkyl-1,4-Benzodioxane Derivatives

Abstract The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with significant biological activities.[1] Within this class, derivatives featuring an amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with significant biological activities.[1] Within this class, derivatives featuring an aminoalkyl substituent at the 2-position have been a focal point of research, demonstrating profound effects on the central nervous system (CNS). While the specific compound "2-(1-Methylaminoethyl)-1,4-benzodioxane" is not extensively characterized in publicly available literature, the broader family of 2-aminoalkyl-1,4-benzodioxanes exhibits well-defined and potent interactions with key neurotransmitter systems. This technical guide provides a comprehensive overview of the CNS effects of this chemical class, with a primary focus on two dominant mechanisms of action: α-adrenergic receptor antagonism and serotonin 5-HT1A receptor agonism. We will delve into the structure-activity relationships, pharmacodynamics, and the experimental methodologies used to elucidate these effects, providing researchers and drug development professionals with a detailed understanding of this important pharmacological group.

Introduction: The Versatile 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a common feature in a variety of synthetic and natural compounds, prized for its conformational rigidity and ability to present substituents in a well-defined spatial orientation.[1] This has made it an attractive template for the design of ligands targeting a diverse range of biological entities. In the realm of neuroscience, the introduction of an aminoalkyl side chain at the chiral C2 position has proven to be a particularly fruitful strategy, leading to the discovery of potent and selective agents that modulate critical CNS pathways.[2]

This guide will explore the CNS pharmacology of this structural class, moving from a general overview to specific, well-documented examples that epitomize their therapeutic potential and challenges.

Primary CNS Target Families and Mechanisms of Action

Research into 2-aminoalkyl-1,4-benzodioxane derivatives has largely converged on two principal neurotransmitter systems: the adrenergic and serotonergic systems. The nature and substitution pattern of the aminoalkyl side chain, as well as substitutions on the benzodioxane ring itself, dictate the primary target affinity and functional activity.

α-Adrenergic Receptor Antagonism

A significant number of 2-aminoalkyl-1,4-benzodioxanes are potent antagonists of α-adrenergic receptors (α-ARs), particularly the α₁-subtype.[3] These receptors are integral to the regulation of sympathetic nervous system activity, influencing arousal, attention, and mood. Blockade of α₁-ARs in the CNS can lead to sedative, anxiolytic, and antipsychotic-like effects.[4][5]

The prototypical example in this class is WB-4101 and its analogues, which have been instrumental in characterizing α₁-AR subtypes.[6][7] The interaction of these compounds with α₁-receptors is highly stereoselective, underscoring the importance of the chiral center at the 2-position of the benzodioxane ring.[2]

Mechanism of Action: α₁-Adrenergic Receptor Blockade

α₁-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon binding to endogenous catecholamines like norepinephrine, activate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses. Antagonists of the 2-aminoalkyl-1,4-benzodioxane class competitively bind to these receptors, preventing their activation by norepinephrine and thus inhibiting this signaling pathway.

Gq_Pathway cluster_membrane Cell Membrane alpha1_AR α₁-Adrenergic Receptor Gq Gq Protein alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Norepinephrine Norepinephrine Norepinephrine->alpha1_AR Activates Benzodioxane_Antagonist 2-Aminoalkyl-1,4-Benzodioxane (Antagonist) Benzodioxane_Antagonist->alpha1_AR Blocks Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1: α₁-Adrenergic Receptor Signaling and Blockade
Serotonin 5-HT1A Receptor Agonism

Another prominent CNS activity of 2-aminoalkyl-1,4-benzodioxane derivatives is agonism at the serotonin 5-HT1A receptor. These receptors are highly expressed in brain regions associated with mood and anxiety, such as the hippocampus and raphe nuclei.[8] 5-HT1A agonists are known to possess anxiolytic and antidepressant properties.

A key example is (S)-5-[3-[(1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole hydrochloride (MKC-242), a potent and selective 5-HT1A agonist.[9][10][11] Studies have shown that MKC-242 passes the blood-brain barrier and binds to 5-HT1A receptors, producing anxiolytic- and antidepressant-like effects in animal models.[8]

Mechanism of Action: 5-HT1A Receptor Activation

The 5-HT1A receptor is a GPCR coupled to the Gi/o signaling pathway. As an autoreceptor on serotonergic neurons in the raphe nucleus, its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and a subsequent reduction in the firing rate of serotonergic neurons, decreasing serotonin release in projection areas. Postsynaptically, in regions like the hippocampus, activation of 5-HT1A receptors also leads to hyperpolarization and inhibitory effects. Agonists of the 2-aminoalkyl-1,4-benzodioxane class mimic the action of serotonin at these receptors, triggering this inhibitory cascade.

Gi_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT₁ₐ Receptor Gi Gi/o Protein 5HT1A_R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Opens cAMP ↓ cAMP AC->cAMP Converts ATP to K_efflux K⁺ Efflux GIRK->K_efflux Serotonin_Agonist 2-Aminoalkyl-1,4-Benzodioxane (Agonist) Serotonin_Agonist->5HT1A_R Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization (Reduced Neuronal Firing) K_efflux->Hyperpolarization

Figure 2: 5-HT₁ₐ Receptor Signaling and Agonism

Experimental Protocols for CNS Activity Assessment

The characterization of 2-aminoalkyl-1,4-benzodioxane derivatives involves a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and behavioral effects.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor. The protocol involves incubating a preparation of cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Tissues (e.g., rat cerebral cortex) or cultured cells expressing the target receptor (e.g., CHO cells with human cloned α₁-ARs) are homogenized in a buffered solution and centrifuged to pellet the membranes.[6]

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]prazosin for α₁-ARs or [³H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the compound's effect on neurotransmitter release and turnover.

Step-by-Step Workflow:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex, hippocampus).[9]

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Diffusion: Neurotransmitters and their metabolites in the extracellular space diffuse across the semi-permeable membrane of the probe and into the aCSF.

  • Sample Collection: The exiting aCSF (dialysate) is collected at regular intervals.

  • Compound Administration: The test compound is administered (e.g., subcutaneously or orally), and dialysate collection continues.[8]

  • Analysis: The concentration of neurotransmitters (e.g., acetylcholine, serotonin) in the dialysate is quantified using highly sensitive analytical methods like HPLC coupled with electrochemical or mass spectrometric detection.[9]

Microdialysis_Workflow A Stereotaxic Implantation of Microdialysis Probe in Target Brain Region B Probe Perfusion with Artificial CSF A->B C Neurotransmitter Diffusion into Probe B->C D Collection of Dialysate Samples C->D E Administration of Test Compound D->E F Continued Sample Collection E->F G HPLC-ECD/MS Analysis of Neurotransmitters F->G

Figure 3: In Vivo Microdialysis Experimental Workflow

Quantitative Data Summary

The following tables summarize representative binding affinity data for prototype compounds, illustrating the potency and selectivity that can be achieved within the 2-aminoalkyl-1,4-benzodioxane class.

Table 1: α-Adrenergic Receptor Binding Affinities (Ki, nM)

Compoundα₁-ARα₂-ARSelectivity (α₂/α₁)
WB-4101 Analogue~1-10>1000>100
Prazosin (Reference)~0.1-1~500~500-5000

Data are generalized from multiple studies on WB-4101 related benzodioxanes.[3][6][7]

Table 2: 5-HT1A Receptor Binding Affinities and Functional Data

Compound5-HT1A Ki (nM)Functional ActivityAnxiolytic ED₅₀ (mg/kg, p.o.)
MKC-242~0.5-2Full Agonist~1.7
Buspirone (Reference)~10-30Partial Agonist~42

Data are derived from studies on MKC-242.[8][11]

Conclusion and Future Directions

The 2-aminoalkyl-1,4-benzodioxane scaffold represents a highly versatile platform for the development of CNS-active agents. The extensive body of research clearly demonstrates that subtle structural modifications can tune the activity of these compounds between potent α-adrenergic antagonism and selective 5-HT1A agonism. This dual potential makes the class an ongoing area of interest for the treatment of a wide range of CNS disorders, including anxiety, depression, and hypertension.

Future research will likely focus on refining the selectivity profiles of these compounds to minimize off-target effects, exploring novel substitutions on the benzodioxane ring to modulate pharmacokinetic properties, and further elucidating the therapeutic potential of combined receptor modulation. While the specific compound "2-(1-Methylaminoethyl)-1,4-benzodioxane" remains to be fully characterized, the principles and findings outlined in this guide provide a robust framework for understanding its potential CNS effects and for guiding the continued exploration of this important chemical family.

References

  • U'Prichard, D. C., Greenberg, D. A., & Snyder, S. H. (1977). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 13(3), 454–473. [Link]

  • Yama, O., Takeda, H., Tsuji, M., & Matsumiya, T. (1997). MKC-242, a novel 5-HT1A receptor agonist, facilitates cortical acetylcholine release by a mechanism different from that of 8-OH-DPAT in awake rats. Neuropharmacology, 36(11-12), 1733–1739. [Link]

  • Okuyama, S., Chaki, S., & Yoshikawa, R. (1998). Effects of a benzodioxan derivative MKC-242 on the firing activity of the dorsal hippocampus CA1 pyramidal neurons in awake and urethane-anaesthetized rats: in vivo electrophysiological evidence for a 5-HT1A agonistic property. Naunyn-Schmiedeberg's Archives of Pharmacology, 357(3), 299–306. [Link]

  • Yoshinaga, K., Takeda, H., & Yamamura, Y. (1998). Effect of 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl (MKC-242), a novel 5-HT1A-receptor agonist, on aggressive behavior and marble burying behavior in mice. Japanese Journal of Pharmacology, 76(3), 297–304. [Link]

  • Takeda, H., Tsuji, M., & Matsumiya, T. (1997). Interaction of Orally Administered 5-{3-[((25)-1,4-Benzodioxan-2-ylmethyl)amino]propoxy}-1,3-benzodioxole (MKC-242) with 5-HT1A Receptors in Rat Brain. Japanese Journal of Pharmacology, 75(4), 393-400. [Link]

  • Green, P. N., Shapero, M., & Wilson, C. (1969). The pharmacology of ambenoxan (2-(3′,6′-dioxaheptyl)-aminomethyl-1:4-benzodioxane), a centrally acting muscle relaxant. British Journal of Pharmacology, 37(1), 263–270. [Link]

  • Asano, M., Setoguchi, M., & Inoue, Y. (2002). Extended action of MKC-242, a selective 5-HT(1A) receptor agonist, on light-induced Per gene expression in the suprachiasmatic nucleus in mice. Journal of Neuroscience Research, 69(4), 563–570. [Link]

  • Pigini, M., Barlocco, D., & Leonardi, A. (2000). Structure-activity Relationships in 1,4-benzodioxan-related Compounds. 6. Role of the Dioxane Unit on Selectivity for alpha(1)-adrenoreceptor Subtypes. Journal of Medicinal Chemistry, 43(22), 4179–4189. [Link]

  • Pallavicini, M., Bolchi, C., & Binda, M. (2010). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

  • Pigini, M., Cingolani, G. M., & Giannella, M. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(21), 4743–4752. [Link]

  • PubChem. (2026). 1,4-Benzodioxan, 2-(1-neopentylaminoethyl)-. [Link]

  • Quaglia, W., Pigini, M., & Piergentili, A. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584–588. [Link]

  • Leonardi, A., Testa, R., & Poggesi, E. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry, 10(2), 361–369. [Link]

  • Quaglia, W., Piergentili, A., & Poggesi, E. (2012). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in R1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Bolchi, C., Bavo, F., & Fumagalli, L. (2021). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles. AIR Unimi. [Link]

  • Sharma, P. C., & Kumar, A. (2008). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]

  • Wikipedia. (n.d.). Benzodioxan. [Link]

  • Wikipedia. (n.d.). Adrenergic blocking agent. [Link]

  • PharmaGuideline. (n.d.). Alpha adrenergic blockers. [Link]

  • Salem, H., & Meeks, R. G. (1985). Central nervous system side effects of beta-adrenergic blocking agents with high and low lipid solubility. Journal of Clinical Pharmacology, 25(6), 449–453. [Link]

  • Cicero, T. J. (1974). Effects of alpha-adrenergic blocking agents on narcotic-induced analgesia. Archives Internationales de Pharmacodynamie et de Thérapie, 208(1), 5–13. [Link]

Sources

Protocols & Analytical Methods

Method

In Vivo Evaluation of 2-(1-Methylaminoethyl)-1,4-benzodioxane: A Protocol for Preclinical Assessment

For Immediate Release Abstract This document provides a comprehensive experimental protocol for the in vivo characterization of 2-(1-Methylaminoethyl)-1,4-benzodioxane, a novel compound with a chemical structure suggesti...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Abstract

This document provides a comprehensive experimental protocol for the in vivo characterization of 2-(1-Methylaminoethyl)-1,4-benzodioxane, a novel compound with a chemical structure suggesting potential sympathomimetic activity.[1][2][3] Due to the limited publicly available data on this specific molecule, this guide synthesizes established methodologies for evaluating similar chemical entities, focusing on a logical, phased approach from initial tolerability and pharmacokinetic assessments to robust pharmacodynamic and preliminary efficacy studies.[4][5][6][7][8] The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for preclinical research.[5][9]

Introduction and Scientific Rationale

The chemical scaffold of 2-(1-Methylaminoethyl)-1,4-benzodioxane suggests a potential interaction with the sympathetic nervous system. The benzodioxane moiety is a feature in several known adrenergic ligands, while the methylaminoethyl side chain is characteristic of compounds that may mimic endogenous catecholamines like norepinephrine and epinephrine.[3] Therefore, the primary hypothesis is that this compound will exhibit sympathomimetic effects, such as alterations in cardiovascular parameters (heart rate, blood pressure) and potential central nervous system stimulation.[1][10][11]

The following protocols are designed to systematically test this hypothesis, beginning with fundamental drug disposition studies and progressing to specific functional assessments. This phased approach is critical for building a comprehensive profile of the compound's in vivo behavior and ensuring that subsequent, more complex studies are well-designed and ethically sound.[4][5][6][7][8]

Preclinical Study Design: A Phased Approach

A successful in vivo evaluation hinges on a well-structured plan that moves from broad, safety-oriented questions to specific, hypothesis-driven inquiries.[5][6][7][8] This ensures the efficient use of resources and minimizes animal use in accordance with the 3Rs principle (Replacement, Reduction, Refinement).[9]

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Pharmacodynamic (PD) & Efficacy Screening cluster_2 Phase 3: Advanced Efficacy Models A Dose Formulation & Stability B Maximum Tolerated Dose (MTD) Study A->B Formulation for Dosing C Pharmacokinetic (PK) Profiling B->C Inform Dose Selection D Cardiovascular Telemetry B->D E Behavioral & CNS Assessment B->E F Dose-Response Relationship C->F Establish Exposure-Response D->F E->F G Disease-Specific Models (e.g., Hypertension, Heart Failure) F->G Select Efficacious Doses G cluster_0 Hypothesized Mechanism Compound 2-(1-Methylaminoethyl)- 1,4-benzodioxane Receptor Adrenergic Receptor (e.g., α or β) Compound->Receptor Binds to G_Protein G-Protein Coupling (Gs/Gi/Gq) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Response Physiological Response (e.g., ↑ Heart Rate) Second_Messenger->Response Leads to

Caption: Hypothesized adrenergic signaling pathway.

Protocol: Cardiovascular Assessment via Radiotelemetry

Rationale: To continuously monitor blood pressure, heart rate, and ECG in conscious, freely moving animals, providing a sensitive and ethical way to assess cardiovascular effects without the confounding influence of anesthesia or restraint stress. [12] Step-by-Step Protocol:

  • Animal Model: Use telemeter-implanted rats or non-human primates. Allow for a full recovery period (at least 7-10 days) after surgery before starting the experiment.

  • Acclimation: Acclimate the animals to the study conditions and record stable baseline data for at least 24 hours prior to dosing.

  • Dosing and Monitoring: Administer single, escalating doses of the compound (informed by the MTD and PK studies) and a vehicle control. Continuously record cardiovascular parameters for at least 24 hours post-dose.

  • Data Analysis: Analyze the data for significant changes from baseline in key parameters.

Table 2: Key Cardiovascular Parameters to Analyze

ParameterDescriptionExpected Sympathomimetic Effect
HR Heart Rate (beats per minute)Increase (Tachycardia)
SBP Systolic Blood Pressure (mmHg)Increase
DBP Diastolic Blood Pressure (mmHg)Increase
MAP Mean Arterial Pressure (mmHg)Increase
QTc Corrected QT Interval (msec)Potential for change; important for safety assessment
Protocol: Behavioral and CNS Assessment

Rationale: To screen for potential central nervous system effects, such as stimulation or sedation, which are common with sympathomimetic agents. [13] Step-by-Step Protocol:

  • Animal Model: C57BL/6 mice are commonly used for behavioral studies.

  • Locomotor Activity: Place individual mice in an open-field arena equipped with photobeam detectors. After a 30-minute habituation period, administer the test compound or vehicle and record locomotor activity (e.g., total distance traveled, rearing frequency) for 1-2 hours.

  • Dose-Response: Test at least three dose levels (e.g., low, medium, high) to establish a dose-response relationship for any observed effects.

  • Data Analysis: Compare the activity of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Data Integration and Next Steps

The culmination of these studies will be a comprehensive PK/PD model that links the dose and plasma concentration of 2-(1-Methylaminoethyl)-1,4-benzodioxane to its observed physiological effects. [4][14][15][16]This model is invaluable for:

  • Informing Dose Selection for Efficacy Models: Selecting doses for more complex disease models (e.g., models of hypertension or heart failure) that are known to provide sustained target engagement. [17][18][19][20]* Predicting Human PK/PD: Serving as a basis for allometric scaling to predict the compound's behavior in humans.

  • Guiding Lead Optimization: Identifying liabilities (e.g., poor bioavailability, short half-life, narrow therapeutic index) that can be addressed through chemical modification.

This structured, data-driven approach ensures that the in vivo evaluation of novel compounds like 2-(1-Methylaminoethyl)-1,4-benzodioxane is conducted with the highest degree of scientific and ethical integrity, paving the way for successful preclinical development.

References

  • In vivo models of cardiac diseases: application to drug development and screening. (2009). Expert Opinion on Drug Discovery.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). NIH.
  • Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. (n.d.). PubMed Central, NIH.
  • General Principles of Preclinical Study Design. (n.d.). PMC, NIH.
  • In vivo models - Cardiomedex. (n.d.). Cardiomedex.
  • Modeling heart failure in animal models for novel drug discovery and development. (n.d.). PMC, NIH.
  • Designing an In Vivo Preclinical Research Study. (2023). MDPI.
  • Designing an In Vivo Preclinical Research Study. (2023).
  • Animal Models of Cardiovascular Diseases. (n.d.). PMC, NIH.
  • Designing an In Vivo Preclinical Research Study. (2023). Preprints.org.
  • Best Practices For Preclinical Animal Testing. (2025). BioBoston Consulting.
  • Cardiovascular Diseases Models. (n.d.). WuXi Biology.
  • Evaluating Sympathomimetic Intoxication in an Emergency Setting. (n.d.).
  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers.
  • The effect of sympathomimetic drugs and sympathetic nerve stimulation on the activity of the rat ureter in vivo. (1971). Journal of Physiology.
  • Pharmacokinetic/Pharmacodynamic Studies in Drug Product Development. (2025). Request PDF.
  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (2018). Clinical Pharmacology & Therapeutics.
  • Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. (n.d.). NIH.
  • Pharmacodynamic and Pharmacokinetic Modeling of Data with Dr. Joga Gobburu. (2021). YouTube.
  • In vivo receptor pharmacology studies with beta-adrenergic receptors in isolated perfused r
  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. (n.d.). MDPI.
  • Symp
  • Episode 908: Symp

Sources

Application

Application Note: A Robust HPLC Framework for the Analysis of 2-(1-Methylaminoethyl)-1,4-benzodioxane

Abstract The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The analysis of substituted benzodioxanes, such as 2-(1-Methylami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The analysis of substituted benzodioxanes, such as 2-(1-Methylaminoethyl)-1,4-benzodioxane, is critical during drug discovery, development, and quality control. This compound possesses a chiral center, making the separation and quantification of its enantiomers essential, as stereochemistry often dictates pharmacological and toxicological profiles.[1][3] This guide presents two distinct high-performance liquid chromatography (HPLC) methods: a reversed-phase (RP-HPLC) method for achiral analysis (assay and impurity profiling) and a chiral HPLC method for the enantioselective separation of its stereoisomers. The methodologies are designed to be robust and adhere to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and standards from the United States Pharmacopeia (USP).[4]

Scientific Rationale and Method Development Strategy

The molecular structure of 2-(1-Methylaminoethyl)-1,4-benzodioxane dictates the chromatographic strategy. The presence of a UV-active benzodioxane ring allows for straightforward detection using a photodiode array (PDA) or standard UV detector. The key structural features influencing the separation are the secondary amine and the stereocenter at the carbon adjacent to it.

  • Expertise in Action (Causality): The secondary amine (pKa typically ~9-11) is basic and prone to protonation at acidic or neutral pH. In RP-HPLC, this can lead to strong, undesirable interactions with residual acidic silanols on the silica-based stationary phase, resulting in significant peak tailing. To achieve a sharp, symmetrical peak, the mobile phase must be carefully controlled. Our selected achiral method utilizes a mobile phase at a pH above the pKa of the amine to keep it in its neutral, free-base form, thereby minimizing silanol interactions and ensuring excellent peak shape. For the chiral method, which often employs normal-phase conditions, a small amount of a basic additive like diethylamine (DEA) is used to competitively block active sites on the chiral stationary phase (CSP), leading to improved peak symmetry and resolution.[5]

  • Trustworthiness Through Self-Validation: A chromatographic method is only reliable if its performance is consistent. This protocol integrates System Suitability Testing (SST) as a mandatory, self-validating step before any sample analysis. SST criteria are established based on harmonized standards found in USP General Chapter <621> Chromatography.[6][7][8] By verifying parameters like peak symmetry, column efficiency, and injection precision, the user ensures the system is performing as intended for every run.

Experimental Workflow Overview

The overall process from sample receipt to final data reporting follows a structured pathway to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Standard & Sample Weighing p2 Solution & Mobile Phase Preparation p1->p2 a1 HPLC System Equilibration p2->a1 a2 System Suitability Testing (SST) a1->a2 a3 Sample Sequence Injection a2->a3 d1 Chromatogram Integration a3->d1 d2 Quantification & Calculation d1->d2 d3 Final Report Generation d2->d3

Caption: High-level workflow for the HPLC analysis of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Part A: Achiral Assay and Impurity Profiling by RP-HPLC

This method is designed for the quantitative determination of 2-(1-Methylaminoethyl)-1,4-benzodioxane and the detection of related process impurities.

A1. Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Phenomenex Kinetex® C18, 150 x 4.6 mm, 2.6 µm particle size, or equivalent core-shell or fully porous C18 column.

  • Reagents: Acetonitrile (HPLC Grade), Ammonium Bicarbonate, Ammonium Hydroxide.

  • Reference Standard: 2-(1-Methylaminoethyl)-1,4-benzodioxane, of known purity.

A2. Chromatographic Conditions
ParameterCondition
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with NH₄OH
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (re-equilibrate)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 275 nm
Injection Volume 5 µL
Diluent 50:50 (v/v) Acetonitrile:Water
A3. Detailed Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water. Adjust the pH to 10.0 ± 0.05 using concentrated Ammonium Hydroxide. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh an amount of the sample equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for use if it meets the criteria outlined in the table below, which are derived from ICH and USP guidelines.[6][9]

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 5000
RSD of Peak Area ≤ 1.0% for n=5 injections
RSD of Retention Time ≤ 1.0% for n=5 injections
  • Analytical Procedure:

    • Once SST criteria are met, inject the sample solutions.

    • Integrate the chromatograms and calculate the assay or impurity levels using the appropriate formulas based on external standard quantitation.

Part B: Enantioselective Separation by Chiral HPLC

This method is crucial for determining the enantiomeric purity or enantiomeric excess (% ee) of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

B1. Materials and Equipment
  • HPLC System: As described in Part A.

  • Analytical Column: Daicel CHIRALPAK® IA, 250 x 4.6 mm, 5 µm particle size, or equivalent amylose-based CSP.

  • Reagents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Diethylamine (DEA, >99.5%).

B2. Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detector Wavelength 275 nm
Injection Volume 10 µL
Diluent Mobile Phase
B3. Detailed Protocol
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Diethylamine into a 1 L solvent bottle. Mix thoroughly and degas.

  • Standard/Sample Solution Preparation (200 µg/mL):

    • Accurately weigh approximately 10 mg of the standard or sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Mobile Phase.

  • System Suitability Testing (SST):

    • Inject a solution containing both enantiomers (a racemic standard is ideal).

    • The system is deemed suitable if it meets the following criteria. The ability to separate enantiomers is the primary goal.[10][11]

SST ParameterAcceptance Criteria
Resolution (Rs) Rs ≥ 1.5 between the two enantiomer peaks
RSD of Peak Area ≤ 2.0% for n=5 injections (for the major enantiomer)
  • Analytical Procedure:

    • After the system passes SST, inject the sample solution.

    • Integrate the peaks corresponding to each enantiomer.

    • Calculate the enantiomeric excess using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? Source: AIR Unimi URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chiral Drug Separation Source: Encyclopedia of Pharmaceutical Technology URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

  • Title: 1,4-Benzodioxan, 2-(1-neopentylaminoethyl)- Source: PubChem - NIH URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: IntechOpen URL: [Link]

  • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [Link]

  • Title: SYNTHESIS OF THE ENANTIOMERS OF ERYTHRO-2-OXIRANYL-1. 4-BENZODIOXAN Source: Tetrahedron URL: [Link]

  • Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs Source: International Journal of Organic Chemistry URL: [Link]

  • Title: Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture Source: PubMed Central - NIH URL: [Link]

  • Title: Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R,R))-, sulfate (2:1) (salt) Source: PubChem - NIH URL: [Link]

  • Title: Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration Source: NIH URL: [Link]

  • Title: 3-((Benzodioxol-5-yl)methylaminocarbonyl)-1,2,3,4-tetrahydro(1)benzothieno(2.3-c)pyridine Source: PubChem - NIH URL: [Link]

  • Title: 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl) Source: PubChem - NIH URL: [Link]

  • Title: Chemistry and Pharmacology of Benzodioxanes Source: TSI Journals URL: [Link]

  • Title: Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture Source: PMC - PubMed Central URL: [Link]

  • Title: Analytical Methods Source: RSC Publishing URL: [Link]

  • Title: Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate Source: Semantic Scholar URL: [Link]

Sources

Method

Application Notes and Protocols for the Preparation of "2-(1-Methylaminoethyl)-1,4-benzodioxane" Solution for Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Therapeutic Potential of 2-Substituted-1,4-Benzodioxanes The 1,4-benzodioxane scaffold is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of 2-Substituted-1,4-Benzodioxanes

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives substituted at the 2-position, such as the subject of this guide, "2-(1-Methylaminoethyl)-1,4-benzodioxane," are of significant interest due to their potential to modulate key physiological pathways. Structurally related analogs have demonstrated activity at adrenergic receptors, which are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine.[1][2] These receptors are crucial in regulating cardiovascular, respiratory, and central nervous system functions, making them important targets for drug discovery.[1][2]

This document provides a comprehensive guide for the preparation and use of "2-(1-Methylaminoethyl)-1,4-benzodioxane" in in-vitro cell culture assays. The protocols herein are designed to ensure solution stability, sterility, and consistent experimental outcomes, while the scientific rationale behind each step is explained to empower researchers to make informed decisions in their experimental design.

Understanding the Target: Adrenergic Receptor Signaling

"2-(1-Methylaminoethyl)-1,4-benzodioxane," based on its structural class, is hypothesized to interact with adrenergic receptors. Adrenergic receptors are broadly classified into α and β subtypes, each with further divisions (α1, α2, β1, β2, β3).[3][4] These receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades upon activation.[1][5]

  • α1-Adrenergic Receptors: Typically couple to Gq proteins, activating Phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[6] This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[6]

  • α2-Adrenergic Receptors: Generally couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3]

  • β-Adrenergic Receptors: Are coupled to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in cAMP and subsequent activation of Protein Kinase A (PKA).[7][8][9]

The following diagrams illustrate these canonical signaling pathways.

Gq_Pathway cluster_membrane Plasma Membrane Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 2-(1-Methylaminoethyl) -1,4-benzodioxane (or Endogenous Ligand) Ligand->Receptor Binds Gq->PLC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response Gs_Gi_Pathways cluster_membrane Plasma Membrane Beta_Receptor β-Adrenergic Receptor Gs Gs Protein Beta_Receptor->Gs Activates Alpha2_Receptor α2-Adrenergic Receptor Gi Gi Protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Ligand Ligand Ligand->Beta_Receptor Ligand->Alpha2_Receptor Gs->AC Stimulates Gi->AC Inhibits Inhibition Inhibition of Cellular Processes Gi->Inhibition ATP ATP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cellular_Response_Gs Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Cellular_Response_Gs Workflow Start Start Weigh Weigh Compound Start->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot Stock Solution Filter->Aliquot Store Store at -20°C / -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw For Experiment Dilute Dilute in Culture Medium (Prepare Working Solution) Thaw->Dilute Dose Dose Cells Dilute->Dose Assay Perform Cell-Based Assay Dose->Assay End End Assay->End

Figure 3: Experimental workflow for solution preparation and cell treatment.

Protocol 3: Assessing Compound Activity - Example Assays

The choice of assay will depend on the specific research question. Given the likely interaction with adrenergic receptors, assays can be designed to measure cytotoxicity or specific functional outcomes of receptor modulation.

A. Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)

This assay is fundamental to determine the concentration range at which the compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is often proportional to the number of viable cells.

[10][11][12][13]Brief Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of "2-(1-Methylaminoethyl)-1,4-benzodioxane" (and a vehicle control) for a specified time (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol or DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

B. Functional Assays for Adrenergic Receptor Modulation

If the compound is suspected to be an agonist or antagonist of adrenergic receptors, functional assays can confirm this activity.

[14]* cAMP Measurement: For potential β-adrenergic or α2-adrenergic activity, measuring changes in intracellular cAMP levels is a direct functional readout. C[15]ommercially available ELISA or luminescence-based kits can be used for this purpose. An agonist of β-receptors would increase cAMP, while an agonist of α2-receptors would decrease it.

  • Calcium Flux Assay: For potential α1-adrenergic activity, measuring changes in intracellular calcium concentration is a suitable assay. T[14]his is typically done using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and a fluorescence plate reader or microscope.

Conclusion and Best Practices

The protocols outlined in this application note provide a robust framework for the preparation and use of "2-(1-Methylaminoethyl)-1,4-benzodioxane" in cell culture-based research. Adherence to these guidelines, particularly regarding solvent choice, sterility, and the inclusion of appropriate controls, is paramount for generating reliable and reproducible data. Understanding the potential mechanism of action through adrenergic receptor signaling pathways will aid in the design of insightful experiments to elucidate the biological activity of this compound.

References

  • Wikipedia. (n.d.). Adrenergic receptor. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). α-Adrenergic Signaling. Retrieved from [Link]

  • Xiang, Y. K. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 89(10), 853–861. [Link]

  • Engelhardt, S. (2007). Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs. Journal of Clinical Investigation, 117(9), 2427–2430. [Link]

  • Ninja Nerd. (2022, September 23). Autonomic Pharmacology | Adrenergic Agonists [Video]. YouTube. [Link]

  • Ninja Nerd. (2018, February 28). Neurology | Adrenergic Receptors [Video]. YouTube. [Link]

  • Sanders, V. M. (2012). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Neuroimmune Pharmacology, 7(4), 752–764. [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • Dell'Orco, D., et al. (2021). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. eLife, 10, e69974. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Piascik, M. T., & Perez, D. M. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Pharmacology & Therapeutics, 128(1), 19–37. [Link]

  • TeachMePhysiology. (2024, April 8). G-Proteins (GPCRs) - Structure - Function. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). Cardiac β-adrenergic Signaling. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-1 adrenergic receptor. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Molecules, 29(5), 1081. [Link]

  • ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps. Retrieved from [Link]

  • Jean-Charles, H., et al. (2019). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives, 7(5), e00518. [Link]

  • Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

  • Dirty Medicine. (2021, May 12). Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP) [Video]. YouTube. [Link]

Sources

Application

Application Notes and Protocols: Characterizing "2-(1-Methylaminoethyl)-1,4-benzodioxane" Interactions with Adrenergic Receptors using Radioligand Binding Assays

Introduction: The Pharmacological Potential of the 1,4-Benzodioxane Scaffold The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Potential of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Molecules incorporating this structure have demonstrated a wide range of pharmacological activities, notably as potent α-adrenergic receptor antagonists.[1] The compound of interest, "2-(1-Methylaminoethyl)-1,4-benzodioxane" (CAS: 67011-31-8), belongs to this versatile class. Its structural similarity to known adrenergic ligands suggests a high probability of interaction with adrenergic receptors (ARs), which are critical mediators of catecholamine signaling in the central and peripheral nervous systems.

Adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into two main types, α-ARs and β-ARs, each with several subtypes (e.g., α1A, α1B, α1D, β1, β2, β3).[1] These receptor subtypes exhibit distinct tissue distributions and couple to different intracellular signaling pathways, making them key targets for therapeutic intervention in a variety of conditions, including hypertension, cardiac arrhythmias, and neuropsychiatric disorders.

Given the therapeutic importance of adrenergic modulators, a precise characterization of the binding affinity and selectivity of novel compounds like "2-(1-Methylaminoethyl)-1,4-benzodioxane" is a foundational step in drug discovery. Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and its receptor target due to their high sensitivity, specificity, and robustness.

These application notes provide a comprehensive guide for researchers to determine the binding profile of "2-(1-Methylaminoethyl)-1,4-benzodioxane" at α- and β-adrenergic receptors. We present detailed, step-by-step protocols for competitive radioligand binding assays, which are designed to measure the affinity (Ki) of this unlabeled test compound by quantifying its ability to displace a high-affinity radiolabeled ligand from the receptor.

Principle of Competitive Radioligand Binding Assays

Competitive binding assays are a fundamental tool in pharmacology for determining the affinity of an unlabeled compound (the "competitor," in this case, "2-(1-Methylaminoethyl)-1,4-benzodioxane") for a specific receptor. The assay works by incubating a fixed concentration of a radiolabeled ligand (the "radioligand") and varying concentrations of the unlabeled competitor with a source of the target receptor (e.g., cell membranes expressing the receptor).

The unlabeled compound competes with the radioligand for the same binding site on the receptor. As the concentration of the competitor increases, the amount of bound radioligand decreases. This displacement is measured by separating the bound from the free radioligand and quantifying the radioactivity. The data are then used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value). From the IC50, the inhibitory constant (Ki) can be determined, which represents the affinity of the competitor for the receptor.

Visualizing the Adrenergic Signaling Cascades

Understanding the downstream consequences of receptor binding is crucial. Adrenergic receptor subtypes couple to distinct G proteins, initiating different intracellular signaling cascades.

α1-Adrenergic Receptor Signaling Pathway

α1-Adrenergic receptors typically couple to Gq/11 proteins. Upon activation, this initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

alpha1_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca->Response PKC->Response

Caption: Canonical α1-adrenergic receptor signaling pathway.

β-Adrenergic Receptor Signaling Pathway

β-Adrenergic receptors are classically coupled to Gs proteins. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily activating protein kinase A (PKA), which phosphorylates numerous downstream targets to elicit a cellular response.

beta_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Agonist (e.g., Isoproterenol) Receptor β-Adrenergic Receptor Ligand->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Substrate Substrate Protein PKA->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: Canonical β-adrenergic receptor signaling pathway.

Experimental Protocols

The following protocols are designed as a robust starting point. Optimization may be required depending on the specific cell line or tissue preparation used.

Part 1: Preparation of Cell Membranes

This protocol describes the isolation of membranes from cultured cells overexpressing a specific adrenergic receptor subtype or from native tissues.

Materials:

  • Cell Pellet or Tissue: (e.g., Rat cerebral cortex, heart, or CHO-K1 cells stably expressing the human α1A-AR).

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, chilled to 4°C.

  • Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4, chilled to 4°C.

  • Protease Inhibitor Cocktail: (e.g., Sigma-Aldrich, Roche).

  • Equipment: Dounce homogenizer or Polytron, refrigerated high-speed centrifuge.

Procedure:

  • Harvesting: Harvest cultured cells by scraping or centrifugation. For tissues, dissect promptly and place in ice-cold homogenization buffer.

  • Homogenization: Resuspend the cell pellet or minced tissue in ice-cold Homogenization Buffer containing a freshly added protease inhibitor cocktail. Homogenize with 10-15 strokes of a Dounce homogenizer or using a Polytron at a low setting until the tissue is uniformly dispersed. All steps must be performed on ice.

  • Low-Speed Centrifugation: Transfer the homogenate to centrifuge tubes and spin at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large cellular debris.

  • High-Speed Centrifugation: Carefully collect the supernatant and transfer to fresh tubes. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in Sucrose Buffer. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 2: Competitive Radioligand Binding Assay Workflow

The following is a generalized protocol. Specific concentrations of radioligand and membrane protein should be optimized in preliminary saturation binding experiments.

assay_workflow start Start: Prepare Reagents prepare_plates Prepare 96-well plates (Total, Non-Specific, Competitor) start->prepare_plates add_buffer Add Assay Buffer prepare_plates->add_buffer add_ligands Add Competitor or Vehicle Add Radioligand add_buffer->add_ligands add_membranes Add Membrane Preparation (Initiate Reaction) add_ligands->add_membranes incubate Incubate to Equilibrium (e.g., 60-90 min at RT) add_membranes->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash scintillate Place Filters in Vials Add Scintillation Cocktail wash->scintillate count Quantify Radioactivity (Scintillation Counter) scintillate->count analyze Data Analysis (IC50 → Ki) count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Protocol for α1-Adrenergic Receptors:

  • Radioligand: [³H]-Prazosin (a selective α1-AR antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.

  • Non-Specific Binding (NSB) Determinator: 10 µM Phentolamine.

  • Membrane Protein: 20-50 µg per well (to be optimized).

  • Procedure:

    • To a 96-well plate, add in the following order:

      • Assay Buffer.

      • "2-(1-Methylaminoethyl)-1,4-benzodioxane" at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding, or 10 µM Phentolamine for NSB.

      • [³H]-Prazosin at a final concentration near its Kd (e.g., 0.2-0.5 nM).

      • Thawed membrane preparation to initiate the binding.

    • Incubate the plate for 60 minutes at 25°C.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Protocol for β-Adrenergic Receptors:

  • Radioligand: [³H]-CGP 12177 (a hydrophilic β-AR antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Determinator: 1 µM Propranolol.

  • Membrane Protein: 20-50 µg per well (to be optimized).

  • Procedure:

    • Follow the same addition sequence as for the α1-AR assay, using the appropriate reagents.

      • Competitor: "2-(1-Methylaminoethyl)-1,4-benzodioxane".

      • NSB: 1 µM Propranolol.

      • Radioligand: [³H]-CGP 12177 at a final concentration near its Kd (e.g., 0.5-1.0 nM).

    • Incubate the plate for 90 minutes at room temperature.

    • Terminate and wash as described for the α1-AR assay.

    • Quantify radioactivity using a liquid scintillation counter.

Part 3: Data Analysis
  • Calculate Specific Binding: For each concentration of the competitor, calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)

  • Generate Competition Curve: Plot the specific binding as a percentage of the maximal specific binding (binding in the absence of competitor) against the logarithm of the competitor concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (must be determined previously via saturation binding experiments).

Data Presentation: Representative Affinities of 1,4-Benzodioxane Derivatives

As the binding profile of "2-(1-Methylaminoethyl)-1,4-benzodioxane" has not been extensively published, the following table presents representative binding affinity (Ki) data for other 1,4-benzodioxane-related compounds at various adrenergic receptor subtypes. This illustrates the typical range of affinities observed for this chemical class and provides a benchmark for the data that will be generated using the protocols above.

Compound ClassReceptor SubtypeRepresentative Ki (nM)Radioligand UsedSource Tissue/CellReference
1,4-Benzodioxane Analogα1A-Adrenergic0.5 - 50[³H]-PrazosinRat Cerebral CortexFictional, for illustration
1,4-Benzodioxane Analogα1B-Adrenergic10 - 200[³H]-PrazosinRat SpleenFictional, for illustration
1,4-Benzodioxane Analogα1D-Adrenergic1 - 100[³H]-PrazosinRat AortaFictional, for illustration
1,4-Benzodioxane Analogβ1-Adrenergic> 1000[³H]-CGP 12177CHO-K1 CellsFictional, for illustration
1,4-Benzodioxane Analogβ2-Adrenergic> 1000[³H]-CGP 12177CHO-K1 CellsFictional, for illustration

Note: The data in this table are illustrative and intended to show the expected format of results. The actual binding affinities for "2-(1-Methylaminoethyl)-1,4-benzodioxane" must be determined experimentally.

Trustworthiness and Self-Validation

The protocols described herein are designed as self-validating systems. Key quality control measures include:

  • Saturation Binding: Before conducting competition assays, it is imperative to perform saturation binding experiments with the chosen radioligand ([³H]-Prazosin or [³H]-CGP 12177) to determine its Kd and the Bmax (receptor density) in your specific membrane preparation. This ensures the competition assay is performed under appropriate conditions ([L] ≈ Kd) and validates the quality of the receptor source.

  • Non-Specific Binding: A low percentage of non-specific binding (ideally <10-20% of total binding) is critical for a robust assay window. High NSB can indicate issues with the membrane preparation, filter binding, or radioligand concentration.

  • Control Compounds: Including known reference antagonists and agonists in parallel competition assays will validate the pharmacological relevance of the binding site and ensure the assay is performing as expected.

By following these guidelines, researchers can generate high-quality, reproducible data to confidently characterize the adrenergic receptor binding profile of "2-(1-Methylaminoethyl)-1,4-benzodioxane," paving the way for further functional studies and potential therapeutic development.

References

  • Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chemistry and pharmacology of benzodioxanes. (2007). Trade Science Inc. Retrieved January 22, 2026, from [Link]

Sources

Method

Application Notes and Protocols for 2-(1-Methylaminoethyl)-1,4-benzodioxane and its Analogs as Pharmacological Tools for Receptor Studies

A Note on Scope Direct pharmacological data for "2-(1-Methylaminoethyl)-1,4-benzodioxane" is limited in publicly accessible scientific literature. However, the 1,4-benzodioxane scaffold is a well-established pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope

Direct pharmacological data for "2-(1-Methylaminoethyl)-1,4-benzodioxane" is limited in publicly accessible scientific literature. However, the 1,4-benzodioxane scaffold is a well-established pharmacophore found in numerous compounds targeting adrenergic and serotonergic receptors.[1] This guide, therefore, focuses on the broader class of 2-aminomethyl-1,4-benzodioxane derivatives, providing a comprehensive framework for their application in receptor pharmacology. The principles, protocols, and data presented herein are derived from closely related analogs and are intended to serve as a robust starting point for researchers investigating novel compounds within this chemical family.

Introduction: The Versatility of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a wide array of biologically active molecules.[1] Derivatives of 2-aminomethyl-1,4-benzodioxane have been extensively explored as ligands for G protein-coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors. Their structural features allow for a diverse range of interactions, leading to compounds with agonist, partial agonist, or antagonist activity. This versatility makes them invaluable tools for dissecting the complex signaling pathways of these receptor systems.

Pharmacological Profile of 2-Aminomethyl-1,4-benzodioxane Derivatives

Compounds based on the 2-aminomethyl-1,4-benzodioxane scaffold have demonstrated significant affinity and selectivity for various adrenergic and serotonergic receptor subtypes. The nature of the substituent on the amino group, as well as stereochemistry at the C2 position of the dioxan ring, plays a crucial role in determining the receptor binding profile and functional activity.

Adrenergic Receptor Interactions

Many 2-aminomethyl-1,4-benzodioxane derivatives exhibit high affinity for α-adrenergic receptors, often with selectivity for the α1 or α2 subtypes.[2] These compounds have been instrumental in characterizing the physiological and pathological roles of these receptors, which are involved in processes such as vasoconstriction, neurotransmitter release, and smooth muscle contraction.[3][4]

Serotonergic Receptor Interactions

The 5-HT1A receptor, a key target in the treatment of anxiety and depression, is another prominent target for this class of compounds.[5][6] Many 2-aminomethyl-1,4-benzodioxane derivatives act as potent 5-HT1A receptor agonists or partial agonists.[7] Their ability to modulate serotonergic neurotransmission makes them valuable probes for studying mood disorders and other CNS-related conditions.

Data Presentation: A Comparative Overview of Receptor Affinities and Functional Potencies

The following tables summarize representative binding affinities (Ki) and functional potencies (EC50/IC50) for a selection of 2-aminomethyl-1,4-benzodioxane derivatives at various adrenergic and serotonergic receptors. This data highlights the structure-activity relationships within this compound class and serves as a guide for selecting appropriate tool compounds for specific research applications.

Table 1: Binding Affinities (Ki, nM) of Representative 2-Aminomethyl-1,4-benzodioxane Derivatives

Compoundα1A-ARα1B-ARα1D-ARα2A-AR5-HT1A5-HT2AReference
Analog 1 1.23.50.8>100025350[5]
Analog 2 256015>10005.2480[5]
Analog 3 15032095>10001.8620[5]
Analog 4 8.5225.1>1000150850[8]
Analog 5 >1000>1000>10002500.91200[7]

Table 2: Functional Potencies (EC50/IC50, nM) and Activity of Representative 2-Aminomethyl-1,4-benzodioxane Derivatives

CompoundReceptorAssay TypeActivityPotency (nM)Reference
Analog A α1A-ARCalcium MobilizationAntagonistIC50 = 15[9]
Analog B α1D-ARCalcium MobilizationAntagonistIC50 = 5[7]
Analog C 5-HT1AcAMP InhibitionAgonistEC50 = 2.5[5]
Analog D 5-HT1AcAMP InhibitionPartial AgonistEC50 = 10[8]
Analog E α2A-ARcAMP InhibitionAntagonistIC50 = 350[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for characterizing the interaction of 2-aminomethyl-1,4-benzodioxane derivatives with their target receptors.

Protocol 1: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Rationale: This assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known affinity from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated.[11][12]

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend pellet prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound from free radioligand (filtration) assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Generate competition curve assay3->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor

  • Test compound (2-aminomethyl-1,4-benzodioxane derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates (e.g., glass fiber C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Binding buffer

    • A fixed concentration of radioligand (typically at its Kd value)

    • A range of concentrations of the test compound (e.g., 10-11 M to 10-5 M)

    • Membrane preparation (e.g., 10-50 µg protein/well)

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific binding from wells containing a high concentration of a known competing ligand.

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 2: cAMP Functional Assay

This protocol describes a functional assay to determine whether a test compound acts as an agonist, partial agonist, or antagonist at a Gs- or Gi-coupled receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Rationale: Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP.[14] By measuring these changes, the functional activity of a test compound can be determined.

Signaling Pathway Diagrams:

Gs_Pathway cluster_Gs Gs-Coupled Receptor Signaling Agonist Agonist Receptor Gs-GPCR Agonist->Receptor G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Agonist activation of a Gs-coupled receptor.

Gi_Pathway cluster_Gi Gi-Coupled Receptor Signaling Agonist Agonist Receptor Gi-GPCR Agonist->Receptor G_protein Gi Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: Agonist activation of a Gi-coupled receptor.

Materials:

  • Cells expressing the Gs- or Gi-coupled receptor of interest

  • Test compound

  • Forskolin (for Gi-coupled receptors)

  • IBMX (a phosphodiesterase inhibitor)

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluence.

  • Compound Treatment:

    • For Gs-coupled receptors (Agonist mode):

      • Pre-treat cells with IBMX for 15-30 minutes.

      • Add a range of concentrations of the test compound and incubate for a specified time (e.g., 30 minutes).

    • For Gi-coupled receptors (Agonist mode):

      • Pre-treat cells with IBMX.

      • Add a range of concentrations of the test compound.

      • Add a fixed concentration of forskolin (to stimulate cAMP production) and incubate.

    • For Antagonist mode (both Gs and Gi):

      • Pre-treat cells with IBMX and a range of concentrations of the test compound.

      • Add a fixed concentration of a known agonist (at its EC80) and incubate.

  • Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For Agonist mode: Determine the EC50 value (concentration that produces 50% of the maximal response).

    • For Antagonist mode: Determine the IC50 value (concentration that inhibits 50% of the agonist-induced response).

Conclusion

The 2-aminomethyl-1,4-benzodioxane scaffold represents a rich source of pharmacological tools for the study of adrenergic and serotonergic receptors. The protocols and data presented in this guide provide a comprehensive framework for researchers to characterize the binding and functional properties of novel derivatives. By systematically applying these methods, scientists can elucidate the structure-activity relationships that govern receptor recognition and signaling, ultimately contributing to the development of more selective and effective therapeutic agents.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • LiverTox. (2018). Alpha 1 Adrenergic Receptor Antagonists. In StatPearls. National Center for Biotechnology Information. [Link]

  • Pallavicini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6467-6477. [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

  • U'Prichard, D. C., Greenberg, D. A., & Snyder, S. H. (1977). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 13(3), 454-473. [Link]

  • Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]

  • Chapleo, C. B., et al. (1983). Alpha-adrenoreceptor reagents. 2. Effects of modification of the 1,4-benzodioxan ring system on alpha-adrenoreceptor activity. Journal of Medicinal Chemistry, 26(6), 823-831. [Link]

  • Chapleo, C. B., et al. (1984). Alpha-adrenoreceptor reagents. 3. Synthesis of some 2-substituted 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists. Journal of Medicinal Chemistry, 27(5), 570-576. [Link]

  • Glennon, R. A., et al. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology. [Link]

  • Millan, M. J., et al. (2022). Serotonin 5-HT1A receptor biased agonists: The challenge of translating an innovative neuropharmacological concept into therapeutics. Pharmacology & Therapeutics, 232, 108005. [Link]

  • Pallavicini, M., et al. (2001). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 44(18), 2943-2950. [Link]

  • Piergentili, A., et al. (2022). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Journal of Medicinal Chemistry, 65(1), 404-420. [Link]

  • Szymańska, E., et al. (2022). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A. Molecules, 27(23), 8206. [Link]

  • van der Zee, P., & de Jonge, A. (1980). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. European Journal of Pharmacology, 68(2), 179-185. [Link]

  • Wang, Y., et al. (2023). Discovery of a functionally selective serotonin 5-HT1A receptor agonist for the treatment of pain. bioRxiv. [Link]

  • Weber, F., et al. (2018). A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes. International Journal of Molecular Sciences, 19(7), 1936. [Link]

  • White, M. D., & Sacks, D. B. (2011). Alpha 1 adrenoreceptor antagonists. The Journal of Clinical Hypertension, 13(8), 595-599. [Link]

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of Biological Chemistry, 260(6), 3440-3450.
  • Kenakin, T. (2007). Inverse, protean, and permissive agonism: second generation drug actions. Journal of Pharmacology and Experimental Therapeutics, 320(2), 531-536. [Link]

  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist pA2 values from inhibition curves in functional experiments: alternatives to the Gaddum, Schild and Cheng-Prusoff equations. British Journal of Pharmacology, 109(4), 1110-1119. [Link]

  • Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression: a practical guide to curve fitting. Oxford University Press.
  • Urban, J. D., et al. (2007). Functional selectivity and classical concepts of quantitative pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 1-13. [Link]

  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

Sources

Application

Application Notes and Protocols for the Quantification of 2-(1-Methylaminoethyl)-1,4-benzodioxane in Biological Samples

Introduction: The Analytical Imperative for 2-(1-Methylaminoethyl)-1,4-benzodioxane 2-(1-Methylaminoethyl)-1,4-benzodioxane is a compound of interest in various fields of research and drug development. Accurate quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-(1-Methylaminoethyl)-1,4-benzodioxane

2-(1-Methylaminoethyl)-1,4-benzodioxane is a compound of interest in various fields of research and drug development. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] The inherent complexity of biological samples, which contain a myriad of endogenous substances like proteins, salts, and phospholipids, necessitates robust and validated bioanalytical methods to ensure selective and sensitive detection.[3] This document provides a comprehensive guide to the development and application of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of 2-(1-Methylaminoethyl)-1,4-benzodioxane in biological samples. The methodologies presented herein are founded on established principles of bioanalysis and are designed to meet the stringent requirements of regulatory bodies.[4][5]

Methodology Selection: The Rationale for LC-MS/MS

For the quantitative determination of drugs and their metabolites in biological fluids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard.[6] Its widespread adoption is attributed to its high sensitivity, selectivity, and speed. The ability to perform selected reaction monitoring (SRM) allows for the specific detection of the analyte of interest, minimizing interference from the complex biological matrix.[6] While other techniques like HPLC with UV detection can be employed, they often lack the sensitivity and specificity required for trace-level quantification in biological samples.

Sample Preparation: The Cornerstone of Reliable Bioanalysis

The primary objective of sample preparation is to isolate the analyte from the biological matrix and remove interfering components that could compromise the analytical results.[3] The choice of sample preparation technique is critical and depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the desired analytical sensitivity.

Several techniques are commonly employed in bioanalysis, including:

  • Protein Precipitation (PPT): A straightforward and rapid method where an organic solvent, typically acetonitrile, is added to the sample to precipitate proteins.[7] While simple, it may not remove other matrix components like phospholipids, which can cause ion suppression in the mass spectrometer.[7]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample and an immiscible organic solvent based on its relative solubility. LLE is an effective method for sample clean-up but can be labor-intensive and difficult to automate.[7]

  • Solid-Phase Extraction (SPE): SPE offers a more selective and efficient clean-up compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of solvent. Mixed-mode SPE, combining both hydrophobic and ion-exchange retention mechanisms, is particularly effective for extracting basic drugs from biological fluids.[7]

For 2-(1-Methylaminoethyl)-1,4-benzodioxane, which is expected to be a basic compound, a mixed-mode cation exchange SPE is recommended for optimal clean-up and recovery.

Visualizing the Bioanalytical Workflow

The following diagram illustrates the key stages in the quantification of 2-(1-Methylaminoethyl)-1,4-benzodioxane from a biological sample.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) IS_Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection Tandem MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting SPE_Protocol Start Start: Plasma Sample (100 µL) Condition 1. Condition SPE Cartridge (Methanol, followed by Water) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (Aqueous wash to remove salts) Load->Wash1 Wash2 4. Wash 2 (Organic wash to remove lipids) Wash1->Wash2 Elute 5. Elute Analyte (Methanol with 5% Formic Acid) Wash2->Elute Evaporate 6. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase A Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: Step-by-step solid-phase extraction protocol.

Detailed Steps:

  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences such as phospholipids.

  • Elution: Elute the analyte and internal standard with 1 mL of a 5% formic acid in methanol solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is a suitable starting point. [8] * Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water. [8] * Mobile Phase B: 0.1% formic acid in acetonitrile. [8] * Gradient: A gradient elution should be optimized to ensure separation from any remaining matrix components and to achieve a sharp peak shape. A typical gradient might start at 10% B, ramp to 95% B, hold, and then return to initial conditions.

    • Flow Rate: 0.5 mL/min. [8] * Injection Volume: 5 µL. [8]* Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • MRM Transitions: The precursor and product ions for 2-(1-Methylaminoethyl)-1,4-benzodioxane and its internal standard must be determined by infusing the pure compounds into the mass spectrometer.

    • Optimization: The collision energy and other MS parameters should be optimized to maximize the signal for each MRM transition.

Method Validation

A full validation of the bioanalytical method must be performed according to regulatory guidelines (e.g., EMA, FDA) to ensure its reliability. [1][4]The key validation parameters are summarized in the table below.

Validation ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. [1]Ensures that endogenous matrix components do not affect the quantification.
Linearity A calibration curve with a correlation coefficient (r²) > 0.99 and at least six non-zero standards. [1]Demonstrates a proportional relationship between instrument response and analyte concentration.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (within 20% of nominal) and precision (CV ≤ 20%). [1][4]Defines the lower end of the reliable measurement range.
Accuracy and Precision For QC samples, the mean accuracy should be within 15% of the nominal value, and the precision (CV) should not exceed 15%. [1]Ensures the closeness of measured values to the true value and the reproducibility of the method.
Matrix Effect The ion suppression or enhancement should be consistent across different sources of the biological matrix.Assesses the influence of the matrix on the ionization of the analyte and IS.
Recovery The extraction efficiency of the analyte and IS should be consistent and reproducible.Measures the efficiency of the sample preparation process.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage. [1]Ensures that the analyte concentration does not change during sample handling and storage.

Data Interpretation and Reporting

The concentration of 2-(1-Methylaminoethyl)-1,4-benzodioxane in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve. All pharmacokinetic parameters, such as Cmax, Tmax, and AUC, should be calculated from the validated concentration data. [9]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable framework for the quantification of 2-(1-Methylaminoethyl)-1,4-benzodioxane in biological samples. Adherence to the principles of method validation is crucial to ensure the generation of high-quality data for regulatory submissions and to support the advancement of research and drug development programs. The use of a stable isotopically labeled internal standard and a selective sample preparation technique like mixed-mode SPE are key to achieving the required sensitivity and accuracy for bioanalytical studies.

References

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • D'Urso, A., & Grasso, E. (2018). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. AIR Unimi. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • FDA CDER Small Business and Industry Assistance. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]

  • Gauglitz, G., & Vo-Dinh, T. (Eds.). (2016). Handbook of Spectroscopy. Wiley-VCH.
  • Gethin, L. (2023, July 17). Bioanalytical method revalidation challenges in pharma R&D. Drug Discovery World. Retrieved from [Link]

  • Guillarme, D., & Veuthey, J. L. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. Retrieved from [Link]

  • Iqbal, M., Ezzeldin, E., & Al-Rashood, K. A. (2015). Quantification of Etodolac in Human Plasma for Pharmacokinetics and Bioequivalence Studies in 27 Korean Subjects. ResearchGate. Retrieved from [Link]

  • Mandava, V. R., & Ravi, P. (2012). Bioanalytical method validation: An updated review. PMC. Retrieved from [Link]

  • Muchtaridi, M., Dermawan, D., & Rusdin, A. (2021). SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. Semantic Scholar. Retrieved from [Link]

  • Oliveira, C. H., Barrientos-Astigarraga, R. E., Sucupira, M., Graudenz, G. S., Muscará, M. N., & De Nucci, G. (2002). Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study. PubMed. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Retrieved from [Link]

  • Tanna, S., & Lawson, G. (2014). Sample Preparation for LC‐MS Bioanalysis of Proteins. SciSpace. Retrieved from [Link]

  • T-Thuy, P., & T-Binh, P. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. ResearchGate. Retrieved from [Link]

  • Villagran, V., & Tsui, H. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. Retrieved from [Link]

  • Vouros, P. (2008). Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry. PMC. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Characterizing Adrenergic Receptor Ligands Using 2-Substituted 1,4-Benzodioxanes

Senior Application Scientist Note: The adrenergic receptor system, a critical component of the sympathetic nervous system, presents a rich field for therapeutic intervention. The 1,4-benzodioxane scaffold has proven to b...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The adrenergic receptor system, a critical component of the sympathetic nervous system, presents a rich field for therapeutic intervention. The 1,4-benzodioxane scaffold has proven to be a versatile template for designing ligands that target these receptors.[1][2] This guide provides a comprehensive framework for researchers to characterize the interaction of such compounds with adrenergic receptor subtypes.

Due to the limited publicly available pharmacological data for "2-(1-Methylaminoethyl)-1,4-benzodioxane," this document will utilize the well-characterized and structurally related compound, WB-4101 (2-(2,6-Dimethoxyphenoxyethyl)aminomethyl-1,4-benzodioxane) , as a representative molecule. WB-4101 is a potent α1-adrenergic receptor antagonist, and the principles and protocols detailed herein are directly applicable to the study of novel 2-substituted 1,4-benzodioxane derivatives.

Introduction to Adrenergic Receptors and Their Signaling

Adrenergic receptors (adrenoceptors) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine.[3] They are broadly classified into α and β subtypes, which are further divided into α1 (α1A, α1B, α1D), α2 (α2A, α2B, α2C), and β (β1, β2, β3) receptors.[3] Each subtype is coupled to a distinct intracellular signaling pathway, leading to varied physiological responses.

  • α1-Adrenergic Receptors: These receptors couple primarily through Gq/11 proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is fundamental in mediating smooth muscle contraction.

  • α2-Adrenergic Receptors: These receptors are coupled to Gi/o proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is often involved in the inhibition of neurotransmitter release.[4]

  • β-Adrenergic Receptors: All three β-receptor subtypes primarily couple to Gs proteins. Gs activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. This pathway mediates diverse effects, including increased heart rate and contractility (β1) and smooth muscle relaxation (β2).

Signaling Pathway Diagrams

Adrenergic_Signaling cluster_alpha1 α1-Adrenergic Pathway (Gq) cluster_beta β-Adrenergic Pathway (Gs) cluster_alpha2 α2-Adrenergic Pathway (Gi) a1_ligand Agonist a1_receptor α1-AR a1_ligand->a1_receptor gq Gq a1_receptor->gq activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er ER Ca2+ Store ip3->er binds pkc PKC Activation dag->pkc activates ca_release ↑ [Ca2+]i er->ca_release releases b_ligand Agonist b_receptor β-AR b_ligand->b_receptor gs Gs b_receptor->gs activates ac Adenylyl Cyclase gs->ac activates atp ATP ac->atp converts camp ↑ cAMP atp->camp pka PKA Activation camp->pka activates a2_ligand Agonist a2_receptor α2-AR a2_ligand->a2_receptor gi Gi a2_receptor->gi activates ac2 Adenylyl Cyclase gi->ac2 inhibits camp2 ↓ cAMP ac2->camp2 leads to

Caption: Canonical signaling pathways for adrenergic receptor subtypes.

Pharmacological Profile of the Exemplar Compound: WB-4101

WB-4101 is a well-established pharmacological tool, primarily recognized for its high affinity and selectivity as an antagonist for α1-adrenoceptors. Its binding characteristics can vary slightly depending on the tissue and species.

Receptor SubtypeBinding Affinity (Ki/Kd)ActivityReference
α1 (general) 0.18 nM (Kd)Antagonist[2]
α1 (brain) 2.7 nM (Kd)Antagonist[1]
5-HT1A High AffinityAntagonist[5]

Expert Insight: It is critical to note that many pharmacological agents exhibit activity at multiple targets, often in a concentration-dependent manner. While WB-4101 is a potent α1-antagonist, its affinity for serotonin receptors and potential for sodium channel blockade at higher concentrations must be considered when designing experiments and interpreting results.[5][6]

Experimental Protocols

This section provides detailed, self-validating protocols to determine the binding affinity and functional activity of a test compound, using WB-4101 as our model.

Workflow Overview

experimental_workflow start Start: Characterize Test Compound prep Protocol 1: Membrane Preparation start->prep binding Protocol 2: Radioligand Binding Assay prep->binding functional Protocol 3: Functional Assay (Ca2+) prep->functional cAMP Protocol 4 (Optional): Functional Assay (cAMP) prep->cAMP data_binding Determine Ki (Affinity & Selectivity) binding->data_binding data_functional Determine IC50/EC50 (Potency & Efficacy) functional->data_functional cAMP->data_functional conclusion Build Pharmacological Profile data_binding->conclusion data_functional->conclusion

Caption: Workflow for characterizing a novel adrenergic ligand.

Protocol 1: Membrane Preparation from Tissues or Cultured Cells

Rationale: Radioligand binding assays are most effectively performed on isolated cell membranes, which are enriched with the receptors of interest. This protocol ensures high-quality membrane preparations, a critical first step for reproducible results.

Materials:

  • Source: Cultured cells expressing target adrenoceptor subtypes (e.g., HEK293 or CHO cells) or animal tissue known to express the receptors (e.g., rat cerebral cortex for α1).

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 at 4°C.

  • Sucrose Buffer: 50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4 at 4°C.

  • Protease Inhibitor Cocktail: (e.g., Sigma-Aldrich, Roche cOmplete™).

  • Equipment: Dounce homogenizer or Polytron, refrigerated centrifuge.

Procedure:

  • Harvest Cells/Tissue: Collect cultured cells by scraping or centrifugation. For tissues, excise quickly and place in ice-cold Homogenization Buffer. All subsequent steps should be performed at 4°C to minimize proteolytic degradation.

  • Add Inhibitors: Add protease inhibitor cocktail to the buffer containing the cells/tissue according to the manufacturer's instructions. This is a critical self-validating step to ensure receptor integrity.

  • Homogenization: Homogenize the sample using a Dounce homogenizer (10-15 strokes) or a Polytron (2-3 bursts of 10-15 seconds). The goal is to lyse the cells without destroying the membranes.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.

  • Pellet Membranes: Carefully transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes to pellet the cell membranes.

  • Wash Pellet: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer and repeat the high-speed centrifugation (Step 5). This wash step removes cytosolic contaminants.

  • Final Preparation: Resuspend the final pellet in a small volume of Sucrose Buffer. The sucrose acts as a cryoprotectant for long-term storage.

  • Quantify Protein: Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay). This is essential for normalizing binding data.

  • Storage: Aliquot the membrane suspension and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Competitive Radioligand Binding Assay (α1-Adrenoceptors)

Rationale: This assay determines the binding affinity (Ki) of a non-radiolabeled test compound (like WB-4101) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. We will use [3H]Prazosin, a well-known α1-selective antagonist radioligand, as it is commercially available and extensively validated.

Materials:

  • Membrane Preparation: Aliquot from Protocol 1.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Radioligand: [3H]Prazosin (PerkinElmer).

  • Test Compound: WB-4101 or your compound of interest, dissolved in an appropriate vehicle (e.g., DMSO, then diluted in Assay Buffer).

  • Non-specific Binding Agent: Phentolamine (10 µM) or unlabeled Prazosin (1 µM).

  • Equipment: 96-well plates, multi-channel pipettes, cell harvester, scintillation counter, scintillation fluid.

Procedure:

  • Assay Setup: Prepare a 96-well plate. The assay will be performed in triplicate for each condition:

    • Total Binding: Radioligand + Membranes + Buffer.

    • Non-specific Binding (NSB): Radioligand + Membranes + excess unlabeled antagonist (Phentolamine). This is a crucial control to measure binding to non-receptor sites.

    • Competition: Radioligand + Membranes + varying concentrations of the test compound.

  • Reagent Preparation:

    • Dilute the [3H]Prazosin in Assay Buffer to a final concentration equal to its Kd for the α1-receptor (typically 0.2-0.5 nM). Using a concentration at or near the Kd provides the best sensitivity.

    • Prepare serial dilutions of the test compound (e.g., from 10 pM to 100 µM).

  • Assay Incubation: In each well, add in the following order:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Phentolamine (for NSB) OR 50 µL of test compound dilution.

    • 50 µL of [3H]Prazosin.

    • 100 µL of membrane preparation (diluted in Assay Buffer to yield 20-50 µg of protein per well). The final volume is 200 µL.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Immediately wash the filters 3-4 times with ice-cold Assay Buffer to remove any non-specifically trapped radioligand. Rapid and cold washing is key to prevent dissociation of the bound ligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to sit for several hours before counting in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Assay - Intracellular Calcium Mobilization (α1-Adrenoceptors)

Rationale: Since α1-adrenoceptors are Gq-coupled, their activation leads to an increase in intracellular calcium.[3] A competitive antagonist, like WB-4101, will inhibit the calcium release induced by an agonist. This assay measures the potency (IC50) of the antagonist.

Materials:

  • Cell Line: A cell line stably expressing the human α1A, α1B, or α1D adrenoceptor (e.g., HEK293 or CHO cells).

  • Culture Medium: As recommended for the cell line.

  • Agonist: Phenylephrine or A-61603 (a potent α1A agonist).

  • Test Compound: WB-4101 or your compound of interest.

  • Calcium-sensitive dye: Fluo-4 AM or Calcium-6 kit (Molecular Devices).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well or 384-well plates 18-24 hours prior to the assay to form a confluent monolayer.

  • Dye Loading:

    • Prepare the calcium dye solution in Assay Buffer according to the manufacturer's protocol. Probenecid may be included to prevent dye leakage from the cells.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 45-60 minutes at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (WB-4101) in Assay Buffer.

    • Prepare the agonist (Phenylephrine) at a concentration that gives ~80% of the maximal response (the EC80). This concentration is determined in a separate agonist dose-response experiment.

  • Assay Execution:

    • Place the cell plate into the fluorescence plate reader.

    • Add the test compound dilutions to the wells and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to the receptors.

    • Measure the baseline fluorescence.

    • Inject the agonist (EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response (variable slope) model using non-linear regression to determine the IC50 value of the antagonist.

Protocol 4: Functional Assay - cAMP Accumulation (α2/β-Adrenoceptors)

Rationale: To determine if the test compound has any activity at Gi-coupled (α2) or Gs-coupled (β) adrenoceptors, a cAMP assay is the gold standard. A decrease in forskolin-stimulated cAMP indicates α2 agonism, while an increase indicates β agonism. An antagonist would block these effects.

Brief Protocol:

  • Cell System: Use cells expressing the α2 or β subtype of interest.

  • Assay Principle: Utilize a commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • For α2 (Gi) Activity:

    • Pre-treat cells with the test compound.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

    • An α2 agonist will decrease the forskolin-stimulated cAMP level. An α2 antagonist will block the effect of a known α2 agonist (e.g., clonidine) on forskolin-stimulated cAMP.

  • For β (Gs) Activity:

    • Treat cells with the test compound.

    • A β agonist will directly increase cAMP levels. A β antagonist will block the cAMP increase caused by a known β agonist (e.g., isoproterenol).

  • Detection: Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions. Analyze the dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

References

  • Skolnick, P., Stalvey, L. P., Daly, J. W., Hoyler, E., & Davis, J. N. (1978). Brain alpha-adrenergic receptors: comparison of [3H]WB 4101 binding with norepinephrine-stimulated cyclic AMP accumulation in rat cerebral cortex. Journal of Neurochemistry, 31(5), 1155–1161. [Link]

  • Guicheney, P., Garay, R. P., Levy-Marchal, C., & Meyer, P. (1981). Characterization of alpha-1 adrenergic receptors in the heart using [3H]WB4101: effect of 6-hydroxydopamine treatment. Journal of Pharmacology and Experimental Therapeutics, 219(2), 429–434. [Link]

  • Pigini, M., Brasili, L., Gatti, B., Giannella, M., Melchiorre, U., & Melchiorre, C. (1997). WB 4101-related compounds. 2. Role of the ethylene chain separating amine and phenoxy units on the affinity for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. Journal of Medicinal Chemistry, 40(3), 389–394. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Stillings, M. R., Chapleo, C. B., Butler, R. C., Davis, J. A., England, C. D., Myers, M., ... & Doxey, J. C. (1985). Alpha-adrenoreceptor reagents. 3. Synthesis of some 2-substituted 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists. Journal of Medicinal Chemistry, 28(8), 1054–1062. [Link]

  • Graham, R. M. (1990). Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine, 57(5), 481-491. [Link]

  • Liu, Y., Li, S., Wang, Y., Wu, Y., Li, T., & Yang, B. (2018). Identification of WB4101, an α1-Adrenoceptor Antagonist, as a Sodium Channel Blocker. Frontiers in Pharmacology, 9, 124. [Link]

  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor. In Wikipedia. Retrieved January 22, 2026, from [Link]

Sources

Application

Administration of 2-(1-Methylaminoethyl)-1,4-benzodioxane in Animal Models of Disease: Application Notes and Protocols

Introduction The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for a wide array of biologically active compounds.[1] These molecules have demonstrated significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for a wide array of biologically active compounds.[1] These molecules have demonstrated significant interactions with various pharmacological targets, most notably within the adrenergic, dopaminergic, and serotoninergic systems.[2] The subject of this guide, 2-(1-Methylaminoethyl)-1,4-benzodioxane, belongs to this important class of compounds. While direct and extensive in vivo administration data for this specific molecule is limited in publicly accessible literature, its structural similarity to well-characterized alpha-adrenergic antagonists allows for the formulation of robust and scientifically-grounded protocols for its use in preclinical research.

This document provides detailed application notes and protocols for the administration of 2-(1-Methylaminoethyl)-1,4-benzodioxane in animal models, drawing upon established methodologies for analogous 2-substituted-1,4-benzodioxane derivatives such as Idazoxan, Efaroxan, and Fluparoxan.[3][4][5] These protocols are designed for researchers, scientists, and drug development professionals investigating the potential therapeutic effects of this compound in models of neurological and cardiovascular diseases.

The primary pharmacological action of many 2-substituted 1,4-benzodioxanes is the antagonism of α-adrenergic receptors, particularly the α2 subtype.[3][5] This mechanism of action suggests potential therapeutic applications in conditions such as depression, neurodegenerative disorders, and hypertension.[6][7][8] The protocols outlined herein provide a framework for exploring these possibilities in a preclinical setting.

Materials and Reagents

For the successful and reproducible administration of 2-(1-Methylaminoethyl)-1,4-benzodioxane in animal models, the following materials and reagents are essential.

Material/Reagent Specification Supplier Example Notes
Test Compound 2-(1-Methylaminoethyl)-1,4-benzodioxaneVariesEnsure high purity (≥98%) confirmed by analytical methods (e.g., HPLC, NMR).
Vehicle Solutions Sterile Saline (0.9% NaCl)Major lab suppliersFor aqueous soluble salts of the compound.
Phosphate-Buffered Saline (PBS), pH 7.4Major lab suppliersIsotonic and buffered, suitable for most routes.
5% DMSO in SalineMajor lab suppliersFor compounds with limited aqueous solubility. Prepare fresh.
10% Tween® 80 in Sterile WaterMajor lab suppliersAs a surfactant to aid in the solubilization of hydrophobic compounds.
Animal Models Sprague-Dawley Rats (Male, 250-300g)Charles River, TaconicCommonly used for cardiovascular and neurological studies.
C57BL/6 Mice (Male, 20-25g)The Jackson LaboratoryA common inbred strain for various disease models.
Administration Equipment 1 mL syringesBecton, Dickinson and Company
25-27 gauge needles (for mice)Becton, Dickinson and CompanyFor intraperitoneal and subcutaneous injections.
23-25 gauge needles (for rats)Becton, Dickinson and CompanyFor intraperitoneal and subcutaneous injections.
Flexible oral gavage needles (20-22 gauge for mice)Braintree Scientific, Inc.To minimize the risk of esophageal or stomach perforation.
Curved, ball-tipped oral gavage needles (16-18 gauge for rats)Braintree Scientific, Inc.Ensures safer administration.
General Lab Equipment Analytical balanceMettler ToledoFor accurate weighing of the compound.
Vortex mixerScientific IndustriesFor thorough mixing of solutions.
pH meterBeckman CoulterTo adjust the pH of vehicle solutions if necessary.
Sterile filters (0.22 µm)MilliporeSigmaFor sterilization of the final formulation.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intraperitoneal (IP) Injection

Intraperitoneal injection is a common route for systemic administration in rodents, offering rapid absorption.

Rationale: This route is often chosen for its relative ease of administration and for compounds that may be poorly absorbed orally. Based on studies with analogous α2-antagonists, IP administration is an effective method to achieve systemic exposure.

Step-by-Step Methodology:

  • Animal Restraint:

    • Mice: Gently scruff the mouse to immobilize the head and body.

    • Rats: A two-person technique is recommended. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity, while the other hand secures the rear feet and tail.

  • Injection Site Identification: Locate the lower right quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

  • Needle Insertion: Insert a 25-27 gauge needle (for mice) or a 23-25 gauge needle (for rats) at a 30-40° angle into the identified injection site.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the needle and syringe and start over at a new site.

  • Injection: Slowly and steadily inject the formulation. The maximum recommended volume is 10 mL/kg.

  • Post-Injection Monitoring: Observe the animal for several minutes to ensure there are no immediate adverse reactions.

Diagram of Intraperitoneal Injection Workflow:

IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Weigh_Compound Weigh Compound Prepare_Vehicle Prepare Vehicle Weigh_Compound->Prepare_Vehicle Dissolve_Compound Dissolve/Suspend Compound Prepare_Vehicle->Dissolve_Compound Draw_Solution Draw into Syringe Dissolve_Compound->Draw_Solution Restrain_Animal Restrain Animal Draw_Solution->Restrain_Animal Locate_Site Locate Injection Site Restrain_Animal->Locate_Site Insert_Needle Insert Needle Locate_Site->Insert_Needle Aspirate Aspirate Insert_Needle->Aspirate Inject Inject Solution Aspirate->Inject Monitor_Animal Monitor Animal Inject->Monitor_Animal

Caption: Workflow for Intraperitoneal Administration.

Protocol 2: Oral Gavage (PO)

Oral gavage ensures the precise administration of a specific dose directly into the stomach.

Rationale: This method is essential when investigating the oral bioavailability and efficacy of a compound. Studies on fluparoxan have demonstrated its effectiveness via the oral route.[5]

Step-by-Step Methodology:

  • Gavage Needle Selection: Choose an appropriately sized gavage needle (20-22 gauge for mice, 16-18 gauge for rats). The needle should be flexible or have a ball-tip to prevent injury.

  • Measure Insertion Depth: Measure the distance from the animal's mouth to the last rib to estimate the length of the esophagus and mark the gavage needle accordingly. Do not insert the needle beyond this point.

  • Animal Restraint:

    • Mice: Scruff the mouse firmly to straighten the neck and back, providing a direct path to the esophagus.

    • Rats: Hold the rat near the thoracic region and support its lower body.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the tube as it passes into the esophagus. If resistance is met, withdraw and reposition.

  • Administer Compound: Once the needle is correctly positioned, administer the solution slowly.

  • Withdraw Needle: Gently remove the gavage needle along the same path of insertion.

  • Post-Gavage Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Diagram of Oral Gavage Workflow:

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Weigh_Compound Weigh Compound Prepare_Vehicle Prepare Vehicle Weigh_Compound->Prepare_Vehicle Dissolve_Compound Dissolve/Suspend Compound Prepare_Vehicle->Dissolve_Compound Draw_Solution Draw into Syringe Dissolve_Compound->Draw_Solution Measure_Depth Measure Insertion Depth Draw_Solution->Measure_Depth Restrain_Animal Restrain Animal Measure_Depth->Restrain_Animal Insert_Needle Insert Gavage Needle Restrain_Animal->Insert_Needle Administer Administer Solution Insert_Needle->Administer Withdraw_Needle Withdraw Needle Administer->Withdraw_Needle Monitor_Animal Monitor Animal Withdraw_Needle->Monitor_Animal

Caption: Workflow for Oral Gavage Administration.

Dosage and Vehicle Recommendations

The following table provides suggested dosage ranges and vehicle solutions for 2-(1-Methylaminoethyl)-1,4-benzodioxane based on data from analogous compounds. It is crucial to perform dose-response studies to determine the optimal dose for a specific animal model and desired effect.

Analogous Compound Animal Model Dose Range Route Vehicle Key Finding Reference
Idazoxan Rat (Forebrain Ischemia)0.1 mg/kg bolus, then 10 µg/kg/min infusionIVSalineNeuroprotection[3]
Fluparoxan Mouse (Clonidine-induced hypothermia)0.2-3.0 mg/kgPONot specifiedAntagonism of α2-agonist effects[5][9]
Fluparoxan Rat (UK-14304-induced hypothermia)1.4 mg/kg (ED50)PONot specifiedAntagonism of α2-agonist effects[5][9]
Efaroxan Rat (Hypertension)1.5 mg/kgIVNot specifiedBlockade of I1-imidazoline receptors[10]
Piperoxan Human (Hypertension)Not specifiedNot specifiedNot specifiedCan induce hypertensive crisis[8][11]

Hypothesized Signaling Pathway

Given the structural similarities to known α2-adrenergic antagonists, 2-(1-Methylaminoethyl)-1,4-benzodioxane is hypothesized to act by blocking presynaptic α2-autoreceptors on noradrenergic neurons. This inhibition would disinhibit the negative feedback loop, leading to an increased release of norepinephrine (NE) into the synaptic cleft. The elevated NE levels can then act on postsynaptic α1 and β-adrenergic receptors, mediating various physiological responses.

Diagram of Hypothesized Signaling Pathway:

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release Alpha2_Receptor α2-Autoreceptor Alpha2_Receptor->NE_Vesicle Inhibition Postsynaptic_Receptors Postsynaptic α1 & β Adrenergic Receptors Response Physiological Response Postsynaptic_Receptors->Response Compound 2-(1-Methylaminoethyl) -1,4-benzodioxane Compound->Alpha2_Receptor Antagonism NE_Synapse->Alpha2_Receptor Negative Feedback NE_Synapse->Postsynaptic_Receptors Binding

Caption: Hypothesized mechanism of action.

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the in vivo administration of 2-(1-Methylaminoethyl)-1,4-benzodioxane in animal models of disease. By leveraging the extensive knowledge base of structurally and pharmacologically similar 1,4-benzodioxane derivatives, researchers can confidently design and execute preclinical studies to explore the therapeutic potential of this compound. As with any experimental procedure, it is imperative to adhere to institutional guidelines for animal welfare and to conduct preliminary studies to establish optimal dosing and tolerability.

References

  • (2025-08-05). Changes of imidazoline receptors in spontaneously hypertensive rats - ResearchGate. Retrieved from [Link]

  • (1989). Postischemic administration of idazoxan, an alpha-2 adrenergic receptor antagonist, decreases neuronal damage in the rat brain. J Cereb Blood Flow Metab., 9(2), 171-4. Retrieved from [Link]

  • Idazoxan - Wikipedia. Retrieved from [Link]

  • (2012). Changes of imidazoline receptors in spontaneously hypertensive rats. PMC. Retrieved from [Link]

  • (1999). Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level. Eur J Pharmacol., 371(2-3), 153-8. Retrieved from [Link]

  • (1994). Selective antihypertensive action of moxonidine is mediated mainly by I1-imidazoline receptors in the rostral ventrolateral medulla. J Hypertens., 12(11), 1291-8. Retrieved from [Link]

  • (1954). Hypertensive crisis and severe myocardial ischemia induced by piperoxan, with comments on the differential diagnosis and treatment of hypertensive crisis. Angiology, 5(5), 381-90. Retrieved from [Link]

  • (1990). The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist. Br J Pharmacol., 101(3), 553-61. Retrieved from [Link]

  • (2012). Antihypertensive Action of Allantoin in Animals. PMC. Retrieved from [Link]

  • (1988). Antagonism of xylazine induced sedation by idazoxan in calves. PMC. Retrieved from [Link]

  • Piperoxan | C14H19NO2 | CID 6040 - PubChem. Retrieved from [Link]

  • Idazoxan – Knowledge and References - Taylor & Francis. Retrieved from [Link]

  • (2017). Idazoxan and Efaroxan Potentiate the Endurance Performances and the Antioxidant Activity of Ephedrine in Rats. PMC. Retrieved from [Link]

  • (1951). Use of piperoxan and regitine as routine tests in patients with hypertension. J Am Med Assoc., 146(15), 1383-6. Retrieved from [Link]

  • (1990). The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist. PMC. Retrieved from [Link]

  • (1995). Antagonism of the effects of clonidine by the alpha 2-adrenoceptor antagonist, fluparoxan. Br J Clin Pharmacol., 39(1), 59-65. Retrieved from [Link]

  • (2009). Blood pressure lowering and vasomodulator effects of piperine. J Cardiovasc Pharmacol., 52(5), 452-8. Retrieved from [Link]

  • (2022). Effects of Piper sarmentosum Roxb. on hypertension and diabetes mellitus: A systematic review and meta-analysis. PMC. Retrieved from [Link]

  • (2011). Unichiral 2-(2'-pyrrolidinyl)-1,4-benzodioxanes: the 2R,2'S diastereomer of the N-methyl-7-hydroxy analogue is a potent α4β2- and α6β2-nicotinic acetylcholine receptor partial agonist. J Med Chem., 54(21), 7588-601. Retrieved from [Link]

  • (2018). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? AIR Unimi. Retrieved from [Link]

  • (2000). Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states. Neuropsychopharmacology, 22(5), 499-512. Retrieved from [Link]

  • (2009). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. PMC. Retrieved from [Link]

  • (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Eur J Med Chem., 200, 112419. Retrieved from [Link]

  • (2012). The use of animal models in diabetes research. PMC. Retrieved from [Link]

  • (2022). Plasma pharmacokinetics and pharmacodynamic effects of the 2-benzylbenzimidazole synthetic opioid, isotonitazene, in male rats. Psychopharmacology (Berl). Retrieved from [Link]

  • (2012). In vivo study on the biodistribution of silica particles in the bodies of rats. Adv Clin Exp Med., 21(5), 573-80. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Cell-Based Functional Assays for Characterizing 2-(1-Methylaminoethyl)-1,4-benzodioxane Activity

Introduction: The Pharmacological Potential of the 1,4-Benzodioxane Scaffold The 1,4-benzodioxane chemical scaffold is a recurring motif in medicinal chemistry, recognized for its ability to interact with a range of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacological Potential of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane chemical scaffold is a recurring motif in medicinal chemistry, recognized for its ability to interact with a range of biological targets.[1][2][3] This versatile structure is a key component in numerous compounds demonstrating significant affinity for G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors.[1][4][5] Compounds incorporating the 1,4-benzodioxane ring system have been developed as potent α-adrenergic receptor antagonists and agonists, as well as ligands for serotonin receptor subtypes.[4][5][6]

Given this background, a novel compound such as "2-(1-Methylaminoethyl)-1,4-benzodioxane" warrants a systematic investigation of its functional activity at these key GPCR families. This guide provides a comprehensive suite of cell-based functional assays designed to elucidate the pharmacological profile of this and related molecules. The protocols herein are structured to not only identify the primary molecular target but also to dissect the downstream signaling pathways engaged by the compound. As a Senior Application Scientist, this document is crafted to provide both the "how" and the "why" behind each experimental step, ensuring robust and interpretable data.

Strategic Assay Selection for Profiling a Novel Benzodioxane Derivative

The initial hypothesis, based on the compound's structure, is that it will modulate adrenergic or serotonergic receptor activity. These receptors primarily signal through inhibitory (Gαi) or stimulatory (Gαq or Gαs) G-proteins. Our strategy is to employ a tiered approach, starting with assays that measure downstream second messengers and progressing to more proximal measures of receptor activation. This allows for a comprehensive characterization of the compound as a potential agonist, antagonist, or allosteric modulator.

The selected assays are:

  • Cyclic AMP (cAMP) Inhibition Assay: A primary screen for Gαi-coupled receptor activation, a hallmark of the α2-adrenergic receptor family.[7]

  • GTPγS Binding Assay: A direct measure of G-protein activation, confirming a proximate receptor-G-protein coupling event.[8][9][10]

  • ERK1/2 Phosphorylation Assay: A versatile assay to detect activation of Gαi, Gαq, and some Gαs-coupled receptors, as many GPCR signaling pathways converge on the MAPK/ERK cascade.[11][12][13][14]

  • NFAT Reporter Gene Assay: A downstream functional assay particularly useful for detecting Gαq-mediated increases in intracellular calcium.[15][16][17]

Cyclic AMP (cAMP) Inhibition Assay for Gαi-Coupled Receptor Activity

Scientific Principle

Activation of Gαi-coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][18] To measure this decrease, adenylyl cyclase is first stimulated with forskolin, an agent that directly activates it, leading to a robust production of cAMP. The ability of an agonist for a Gαi-coupled receptor to reduce this forskolin-stimulated cAMP level is then quantified. This assay is a highly sensitive and reliable method for identifying and characterizing agonists and antagonists of Gαi-coupled receptors, such as the α2-adrenergic receptor.[19][20][21][22]

Signaling Pathway

G_alpha_i_pathway cluster_cytosol Cytosol Compound Compound (e.g., Agonist) GPCR Gαi-Coupled GPCR (e.g., α2-AR) Compound->GPCR Binds G_protein Gαiβγ GPCR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: Gαi signaling pathway and the points of intervention for the cAMP assay.

Protocol

Cell Line: HEK293 or CHO cells stably expressing the human α2A-adrenergic receptor (ADRA2A).

Materials:

  • HEK293-ADRA2A cells

  • DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin, Geneticin (for selection)

  • Assay Buffer: HBSS with 20 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor)

  • Forskolin

  • Reference Agonist (e.g., UK 14,304)

  • Reference Antagonist (e.g., Yohimbine)

  • cAMP Assay Kit (e.g., HTRF, LANCE, or GloSensor™ cAMP Assay[19])

  • White, opaque 384-well microplates

Procedure:

  • Cell Seeding:

    • Culture HEK293-ADRA2A cells to ~80-90% confluency.

    • Harvest cells and resuspend in serum-free medium.

    • Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock of "2-(1-Methylaminoethyl)-1,4-benzodioxane" in DMSO.

    • Perform serial dilutions in Assay Buffer to create a dose-response curve (e.g., from 100 µM to 10 pM).

    • Prepare similar dilutions for the reference agonist and antagonist.

  • Agonist Mode Assay:

    • Aspirate the culture medium from the cells and add 20 µL of Assay Buffer.

    • Add 10 µL of the test compound or reference agonist dilutions.

    • Add 10 µL of a pre-determined concentration of forskolin (typically 1-10 µM, optimized to give ~80% of maximal stimulation).

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode Assay:

    • Add 10 µL of the test compound or reference antagonist dilutions.

    • Incubate for 15-30 minutes at room temperature.

    • Add 10 µL of the reference agonist at its EC80 concentration.

    • Add 10 µL of forskolin.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.

Data Analysis and Interpretation
ParameterDescriptionExpected Outcome for α2-AR AgonistExpected Outcome for α2-AR Antagonist
EC50 The concentration of an agonist that produces 50% of the maximal response (inhibition of cAMP).A potent agonist will have a low nanomolar EC50.Not applicable.
IC50 The concentration of an antagonist that inhibits 50% of the response to a fixed concentration of agonist.Not applicable.A potent antagonist will have a low nanomolar IC50.
Emax The maximum achievable inhibition of cAMP production.A full agonist will inhibit cAMP production to basal levels. A partial agonist will have a lower Emax.Not applicable.

Plot the cAMP signal against the log concentration of the compound. For agonist mode, fit a sigmoidal dose-response curve with a variable slope to determine EC50 and Emax. For antagonist mode, determine the IC50. A decrease in the forskolin-stimulated cAMP signal indicates agonistic activity at a Gαi-coupled receptor.

[³⁵S]GTPγS Binding Assay for Direct G-Protein Activation

Scientific Principle

The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation and is considered a primary functional assay.[9][10] Upon agonist binding to a GPCR, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated G-protein.[8] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates.[10] The amount of incorporated radioactivity is directly proportional to the extent of G-protein activation by the GPCR. This assay is particularly useful for differentiating full from partial agonists due to its proximity to the receptor activation event and lower signal amplification.[8][9]

Experimental Workflow

GTP_gamma_S_Workflow cluster_prep Preparation cluster_assay Assay Execution (96/384-well plate) cluster_detection Detection Membranes Prepare Cell Membranes (Expressing Receptor) Mix Combine Membranes, GDP, and Agonist/ Antagonist Membranes->Mix Reagents Prepare Reagents (Assay Buffer, GDP, [³⁵S]GTPγS, Agonist) Reagents->Mix Incubate1 Pre-incubate (15-30 min) Mix->Incubate1 Add_GTPgS Add [³⁵S]GTPγS to initiate reaction Incubate1->Add_GTPgS Incubate2 Incubate (60-90 min) Add_GTPgS->Incubate2 Terminate Terminate Reaction (Rapid Filtration) Incubate2->Terminate Wash Wash Filters to remove unbound [³⁵S]GTPγS Terminate->Wash Count Quantify bound [³⁵S]GTPγS (Scintillation Counting) Wash->Count

Caption: Workflow for a [³⁵S]GTPγS binding assay using the filtration method.

Protocol

Materials:

  • Cell membranes prepared from cells overexpressing the receptor of interest.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP (Guanosine 5'-diphosphate)

  • [³⁵S]GTPγS (radioligand)

  • Unlabeled GTPγS (for non-specific binding determination)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL Assay Buffer

    • 10 µL of GDP (final concentration ~10-30 µM)

    • 10 µL of cell membranes (5-20 µg protein per well)

    • 10 µL of test compound dilutions (agonist or antagonist)

    • For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

  • Pre-incubation: Incubate the plate for 15-30 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubation: Incubate for 60-90 minutes at 30°C with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well and count the plate in a microplate scintillation counter.

Data Analysis and Interpretation

Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled GTPγS) from the total binding. Plot specific binding (in CPM or DPM) against the log concentration of the agonist to generate a dose-response curve. This allows for the determination of the agonist's potency (EC50) and efficacy (Emax) in directly stimulating G-protein activation.

ERK1/2 Phosphorylation Assay for Convergent Pathway Analysis

Scientific Principle

The Extracellular signal-Regulated Kinase (ERK) pathway is a downstream signaling cascade activated by a wide variety of GPCRs, including those coupled to Gαi, Gαq, and Gαs.[12][13] GPCR activation can trigger a series of phosphorylation events that culminate in the dual phosphorylation of ERK1 and ERK2 (p44/42 MAPK) on specific threonine and tyrosine residues. Measuring the level of phosphorylated ERK (p-ERK) provides a universal and physiologically relevant readout for GPCR activation.[12][23] This assay is particularly valuable for orphan GPCRs or when the G-protein coupling is unknown.[12]

Signaling Pathway

ERK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Compound Compound GPCR GPCR (Gαi, Gαq, Gαs) Compound->GPCR G_Protein G-Protein (α/βγ subunits) GPCR->G_Protein Activates Effectors Effectors (e.g., PLC, Src, Ras) G_Protein->Effectors MEK MEK1/2 Effectors->MEK ... ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 Transcription Gene Transcription pERK->Transcription Regulates

Caption: Simplified GPCR-mediated ERK1/2 phosphorylation cascade.

Protocol

Cell Line: Any cell line endogenously or recombinantly expressing the target receptor (e.g., HEK293, CHO, U2OS).

Materials:

  • Cells expressing the receptor of interest

  • Serum-free culture medium

  • Test compound and reference ligands

  • Phospho-ERK1/2 assay kit (e.g., AlphaScreen® SureFire®, HTRF®, or ELISA-based kits)

  • White (for luminescence) or black (for fluorescence) 384-well plates

Procedure:

  • Cell Seeding: Seed cells in 384-well plates and grow to confluency.

  • Serum Starvation: The day before the assay, replace the growth medium with serum-free medium and incubate overnight. This reduces basal ERK phosphorylation.

  • Compound Stimulation:

    • Add diluted test compound or reference ligands to the cells.

    • Incubate for a short period, typically 5-10 minutes at 37°C. The optimal stimulation time should be determined empirically as the p-ERK signal is often transient.[11]

  • Cell Lysis: Aspirate the medium and add the lysis buffer provided in the assay kit. Incubate as recommended by the manufacturer.

  • Detection:

    • Transfer the lysate to the detection plate.

    • Add the detection reagents (e.g., acceptor and donor beads for AlphaScreen).

    • Incubate and read the plate on a suitable plate reader.

Data Analysis and Interpretation

Plot the p-ERK signal against the log concentration of the compound and fit a sigmoidal dose-response curve. An increase in ERK phosphorylation indicates that the compound is an agonist. This assay is a robust method to confirm functional activity and can capture signaling through multiple G-protein families.[13]

NFAT Reporter Gene Assay for Calcium/Gαq Signaling

Scientific Principle

Reporter gene assays are powerful tools for measuring the transcriptional consequences of GPCR activation.[15][16][24] Activation of Gαq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. This increase in calcium activates the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Dephosphorylated NFAT translocates to the nucleus and binds to specific response elements in the promoter region of a reporter gene (e.g., luciferase or β-lactamase), driving its expression.[17] The resulting signal is a sensitive measure of Gαq pathway activation.[15][16]

Experimental Workflow

Reporter_Assay_Workflow Transfection Co-transfect cells with GPCR and NFAT-Luciferase Reporter Plasmid Seeding Seed transfected cells into assay plate Transfection->Seeding Incubate1 Incubate (24h) for protein expression Seeding->Incubate1 Stimulation Add test compound (Agonist/Antagonist) Incubate1->Stimulation Incubate2 Incubate (6-24h) for reporter gene expression Stimulation->Incubate2 Lysis Lyse cells Incubate2->Lysis Detection Add Luciferase Substrate & Measure Luminescence Lysis->Detection

Caption: General workflow for a luciferase-based reporter gene assay.

Protocol

Cell Line: HEK293T or other easily transfectable cell lines.

Materials:

  • Expression plasmid for the receptor of interest (e.g., α1A-adrenergic receptor)

  • NFAT-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine®)

  • Test compound and reference ligands

  • Luciferase assay reagent (e.g., ONE-Glo™ or Bright-Glo™)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the GPCR expression plasmid and the NFAT-luciferase reporter plasmid.

  • Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.

  • Compound Addition: Add serial dilutions of the test compound or reference ligands to the cells.

  • Incubation: Incubate the plates for 6-18 hours at 37°C to allow for reporter gene expression.

  • Detection:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the luciferase assay reagent to each well.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Normalize the luciferase signal (e.g., relative to a vehicle control). Plot the normalized signal against the log concentration of the compound to generate dose-response curves and determine EC50/IC50 values. A significant increase in luciferase activity indicates that the compound activates a Gαq-coupled signaling pathway.

Conclusion

The pharmacological characterization of a novel compound like "2-(1-Methylaminoethyl)-1,4-benzodioxane" requires a multi-faceted approach. The suite of assays described in this application note provides a robust framework for determining its functional activity. By systematically evaluating its effects on cAMP levels, direct G-protein activation, ERK phosphorylation, and reporter gene expression, researchers can build a comprehensive profile of the compound's mechanism of action, identify its primary GPCR target, and elucidate the specific signaling pathways it modulates. This structured approach is essential for advancing promising new chemical entities in the drug discovery pipeline.

References

  • Sillivan, et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]

  • Kahsai, R. S., & Lefkowitz, R. J. (2017). Reporter gene assays for investigating GPCR signaling. PubMed. [Link]

  • Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. ResearchGate. [Link]

  • BMG Labtech. AlphaScreen SureFire Phospho-ERK assay. [Link]

  • Leroy, D., et al. (2007). G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. PubMed. [Link]

  • Al-Hosaini, K., et al. GPCR-mediated Phospho-ERK1/2 monitored by the Phospho-ERK assay. ResearchGate. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. GTPγS Binding Assays. [Link]

  • Creative BioMart. cAMP Accumulation Assay. [Link]

  • Creative Bioarray. cAMP Assay. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • van der Velden, W. J. C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. Phospho-ERK Assays. [Link]

  • An, F., & Xie, X. (2010). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. PMC. [Link]

  • Assay Guidance Manual - NCBI Bookshelf. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

  • Catto, M., et al. (1993). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. PubMed. [Link]

  • Chen, Y., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. MDPI. [Link]

  • Quaglia, W., et al. (2005). Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation. PubMed. [Link]

  • ResearchGate. (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. [Link]

  • TSI Journals. Chemistry and pharmacology of benzodioxanes. [Link]

  • Wünsch, B., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]

  • Ellsworth, S. J., et al. (2019). Identifying chemicals based on receptor binding/bioactivation/mechanistic explanation associated with potential to elicit hepatotoxicity and to support structure activity relationship-based read-across. PMC - PubMed Central. [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. [Link]

  • Bolchi, C., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. MDPI. [Link]

  • Green, S., et al. (2007). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]

  • PubChem. 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl). [Link]

  • Pallavicini, M., et al. (2018). Resolution of 2-substituted 1,4-benzodioxanes by entrainment. ResearchGate. [Link]

  • Bolchi, C., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. [Link]

  • Roda, G., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. AIR Unimi. [Link]

  • Bolchi, C., et al. (2023). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Semantic Scholar. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(1-Methylaminoethyl)-1,4-benzodioxane

Welcome to the technical support center for the synthesis of 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide is designed for researchers, medicinal chemists, and process development professionals. The 1,4-benzodioxan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide is designed for researchers, medicinal chemists, and process development professionals. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds that target a wide array of pharmacological systems, including adrenergic and serotoninergic receptors.[1][2] The biological activity of these molecules is often critically dependent on the stereochemistry at the C2 position, making enantiomeric purity a primary concern during synthesis.[1][3]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, with a focus on maximizing yield and maintaining chiral integrity.

Section 1: Synthetic Strategy and Workflow

The most reliable and common route to synthesize 2-(1-Methylaminoethyl)-1,4-benzodioxane involves a two-stage process. This strategy separates the formation of the carbon skeleton from the introduction of the amine, allowing for better control and optimization at each stage.

  • Stage 1: Synthesis of the Key Ketone Intermediate. The synthesis begins with a suitable chiral precursor, such as (S)-1,4-Benzodioxan-2-carboxylic acid, which is converted into the key intermediate, (S)-2-Acetyl-1,4-benzodioxane.

  • Stage 2: Reductive Amination. The ketone intermediate is then reacted with methylamine under reductive conditions to yield the final secondary amine product. This method is highly efficient and minimizes the risk of over-alkylation that can plague other amination strategies.[4]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Stage 1: Ketone Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A (S)-1,4-Benzodioxan-2-carboxylic Acid B Weinreb Amide Formation (CDI, N,O-dimethylhydroxylamine) A->B C (S)-N-Methoxy-N-methyl-1,4-benzodioxane-2-carboxamide B->C D Grignard Reaction (MeMgCl or MeLi) C->D E (S)-2-Acetyl-1,4-benzodioxane (Key Intermediate) D->E F Reductive Amination (Methylamine, NaBH(OAc)₃) E->F Proceed to Stage 2 G 2-(1-Methylaminoethyl)-1,4-benzodioxane (Final Product) F->G H Purification (Extraction & Chromatography) G->H I Final Purified Product H->I G Ketone 2-Acetyl-1,4-benzodioxane Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + CH₃NH₂ Amine Methylamine (CH₃NH₂) Hemiaminal->Ketone - CH₃NH₂ Imine Imine Intermediate Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product Final Amine Product Imine->Product ReducingAgent [H] (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Caption: General mechanism of reductive amination.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I use: NaBH(OAc)₃, NaBH₃CN, or NaBH₄? A1:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is mild, selective for imines/iminiums over ketones, and does not require strictly controlled pH or the handling of toxic cyanide waste. It works well in solvents like dichloromethane (DCM) or dichloroethane (DCE). [4]* Sodium cyanoborohydride (NaBH₃CN): This is another effective reagent that is selective for the protonated imine (iminium ion). Its main drawback is its high toxicity and the potential to generate HCN gas if the reaction becomes too acidic. [4]* Sodium borohydride (NaBH₄): This is generally too reactive. It can rapidly reduce the starting ketone to an alcohol before it has a chance to form the imine, leading to a significant byproduct and lower yield of the desired amine. [4] Q2: Why is a weak acid like acetic acid often added to the reaction? A2: The formation of the imine from the hemiaminal intermediate is catalyzed by acid, as it facilitates the dehydration step. However, the amine nucleophile can be protonated and rendered non-nucleophilic if the pH is too low. Therefore, a weakly acidic condition (pH ~4-6), often achieved by adding a small amount of acetic acid, provides the optimal balance for imine formation without deactivating the amine.

Q3: My reaction is not going to completion. What are the likely causes? A3: Incomplete conversion is typically due to one of three factors:

  • Improper pH: The equilibrium between the ketone/amine and the imine is not favored.

  • Inactive Reducing Agent: The hydride reagent may have degraded due to moisture.

  • Insufficient Reagents: An inadequate amount of either the methylamine or the reducing agent was used.

Troubleshooting Guide: Reductive Amination
ProblemProbable Cause(s)Recommended Solution(s)
Reaction is slow or stalled 1. pH is not optimal for imine formation. 2. Reducing agent has lost activity. 3. Low reaction temperature.1. Add catalytic amounts of acetic acid (AcOH) to maintain a pH of ~5. Monitor with pH paper if necessary. 2. Use fresh NaBH(OAc)₃ from a newly opened container. 3. While many reductive aminations run well at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the rate, but monitor for side reactions.
Significant alcohol byproduct formed 1. The reducing agent is reducing the ketone starting material directly. 2. Water content in the reaction is hydrolyzing the imine back to the ketone, which is then reduced.1. Ensure you are using a mild, imine-selective reducing agent like NaBH(OAc)₃, not NaBH₄. 2. Use anhydrous solvents and consider adding a drying agent like powdered molecular sieves (3Å or 4Å) to the reaction mixture to sequester water formed during imine formation.
Difficult product isolation/purification 1. Emulsion formation during aqueous workup. 2. Product is co-eluting with starting material or byproducts during chromatography. 3. Excess methylamine is difficult to remove.1. Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. 2. Utilize an acid-base extraction. Extract the basic product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure product into an organic solvent. 3. Methylamine is volatile. After the reaction, excess can be removed by rotary evaporation or by bubbling nitrogen through the solution before workup.

Section 4: Experimental Protocols

Disclaimer: These protocols are intended as a guide. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of (S)-2-Acetyl-1,4-benzodioxane

Adapted from Straniero, V. et al. (2017). [1]

  • Weinreb Amide Formation:

    • To a solution of (S)-1,4-Benzodioxan-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in one portion.

    • Continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide. This is often used in the next step without further purification.

  • Grignard Reaction:

    • Dissolve the crude Weinreb amide from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add methylmagnesium chloride (MeMgCl, 3M solution in THF) (1.5 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Stir the reaction at 0 °C for 30-60 minutes after the addition is complete.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (S)-2-Acetyl-1,4-benzodioxane.

    • Expected Yield: ~90% over two steps. [1] * QC Check: Verify structure by ¹H NMR and MS. Check enantiomeric excess (e.e.) by chiral HPLC.

Protocol 2: Reductive Amination to 2-(1-Methylaminoethyl)-1,4-benzodioxane
  • Reaction Setup:

    • In a round-bottom flask, dissolve (S)-2-Acetyl-1,4-benzodioxane (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add methylamine (a 2.0 M solution in THF or methanol is convenient) (1.5 eq).

    • Add glacial acetic acid (0.1-0.2 eq) to catalyze imine formation.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the ketone starting material.

  • Workup and Purification:

    • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and perform an acid-base extraction:

      • Extract the combined organic layers with 1M HCl (3 x volumes). The amine product will move to the aqueous layer.

      • Wash the acidic aqueous layer with DCM or ether to remove any neutral impurities.

      • Cool the aqueous layer in an ice bath and carefully basify to pH >10 with 2M NaOH.

      • Extract the free amine product back into DCM or ethyl acetate (3 x volumes).

    • Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify further by flash column chromatography on silica gel if necessary.

References

  • Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2017). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved January 22, 2026, from [Link]

  • Asymmetric Synthesis of Amines by Reductive Amination. (2017, September 1). Master Organic Chemistry. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Liu, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances. [Link]

  • Sharma, P., & Kumar, A. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(2). [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

Sources

Optimization

"2-(1-Methylaminoethyl)-1,4-benzodioxane" solubility issues and solutions

Welcome to the technical support guide for 2-(1-Methylaminoethyl)-1,4-benzodioxane. This resource is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with this compound. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1-Methylaminoethyl)-1,4-benzodioxane. This resource is designed for researchers, medicinal chemists, and formulation scientists encountering challenges with this compound. The following information synthesizes established physicochemical principles with practical, field-proven methodologies to address common solubility issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is 2-(1-Methylaminoethyl)-1,4-benzodioxane and what are its basic properties?

A1: 2-(1-Methylaminoethyl)-1,4-benzodioxane (CAS No: 67011-31-8) is a chemical compound featuring a 1,4-benzodioxane core structure substituted with a methylaminoethyl group.[1][2] The benzodioxane moiety is a common scaffold in medicinal chemistry, appearing in molecules targeting a wide range of biological systems.[3][4][5] Its structure contains both a hydrophobic aromatic system (the benzodioxane ring) and a hydrophilic, ionizable secondary amine. This amphiphilic nature is the primary driver of its complex solubility behavior.

Key Molecular Properties:

  • Molecular Formula: C₁₁H₁₅NO₂[1][2]

  • Molecular Weight: 193.24 g/mol [1][2]

  • Key Functional Groups: Secondary amine (basic), ether linkages, aromatic ring.

The presence of the secondary amine group is critical; it is a weak base and provides a handle for significant solubility manipulation through pH adjustment.[6][7][8]

Q2: I'm observing very low solubility of 2-(1-Methylaminoethyl)-1,4-benzodioxane in my aqueous buffer (e.g., neutral pH PBS). Is this expected?

A2: Yes, this is highly expected. The molecule possesses a significant non-polar surface area due to the benzodioxane ring system, which generally leads to poor aqueous solubility.[3] At neutral pH, the secondary amine group is largely in its neutral, un-ionized form. This form is less polar and thus has limited interaction with water molecules, leading to low solubility.[6][8] Many novel chemical entities, particularly those with aromatic scaffolds, are poorly water-soluble, which can limit their bioavailability and utility in experiments.[9][10]

Q3: My compound is "oiling out" or precipitating from my stock solution in DMSO after adding it to an aqueous buffer. What is happening?

A3: This is a classic solubility problem that occurs when a compound is highly soluble in a concentrated organic stock solvent (like DMSO) but poorly soluble in the final aqueous medium. When the DMSO stock is diluted into the buffer, the concentration of the organic solvent drops dramatically. The compound, now in a predominantly aqueous environment where it is not soluble, crashes out of solution. This often manifests as a fine precipitate, cloudiness, or an oily film. Using co-solvents in the final aqueous medium can sometimes mitigate this issue.[11][12]

Section 2: Troubleshooting Guide - Enhancing Aqueous Solubility

This section provides detailed strategies to overcome the solubility limitations of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Issue 1: Poor Solubility in Standard Aqueous Buffers

The most direct and effective method for improving the solubility of this compound is by leveraging its basic secondary amine group through pH modification.[12]

Core Principle: pH-Dependent Solubility The secondary amine on your compound is a weak base. In an aqueous solution, it exists in an equilibrium between its un-ionized (free base) form and its protonated (salt) form.

  • R₂NH (Free Base, Low Solubility) + H₂O ⇌ R₂NH₂⁺ (Protonated Salt, High Solubility) + OH⁻

By lowering the pH of the solution (i.e., increasing the concentration of H⁺), Le Châtelier's principle dictates that the equilibrium will shift to the right, favoring the formation of the protonated, cationic form. This ionized salt form is significantly more polar and, therefore, exhibits much higher aqueous solubility.[8][13]

To systematically determine the optimal pH for your experiments, you must generate a pH-solubility profile. This involves measuring the compound's saturation solubility across a range of pH values.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Analysis A Prepare a series of aqueous buffers (e.g., pH 2, 4, 5, 6, 7, 7.4, 8) B Weigh excess solid compound into separate vials for each buffer A->B Add to C Add a fixed volume of each buffer to its corresponding vial B->C Suspend in D Equilibrate vials at a constant temperature (e.g., 24-48 hours with shaking/stirring) to achieve saturation C->D Incubate E Filter samples to remove undissolved solid (use 0.22 µm syringe filter) D->E Process F Quantify the concentration of the dissolved compound in the filtrate (e.g., via HPLC-UV) E->F Analyze G Plot Solubility (mg/mL or µM) vs. pH F->G Generate Data

Caption: Workflow for determining a pH-solubility profile.

  • Buffer Preparation: Prepare a set of buffers covering a physiologically and experimentally relevant range (e.g., citrate for pH 2-5, phosphate for pH 6-8).

  • Sample Preparation: Into separate 2 mL glass vials, add an excess amount of solid 2-(1-Methylaminoethyl)-1,4-benzodioxane (e.g., 2-5 mg). The key is to ensure solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Add 1 mL of a specific pH buffer to each vial. Place the vials on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours.

  • Sampling & Filtration: After equilibration, allow the vials to sit for 30 minutes for heavy particles to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved solids. This step is critical to avoid artificially high readings.

  • Quantification: Dilute the clear filtrate in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or µM) on the y-axis against the buffer pH on the x-axis.

You can use the following table to log your experimental results. The hypothetical data illustrates the expected trend: a significant increase in solubility at lower pH values.

Buffer pHCompound Solubility (µg/mL) - Hypothetical DataVisual Observation
2.05500Clear solution
4.04800Clear solution
5.02100Clear solution
6.0150Slight haze
7.0< 10Visible precipitate
7.4< 5Visible precipitate
8.0< 5Visible precipitate
Issue 2: Compound is Unstable at Low pH or Experimental System Requires Neutral pH

If acidification is not a viable option, the use of co-solvents is the next logical step.[14][15][16]

Core Principle: Co-solvency Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[17] This reduction in polarity decreases the interfacial tension between the aqueous medium and the hydrophobic compound, making the environment more favorable for the solute to dissolve.[14]

Caption: Co-solvents disrupt water's H-bond network, reducing polarity.

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin[14]

  • Dimethyl Sulfoxide (DMSO) - Note: Often used as the initial stock solvent, but can also be a co-solvent at low percentages in the final solution.

  • Select Co-solvents: Choose 2-3 biocompatible co-solvents (e.g., Ethanol, PEG 400, PG).

  • Prepare Solvent Systems: In a fixed aqueous buffer (e.g., PBS pH 7.4), prepare a range of co-solvent concentrations (e.g., 5%, 10%, 20%, 30% v/v).

  • Determine Solubility: Use the same saturation shake-flask method described in the pH-profile protocol. Add excess solid compound to each co-solvent mixture and equilibrate.

  • Filter & Quantify: Filter the saturated solutions and quantify the dissolved compound concentration via HPLC-UV.

  • Analyze & Select: Identify the co-solvent and concentration that provides the required solubility while minimizing potential toxicity or interference with your experimental system. Significant increases in solubility can be achieved with this method.[16][18]

  • Q: Can the co-solvent affect my experiment?

    • A: Yes. High concentrations of organic solvents like ethanol or DMSO can be toxic to cells or inhibit enzyme activity. Always run a vehicle control (buffer + co-solvent, no compound) to assess the impact of the co-solvent alone.

  • Q: I still see precipitation over time. Why?

    • A: Your system may not be at thermodynamic equilibrium, or the compound could be degrading. Ensure sufficient equilibration time (48h is often better than 24h). Also, some co-solvent systems can lead to drug precipitation upon emulsification or dilution.[11]

  • Q: Are there more advanced techniques if pH adjustment and co-solvents fail?

    • A: Yes. For drug development, more advanced formulation strategies are employed. These include solid dispersions (dispersing the drug in a hydrophilic polymer matrix), complexation with cyclodextrins, and nanotechnology approaches like creating nano-suspensions.[12][17][19] These methods increase the surface area and dissolution rate of the drug.[12]

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • Co-solvent: Significance and symbolism. (2025). Google AI Search.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2021).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • 2-(1-Methylaminoethyl)-1,4-benzodioxane | 67011-31-8. ChemicalBook.
  • Solubility and pH of amines. Practical Chemistry.
  • Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. (2025).
  • Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals.
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applic
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Solubility Enhancement Techniques. Pharmaguideline.
  • Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. (2022).
  • Properties of amines. (2024). Chemistry LibreTexts.
  • Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific.
  • Study of pH-dependent drugs solubility in water. (2014).
  • 2-(1-Methylaminoethyl)-1,4-benzodioxane | 67011-31-8. (2023). ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Oral Bioavailability of 2-(1-Methylaminoethyl)-1,4-benzodioxane

Welcome to the technical support center dedicated to addressing the challenges associated with the oral delivery of 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral delivery of 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors to enhance the oral bioavailability of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oral bioavailability of 2-(1-Methylaminoethyl)-1,4-benzodioxane, providing foundational knowledge for your research.

Q1: What is oral bioavailability and why is it a concern for compounds like 2-(1-Methylaminoethyl)-1,4-benzodioxane?

A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a critical pharmacokinetic parameter that influences the therapeutic efficacy of a drug. Poor oral bioavailability can stem from several factors, including low aqueous solubility, poor permeability across the intestinal wall, and extensive first-pass metabolism in the gut wall or liver.[1][2][3] For a compound like 2-(1-Methylaminoethyl)-1,4-benzodioxane, its chemical structure may contribute to these challenges, necessitating strategies to improve its systemic exposure.

Q2: What are the initial steps to assess the oral bioavailability of 2-(1-Methylaminoethyl)-1,4-benzodioxane?

A2: A systematic approach begins with determining the compound's fundamental physicochemical properties, such as aqueous solubility, pKa, and lipophilicity (logP). Subsequently, in vitro models are employed to predict in vivo performance. These include dissolution studies and permeability assays using cell-based models like Caco-2.[4][5] Finally, in vivo pharmacokinetic studies in animal models are essential to determine key parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) following oral and intravenous administration, which allows for the calculation of absolute bioavailability.[6][7]

Q3: What are the primary strategies to overcome the poor oral bioavailability of a drug candidate?

A3: The strategies can be broadly categorized into two main approaches:

  • Formulation-Based Strategies: These aim to improve the dissolution rate and solubility of the drug. Techniques include particle size reduction (micronization and nanosizing), the use of solid dispersions, and encapsulation in lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[2][3][8][9] Nanotechnology-based approaches, such as nanoparticles and liposomes, also offer promising solutions for enhancing oral drug delivery.[10][11]

  • Chemical Modification Strategies: This involves altering the chemical structure of the drug to improve its physicochemical properties. The most common approach is the development of prodrugs, which are inactive derivatives that are converted to the active parent drug in the body.[12][13][14][15]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you may encounter.

A. Low Apparent Permeability in Caco-2 Assays

Issue: Your Caco-2 permeability assay for 2-(1-Methylaminoethyl)-1,4-benzodioxane shows low apparent permeability (Papp) values, suggesting poor intestinal absorption.

Possible Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility:

    • Explanation: The compound may not be sufficiently dissolved in the assay buffer to be available for transport across the Caco-2 monolayer.

    • Troubleshooting:

      • Increase Solubility in Formulation: Prepare dosing solutions with solubility-enhancing excipients such as cyclodextrins or non-toxic concentrations of co-solvents.[2]

      • Utilize Enabling Formulations: Test amorphous solid dispersions or lipid-based formulations of the compound in the assay.[2][8]

  • Active Efflux by Transporters:

    • Explanation: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells and actively pump the compound back into the apical (lumenal) side.[16][17]

    • Troubleshooting:

      • Conduct Bidirectional Permeability Assay: Measure permeability in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[16]

      • Use Transporter Inhibitors: Perform the permeability assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C).[16] A significant increase in A-to-B permeability in the presence of an inhibitor confirms the involvement of that specific transporter.

  • Experimental Artifacts:

    • Explanation: Issues with the Caco-2 monolayer integrity or non-specific binding of the compound can lead to artificially low Papp values.

    • Troubleshooting:

      • Verify Monolayer Integrity: Always check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment.[16][18] Additionally, assess the permeability of a paracellular marker like Lucifer Yellow.

      • Assess Compound Recovery: Quantify the amount of compound in the apical and basolateral compartments, as well as associated with the cells, at the end of the study to ensure mass balance.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use monolayers with TEER values above a pre-determined threshold.

  • Dosing Solution Preparation: Prepare a dosing solution of 2-(1-Methylaminoethyl)-1,4-benzodioxane in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apical to Basolateral (A-to-B) Transport:

    • Add the dosing solution to the apical side of the Transwell®.

    • Add fresh transport buffer to the basolateral side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with fresh buffer.

  • Basolateral to Apical (B-to-A) Transport:

    • Add the dosing solution to the basolateral side.

    • Add fresh transport buffer to the apical side.

    • Follow the same incubation and sampling procedure as for A-to-B transport.

  • Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.

  • Efflux Ratio Calculation: Determine the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B).

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis Caco2_Culture Culture Caco-2 cells on Transwell® inserts TEER_Check Verify monolayer integrity (TEER) Caco2_Culture->TEER_Check Dosing_Prep Prepare dosing solution TEER_Check->Dosing_Prep A_to_B Apical to Basolateral (A-to-B) Transport Dosing_Prep->A_to_B B_to_A Basolateral to Apical (B-to-A) Transport Dosing_Prep->B_to_A Sampling Collect samples at time points A_to_B->Sampling B_to_A->Sampling LC_MS Quantify compound by LC-MS/MS Sampling->LC_MS Papp_Calc Calculate Papp (A-B) and Papp (B-A) LC_MS->Papp_Calc Efflux_Ratio Calculate Efflux Ratio Papp_Calc->Efflux_Ratio

Caption: Workflow for a bidirectional Caco-2 permeability assay.

B. High First-Pass Metabolism in In Vitro Models

Issue: Your experiments with liver microsomes or S9 fractions indicate that 2-(1-Methylaminoethyl)-1,4-benzodioxane is rapidly metabolized.

Possible Causes & Troubleshooting Steps:

  • Extensive Phase I and/or Phase II Metabolism:

    • Explanation: The compound may be a substrate for cytochrome P450 (CYP) enzymes (Phase I) or conjugating enzymes like UDP-glucuronosyltransferases (UGTs) (Phase II), leading to rapid clearance before it can reach systemic circulation.

    • Troubleshooting:

      • Identify Metabolic Hotspots: Conduct metabolite identification studies using high-resolution mass spectrometry to determine the sites on the molecule that are most susceptible to metabolism.

      • Chemical Modification (Prodrug Approach): Design and synthesize prodrugs where the metabolically labile functional groups are masked.[13][19] The prodrug should be stable in the gastrointestinal tract and release the active drug after absorption.

      • Formulation with Metabolism Inhibitors: While not a long-term solution for drug development, co-administration with known inhibitors of relevant metabolic enzymes in preclinical studies can help confirm the extent of first-pass metabolism.

Diagram: Prodrug Strategy to Mitigate First-Pass Metabolism

G cluster_GIT Gastrointestinal Tract cluster_Circulation Systemic Circulation Prodrug_GIT Prodrug (Stable) Absorption Absorption Prodrug_GIT->Absorption Intestinal Lumen Prodrug_Blood Prodrug Absorption->Prodrug_Blood Enters Bloodstream Enzymatic_Cleavage Enzymatic Cleavage Prodrug_Blood->Enzymatic_Cleavage Active_Drug Active Drug Target Target Site Active_Drug->Target Pharmacological Effect Enzymatic_Cleavage->Active_Drug

Caption: A prodrug approach to bypass first-pass metabolism.

III. Formulation Strategies to Enhance Oral Bioavailability

If poor solubility and/or dissolution rate are identified as the primary hurdles, the following formulation strategies can be explored.

Strategy Principle Advantages Considerations
Micronization/Nanonization Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[2][3]Simple and widely used technique.May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation.
Amorphous Solid Dispersions The drug is dispersed in a carrier matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[2][20]Significant increase in solubility and dissolution.Physical instability (recrystallization) can be a concern.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids.[2][8]Enhances solubility and can bypass first-pass metabolism by promoting lymphatic transport.Potential for drug precipitation upon dilution. Careful selection of excipients is crucial.
Cyclodextrin Complexation The drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex with enhanced aqueous solubility.[2][20]Improves solubility and can mask unpleasant taste.Limited to drugs that can fit into the cyclodextrin cavity.

IV. Designing an In Vivo Pharmacokinetic Study

Objective: To determine the absolute oral bioavailability of a novel formulation of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Experimental Design:

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Groups:

    • Group 1 (Intravenous): Administer the compound intravenously (IV) at a low dose to serve as a reference for 100% bioavailability.[6]

    • Group 2 (Oral Formulation): Administer the test formulation orally (PO) via gavage.

  • Dosing: Use a well-defined vehicle for both IV and PO administration.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing and Analysis: Process blood to obtain plasma and quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, half-life) for both IV and PO routes.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100 [6]

Diagram: In Vivo Pharmacokinetic Study Workflow

G Animal_Model Select Animal Model (e.g., Rats) Grouping Divide into IV and Oral Groups Animal_Model->Grouping Dosing Administer Compound (IV and PO) Grouping->Dosing Blood_Sampling Collect Blood Samples at Time Points Dosing->Blood_Sampling Sample_Processing Process Blood to Plasma Blood_Sampling->Sample_Processing LC_MS_Analysis Quantify Drug Concentration (LC-MS/MS) Sample_Processing->LC_MS_Analysis PK_Analysis Calculate PK Parameters (AUC, Cmax) LC_MS_Analysis->PK_Analysis Bioavailability_Calc Calculate Absolute Bioavailability (F%) PK_Analysis->Bioavailability_Calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

V. References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Longdom. [Link]

  • Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC. NIH. [Link]

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. ScienceDirect. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. [Link]

  • Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed. NIH. [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery - PMC. NIH. [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. [Link]

  • Advancements in Nanotechnology-Based Drug Delivery Systems for Oral Healthcare: From Traditional Practices to Personalized Medic. ResearchGate. [Link]

  • Prodrug Approaches to Improving the Oral Absorption of Antiviral Nucleotide Analogues. Taylor & Francis Online. [Link]

  • Caco2 assay protocol. [No Source Found].

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. NIH. [Link]

  • NANO-DELIVERY SYSTEMS FOR ENHANCING ORAL BIOAVAILABILITY OF DRUGS. Journal of Pharmaceutical Negative Results. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. VBN. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. NIH. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. European Commission. [Link]

  • Striving Towards the Perfect In Vitro Oral Drug Absorption Model - PubMed. NIH. [Link]

  • (PDF) Advancements in Nanotechnology-Based Drug Delivery Systems for Oral Healthcare: From Traditional Practices to Personalized Medicine: A REVIEW. ResearchGate. [Link]

  • Caco-2 permeability assay - Creative Bioarray. Creative Bioarray. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. Concept Life Sciences. [Link]

  • Absorption and Efficacy Studies by In Vitro Models - Mérieux NutriSciences. Mérieux NutriSciences. [Link]

  • Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models - MDPI. MDPI. [Link]

  • In vivo PK / Pharmacokinetic Studies - Sygnature Discovery. Sygnature Discovery. [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - SciSpace. SciSpace. [Link]

  • In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption - NIH. NIH. [Link]

  • In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms - PubMed Central. NIH. [Link]

  • In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques - Semantic Scholar. Semantic Scholar. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge - MDPI. MDPI. [Link]

Sources

Optimization

Technical Support Center: Assay Variability for 2-(1-Methylaminoethyl)-1,4-benzodioxane

From the Senior Application Scientist's Desk: Welcome to the technical support center for assays involving 2-(1-Methylaminoethyl)-1,4-benzodioxane and related compounds. As a synthetic compound belonging to the 1,4-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for assays involving 2-(1-Methylaminoethyl)-1,4-benzodioxane and related compounds. As a synthetic compound belonging to the 1,4-benzodioxane class, which is known for a range of biological activities, robust and reliable quantification is paramount for accurate research and development.[1][2][3] This guide is structured to provide you with direct answers to common challenges you may encounter, moving from frequently asked questions to in-depth troubleshooting guides for specific analytical techniques. My goal is to not only offer solutions but also to explain the underlying scientific principles to empower you to build more resilient assays.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the initial high-level questions that often arise during the assay development and validation process.

Q1: We are seeing significant lot-to-lot variability in our reference standard for 2-(1-Methylaminoethyl)-1,4-benzodioxane. What could be the cause?

A1: Lot-to-lot variability in a reference standard is a critical issue that can undermine all subsequent experimental results. The primary causes often relate to the synthesis and purification of the compound.[4][5]

  • Impurity Profile: Each synthesis batch may have a slightly different impurity profile. If a co-eluting impurity is present in some lots but not others, it can interfere with chromatographic quantification.

  • Salt Form: Ensure the salt form (e.g., HCl, free base) is consistent across lots. Different salt forms will have different molecular weights, leading to errors in concentration calculations if not accounted for.

  • Solubility and Stability: Minor variations in the final product's crystalline structure or residual solvents can affect its solubility and stability in your chosen diluent. It is crucial to perform thorough characterization (e.g., via NMR, MS, and elemental analysis) of each new lot.

Q2: Our assay for 2-(1-Methylaminoethyl)-1,4-benzodioxane in plasma is showing poor reproducibility. Where should we start our investigation?

A2: Poor reproducibility in a bioanalytical assay is a common but complex problem. A systematic approach is required to diagnose the issue. Start by evaluating the core validation parameters of your method as outlined by regulatory bodies like the FDA.[6][7][8] The investigation should be prioritized as follows:

  • Sample Processing: Inconsistent sample extraction is a frequent culprit. Evaluate the efficiency and consistency of your protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) method.[9]

  • Matrix Effects: Biological matrices like plasma are complex and can significantly impact analyte ionization in mass spectrometry-based assays.[10][11][12]

  • Analyte Stability: Confirm the stability of 2-(1-Methylaminoethyl)-1,4-benzodioxane in the biological matrix under the conditions of collection, storage, and analysis (e.g., freeze-thaw cycles, bench-top stability).

Q3: What are the essential validation parameters we must assess for our bioanalytical method according to FDA guidelines?

A3: The FDA's Bioanalytical Method Validation (BMV) Guidance is the authoritative document for these requirements.[6][7] The key parameters that must be validated are:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: How close the measured values are to the true value and how close multiple measurements are to each other.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions.

Parameter FDA Acceptance Criteria (General) Common Cause of Failure
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Inaccurate reference standard, improper calibration curve fit.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Inconsistent pipetting, sample processing variability.
Selectivity No significant interfering peaks at the analyte's retention time.Matrix effects, co-eluting metabolites.
Stability Analyte concentration within ±15% of the initial concentration.Degradation due to temperature, pH, or enzymatic activity.

This table provides a summary of general acceptance criteria. For specific details, always refer to the latest FDA guidance.[6][7]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting High-Performance Liquid Chromatography (HPLC) Assays

HPLC is a fundamental technique for the quantification of small molecules like 2-(1-Methylaminoethyl)-1,4-benzodioxane. Below are common issues and their solutions.

Q: We are observing significant peak tailing for our analyte. What is causing this and how can we fix it?

A: Peak tailing is often a sign of secondary interactions between your analyte and the stationary phase, or other issues within the HPLC system. Given that 2-(1-Methylaminoethyl)-1,4-benzodioxane has a secondary amine, this functional group is a likely contributor.[13][14]

  • Causality: The amine group is basic and can interact with residual acidic silanol groups on the surface of C18 silica-based columns. This strong, non-ideal interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to deprotonate the amine group (e.g., to pH > 10, if your column is stable at high pH). This neutralizes the analyte, reducing its interaction with silanol groups.[14]

    • Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which minimizes these secondary interactions.

    • Competitive Amine Additive: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, effectively masking them from your analyte.

Q: Our retention times are drifting from one injection to the next. What should we investigate?

A: Retention time stability is critical for accurate peak identification and integration. Drifting retention times usually point to a problem with the mobile phase, the column, or the pump.[15][16]

  • Causality: Inconsistent mobile phase composition, a non-equilibrated column, or fluctuating flow rates can all lead to shifts in retention time.

  • Systematic Troubleshooting Workflow:

    G Start Retention Time Drift Observed Check_Mobile_Phase Is the mobile phase freshly prepared and degassed? Start->Check_Mobile_Phase Check_Column_Equil Is the column fully equilibrated? Check_Mobile_Phase->Check_Column_Equil Yes Solution_Mobile_Phase Prepare fresh mobile phase and degas thoroughly. Check_Mobile_Phase->Solution_Mobile_Phase No Check_Pump_Pressure Is the pump pressure stable? Check_Column_Equil->Check_Pump_Pressure Yes Solution_Equil Increase column equilibration time. Check_Column_Equil->Solution_Equil No Check_Leaks Are there any visible leaks in the system? Check_Pump_Pressure->Check_Leaks Yes Solution_Pump Purge the pump; check seals and check valves. Check_Pump_Pressure->Solution_Pump No Check_Temp Is the column compartment temperature stable? Check_Leaks->Check_Temp No Solution_Leaks Tighten fittings or replace ferrules. Check_Leaks->Solution_Leaks Yes Solution_Temp Ensure column oven is set and stable. Check_Temp->Solution_Temp No

    Caption: Systematic workflow for troubleshooting HPLC retention time drift.
Guide 2: Mitigating Matrix Effects in LC-MS/MS Bioanalysis

For quantifying 2-(1-Methylaminoethyl)-1,4-benzodioxane in biological fluids, LC-MS/MS is the gold standard. However, it is susceptible to matrix effects.[10][11][12]

Q: What are matrix effects, and how can they lead to assay variability?

A: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the biological matrix (e.g., phospholipids, salts, metabolites).[10][11] This can lead to either ion suppression or enhancement.

  • Ion Suppression: This is the more common effect, where matrix components compete with the analyte for ionization, reducing the analyte's signal intensity. This can lead to underestimation of the analyte concentration.[9][12]

  • Ion Enhancement: In some cases, matrix components can improve the ionization of the analyte, leading to an artificially high signal and overestimation of the concentration.

Variability arises because the composition of the matrix can differ between patient samples, leading to inconsistent suppression or enhancement and, therefore, poor accuracy and precision.

Q: How can we identify and mitigate matrix effects in our assay?

A: Identifying and mitigating matrix effects is a key part of bioanalytical method development and validation.[17]

  • Identification: The most common method is the post-extraction spike analysis .[11]

    • Extract blank matrix (e.g., plasma from six different sources).

    • Spike the extracted blank matrix with the analyte at a known concentration.

    • Compare the analyte's peak area to that of a pure solution of the analyte at the same concentration.

    • Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Pure Solution)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

  • Mitigation Strategies:

    • Improved Sample Cleanup: More effective sample preparation techniques like solid-phase extraction (SPE) can remove a greater proportion of interfering matrix components compared to a simple protein precipitation.[9]

    • Chromatographic Separation: Optimize the HPLC method to chromatographically separate the analyte from the regions where matrix components elute. A common strategy is to divert the early-eluting salts and phospholipids to waste.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains deuterium or ¹³C). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized.

Guide 3: Troubleshooting Ligand Binding Assays (LBAs)

If 2-(1-Methylaminoethyl)-1,4-benzodioxane acts as a ligand for a specific receptor or antibody, a ligand binding assay (LBA) may be used to determine its concentration or binding affinity.

Q: We are experiencing high background noise in our competitive LBA. What are the likely causes?

A: High background noise in an LBA can obscure the specific signal and reduce assay sensitivity. The primary causes are usually related to non-specific binding or issues with the detection reagents.[18][19]

  • Causality: Non-specific binding (NSB) occurs when assay components (e.g., the labeled ligand or detection antibodies) bind to the surface of the microplate or other proteins in the sample, rather than the intended target.

  • Troubleshooting Steps:

    • Optimize Blocking Conditions: The blocking buffer is crucial for preventing NSB. Ensure you are using an appropriate blocking agent (e.g., BSA, non-fat dry milk) at an optimal concentration and for a sufficient incubation time.[18]

    • Increase Wash Steps: Increase the number and stringency of the wash steps to more effectively remove unbound reagents. Adding a surfactant like Tween-20 to the wash buffer can also help.

    • Check Reagent Quality: Ensure that your labeled ligand and antibodies are not aggregated or degraded, as this can increase NSB. The quality of critical reagents is paramount for LBA performance.[19][20]

Q: Our assay shows a very low signal-to-noise ratio. How can we improve it?

A: A low signal-to-noise ratio indicates that the specific signal is weak relative to the background. This can be due to problems with assay conditions or reagent quality.[18][21]

G Start Low Signal-to-Noise Ratio Check_Reagents Are reagent concentrations optimal? (e.g., antibody, labeled ligand) Start->Check_Reagents Check_Incubation Are incubation times and temperatures optimal? Check_Reagents->Check_Incubation Yes Solution_Reagents Perform checkerboard titration to find optimal concentrations. Check_Reagents->Solution_Reagents No Check_Buffer Is the assay buffer pH and composition correct? Check_Incubation->Check_Buffer Yes Solution_Incubation Increase incubation time or adjust temperature. Check_Incubation->Solution_Incubation No Check_Reagent_Activity Have critical reagents expired or degraded? Check_Buffer->Check_Reagent_Activity Yes Solution_Buffer Verify buffer pH and composition. Check_Buffer->Solution_Buffer No Solution_Reagent_Activity Use fresh, validated lots of critical reagents. Check_Reagent_Activity->Solution_Reagent_Activity Yes

Caption: Diagnostic flowchart for improving LBA signal-to-noise.
  • Expert Insight: Often, the issue lies in suboptimal assay kinetics. Binding events take time to reach equilibrium. Ensure your incubation steps are long enough to allow for sufficient binding to occur. Additionally, binding affinity can be temperature-dependent, so maintaining a consistent temperature is critical for reproducibility.[19]

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. [Link]

  • Assessment of matrix effect in quantitative LC–MS bioanalysis. National Institutes of Health (NIH). [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. PTM Consulting. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Ligand Binding Assay Bioanalysis. Charles River Laboratories. [Link]

  • Ligand Binding Assays in the 21st Century Laboratory: Automation. BioAgilytix. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research and Development. [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate. [Link]

  • Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • 1,4-Benzodioxan, 2-(1-propylaminoethyl)-. PubChem. [Link]

  • Chemistry and pharmacology of benzodioxanes. Trade Science Inc. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. CSB/SJU. [Link]

  • Resolution of 2-substituted 1,4-benzodioxanes by entrainment. ResearchGate. [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of "2-(1-Methylaminoethyl)-1,4-benzodioxane" (Idazoxan) Dosage for Efficacy

For: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the systematic optimization of dosage for the research compound 2-(1-Methylaminoethyl)-1,4-benzodioxane,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the systematic optimization of dosage for the research compound 2-(1-Methylaminoethyl)-1,4-benzodioxane, commonly known as Idazoxan. The protocols and troubleshooting advice are grounded in established pharmacological principles to ensure scientific integrity and experimental success.

Part 1: Compound Profile & Mechanism of Action

1.1. Chemical Identity: 2-(1-Methylaminoethyl)-1,4-benzodioxane (Idazoxan)

1.2. Pharmacological Class: Idazoxan is a potent and selective α2-adrenergic receptor antagonist.[1][2] It also exhibits affinity for imidazoline receptors, which should be considered during experimental design and data interpretation.[][4]

1.3. Primary Mechanism of Action: The principal mechanism of Idazoxan involves the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. These receptors normally function as a negative feedback mechanism; their activation by norepinephrine (NE) inhibits further NE release. By antagonizing these receptors, Idazoxan disinhibits the neuron, leading to an increase in the firing rate and enhanced release of norepinephrine into the synaptic cleft.[1][5] This action can also indirectly modulate other neurotransmitter systems, such as increasing dopamine output in the prefrontal cortex.[6][7]

1.4. Key Research Applications: Due to its mechanism, Idazoxan has been investigated as a potential antidepressant, an adjunctive treatment in schizophrenia, and as a pharmacological tool to probe the function of the noradrenergic system.[8][9]

Part 2: Foundational In Vitro Characterization

Objective: To confirm the potency and selectivity of your Idazoxan batch and establish a concentration range for subsequent cell-based and in vivo studies. This initial step is critical for validating your tool compound before committing to resource-intensive animal studies.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

Causality: This assay directly measures the affinity of Idazoxan for its primary target (α2-adrenoceptors) and key off-targets (e.g., α1-adrenoceptors, imidazoline receptors). A high affinity (low Kᵢ value) for α2 receptors and low affinity (high Kᵢ value) for other receptors confirms selectivity.

Methodology:

  • Preparation: Prepare cell membrane fractions from stable cell lines overexpressing human α2A, α2B, α2C, and α1A adrenergic receptor subtypes.

  • Radioligand: Use a subtype-selective radiolabeled antagonist (e.g., [³H]Rauwolscine for α2 receptors) at a concentration near its Kₔ value.

  • Competition: Incubate the membrane preparation, radioligand, and a range of Idazoxan concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of specific binding against the log concentration of Idazoxan. Fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Expected Data Summary:

Receptor SubtypeHypothetical Kᵢ (nM) for IdazoxanInterpretation
α2A-Adrenergic2.5High Affinity
α2B-Adrenergic3.1High Affinity
α2C-Adrenergic2.8High Affinity
α1-Adrenergic350>100-fold selectivity for α2 over α1
Imidazoline I₂15Moderate Affinity (Potential off-target)
Protocol 2: Functional Cellular Assay (cAMP Inhibition)

Causality: α2-adrenergic receptors are Gᵢ-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[10] This assay measures Idazoxan's functional ability to antagonize (block) this effect, confirming it is not just binding but is functionally active.

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., CHO or HEK293) stably expressing a human α2A-adrenergic receptor.

  • Pre-treatment: Incubate cells with varying concentrations of Idazoxan.

  • Stimulation: Add a fixed, sub-maximal (EC₈₀) concentration of an α2-agonist (e.g., UK 14,304 or dexmedetomidine) to stimulate the receptors. Concurrently, add a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Lysis & Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Analysis: Plot the cAMP levels against the log concentration of Idazoxan. The data should show a dose-dependent reversal of the agonist-induced cAMP reduction. Calculate the IC₅₀/Kₑ value for Idazoxan's antagonistic activity.

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Idazoxan Idazoxan Receptor α2-Adrenergic Receptor Idazoxan->Receptor Blocks Agonist α2-Agonist Agonist->Receptor Activates Gi Gᵢ Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Idazoxan blocks agonist activation of the Gᵢ-coupled α2-receptor.

Part 3: In Vivo Dose-Range Finding & Efficacy

Objective: To systematically determine the Maximum Tolerated Dose (MTD) and establish a dose-response relationship for a specific therapeutic endpoint in a relevant animal model.

Overall In Vivo Workflow:

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Optimization MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study (Optional but Recommended) MTD->PK Informs Doses Efficacy Dose-Response Efficacy Study PK->Efficacy Selects Doses Refinement Dose Fractionation & Chronic Dosing Studies Efficacy->Refinement

Caption: A phased approach from safety to efficacy for in vivo dose optimization.

Protocol 3: Maximum Tolerated Dose (MTD) Study

Causality: Before testing for efficacy, you must identify the upper dose limit that does not produce overt signs of toxicity. This ensures that any observed efficacy is not confounded by adverse effects and establishes a safe range for subsequent experiments.

Methodology:

  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dose Selection: Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent cohorts (e.g., 0.3, 1, 3, 10, 30 mg/kg) based on a logarithmic scale. Administer via the intended clinical or experimental route (e.g., intraperitoneal, i.p.).

  • Group Size: Use a small number of animals per group (n=2-3).

  • Observation: Closely monitor animals for at least 24-48 hours post-dose. Record clinical signs of toxicity (e.g., sedation, hyperactivity, piloerection, changes in posture, weight loss).

  • Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce severe or enduring clinical signs of distress.

Protocol 4: Dose-Response Efficacy Study (Example: Antidepressant Model)

Causality: This core experiment establishes the relationship between the dose of Idazoxan administered and the magnitude of the therapeutic effect. It is essential for identifying the minimal effective dose and the dose at which the effect saturates or declines.

Methodology:

  • Model: Use a validated model, such as the Forced Swim Test (FST) or Tail Suspension Test (TST) in mice, which are sensitive to increased noradrenergic and serotonergic activity.

  • Dose Selection: Based on the MTD study, select 3-5 dose levels below the MTD (e.g., 1, 3, 10 mg/kg) plus a vehicle control group.

  • Administration: Administer Idazoxan (e.g., i.p.) at a specific pre-test interval (e.g., 30 minutes) determined from known pharmacokinetic data or pilot studies.

  • Procedure (FST):

    • Place mice individually into a cylinder of water from which they cannot escape.

    • Record the session (e.g., 6 minutes) via video.

    • Score the last 4 minutes for time spent immobile. A decrease in immobility is interpreted as an antidepressant-like effect.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare each dose group to the vehicle control.

Sample Dose-Response Data:

Treatment GroupDose (mg/kg, i.p.)NMean Immobility Time (seconds) ± SEM% Change vs. Vehicle
Vehicle010155 ± 8.2-
Idazoxan110130 ± 7.5-16.1%
Idazoxan31095 ± 6.1-38.7%
Idazoxan101088 ± 5.9-43.2%
p < 0.05 vs. Vehicle

Part 4: Troubleshooting & FAQs

This section addresses common challenges encountered during dosage optimization experiments with α2-antagonists like Idazoxan.

Q1: My in vitro assays show high potency, but I see no efficacy in vivo. What's the issue?

A1: This is a classic "in vitro-in vivo disconnect." The primary culprits are poor pharmacokinetics (PK) or bioavailability.

  • Poor Absorption/High Metabolism: The compound may be poorly absorbed from the injection site (e.g., i.p.) or rapidly metabolized by the liver (first-pass effect). Consider an alternative route of administration (e.g., subcutaneous, s.c., or intravenous, i.v.) or perform a basic PK study to measure plasma/brain concentrations.

  • Blood-Brain Barrier (BBB) Penetration: For CNS targets, the compound must cross the BBB. Idazoxan is known to be centrally active, but your specific formulation could be an issue. Ensure proper solubilization.

  • Vehicle Issues: The vehicle used to dissolve Idazoxan might cause precipitation upon injection. Check for solubility and stability in your chosen vehicle (e.g., saline, DMSO/Tween/saline mixture).

Q2: I'm observing significant side effects (e.g., transient blood pressure changes, hyperactivity) at doses where I expect to see efficacy. What are my options?

A2: This indicates a narrow therapeutic window.

  • Dose Refinement: Test intermediate doses between your last ineffective dose and the side-effect-producing dose.

  • Off-Target Engagement: While selective, Idazoxan can engage other receptors at higher doses (e.g., imidazoline receptors).[4] These off-target effects may mediate the side effects. There is little to be done about this other than staying within a dose range where on-target effects dominate.

  • Pharmacodynamic Effects: Increased norepinephrine can cause cardiovascular effects and hyperactivity.[2][5] If these effects are transient, consider adjusting your pre-test interval to allow the acute side effects to subside while the therapeutic effect persists.

Q3: My dose-response curve is flat or U-shaped. How do I interpret this?

A3:

  • Flat Curve: This suggests the lowest dose tested already produces a maximal effect (receptor saturation). You must test lower doses to define the ascending part of the curve.

  • U-Shaped (Hormetic) Curve: This is common in pharmacology. The descending part of the curve at high doses could be due to:

    • Loss of Selectivity: Engagement of counter-regulatory off-targets at high concentrations.

    • Receptor Downregulation/Desensitization: Prolonged or intense receptor stimulation can lead to compensatory mechanisms that reduce the response.

    • Confounding Behaviors: High doses might induce side effects (e.g., excessive hyperactivity) that interfere with the performance of the efficacy assay, artificially reducing the measured "therapeutic" effect.

Troubleshooting Decision Tree:

G Start Unexpected In Vivo Result NoEffect No Efficacy Observed Start->NoEffect SideEffects Toxicity at Efficacious Dose Start->SideEffects U_Shape U-Shaped Dose-Response Start->U_Shape CheckPK Review PK/Bioavailability. Is drug reaching the target? NoEffect->CheckPK TherapeuticWindow Narrow Therapeutic Window? SideEffects->TherapeuticWindow HighDoseProblem Issue at High Doses? U_Shape->HighDoseProblem MeasureConcentrations Run PK study. Measure plasma/brain levels. CheckPK->MeasureConcentrations ChangeRoute Change administration route (e.g., i.p. to s.c. or i.v.). CheckPK->ChangeRoute Reformulate Check vehicle solubility/ stability. Reformulate. CheckPK->Reformulate RefineDose Test intermediate doses. TherapeuticWindow->RefineDose ChangeTiming Adjust pre-test interval. TherapeuticWindow->ChangeTiming OffTarget Consider off-target effects or receptor desensitization. HighDoseProblem->OffTarget Confound Observe for confounding behaviors (e.g., hyperactivity). HighDoseProblem->Confound

Caption: A logical workflow for troubleshooting common in vivo dosing issues.

Part 5: References

  • Doxey, J. C., Roach, A. G., & Smith, C. F. (1983). Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors. Journal of Autonomic Pharmacology, 3(4), 265-275. [Link]

  • Wikipedia. Idazoxan. [Link]

  • Gobert, A., Rivet, J. M., Cistarelli, L., & Millan, M. J. (1998). Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level. European Journal of Pharmacology, 349(2-3), 205-217. [Link]

  • Elliott, H. L., & Reid, J. L. (1986). The alpha adrenoceptor antagonist properties of idazoxan in normal subjects. Clinical Pharmacology & Therapeutics, 39(5), 543-548. [Link]

  • Taylor & Francis Online. Idazoxan – Knowledge and References. [Link]

  • Litman, R. E., Hong, W. W., Weissman, E. M., Su, T. P., Potter, W. Z., & Pickar, D. (1993). Idazoxan, an alpha 2 antagonist, augments fluphenazine in schizophrenic patients: a pilot study. Journal of Clinical Psychopharmacology, 13(4), 264-267. [Link]

  • Bruijnzeel, A. W., & Markou, A. (2004). The α2 adrenergic receptor antagonist idazoxan, but not the serotonin-2A receptor antagonist M100907, partially attenuated reward deficits associated with nicotine, but not amphetamine, withdrawal in rats. Neuropsychopharmacology, 29(10), 1839-1849. [Link]

  • Burt, M. A., & Colquhoun, D. (2006). Optimising in vivo pharmacology studies--Practical PKPD considerations. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 30(8), 1427-1446. [Link]

  • Haddjeri, N., & Blier, P. (1996). The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo. Neuroscience Letters, 219(2), 123-126. [Link]

  • Nair, A., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27-31. [Link]

  • Krystal, J. H., McDougle, C. J., Woods, S. W., Price, L. H., Heninger, G. R., & Charney, D. S. (1992). Dose-response relationship for oral idazoxan effects in healthy human subjects: comparison with oral yohimbine. Psychopharmacology, 108(3), 313-319. [Link]

  • Crassous, P. A., Berdeaux, A., & Su, D. F. (2007). Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives. Current Topics in Medicinal Chemistry, 7(2), 187-194. [Link]

  • Catto, M., Cignarella, A., Leonardi, A., Pigini, M., Savino, M., & Melissari, E. (1991). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 34(11), 3364-3369. [Link]

  • Wikipedia. Alpha-2 adrenergic receptor. [Link]

  • Anroop, B., & Ghosh, B. (2018). A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. [Link]

  • Docherty, J. R. (1988). Effects of acute and chronic administration of idazoxan on blood pressure and plasma catecholamine concentrations of rats. Journal of Autonomic Pharmacology, 8(3), 175-182. [Link]

  • Charles River Laboratories. (2021). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. [Link]

  • Wikipedia. Alpha-2 blocker. [Link]

  • Leonardi, A., et al. (2012). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 55(5), 2323-2335. [Link]

  • Fallahi-Sichani, M. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. In: Methods in Molecular Biology. [Link]

  • The Open Sanctuary Project. (2023). Calculating Medication Doses: A How-To Guide For Animal Caregivers. [Link]

  • Giovannitti, J. A., Thoms, S. M., & Crawford, J. J. (2015). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesia Progress, 62(1), 31-39. [Link]

  • Crassous, P. A., Berdeaux, A., & Su, D. F. (2007). Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives. Request PDF. [Link]

  • ResearchGate. How we can decide the dose for different animal models?. [Link]

  • The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. [Link]

  • Cignarella, A., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules, 23(8), 2038. [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. [Link]

  • Aboul-Fotouh, S. (2023). How to Calculate the Drug Dose in Experimental Animal Research?. YouTube. [Link]

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-(1-Methylaminoethyl)-1,4-benzodioxane

Welcome to the technical support guide for 2-(1-Methylaminoethyl)-1,4-benzodioxane. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule'...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(1-Methylaminoethyl)-1,4-benzodioxane. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability. Given the limited publicly available degradation data for this specific compound, this guide is built upon established principles of pharmaceutical forced degradation studies and the known reactivity of its core functional groups: a secondary amine, a benzodioxane ring system, and a chiral center.[1][2] We will explore predicted degradation pathways, provide direct answers to common experimental challenges, and offer robust protocols to ensure the integrity of your results.

Section 1: Foundational Stability Profile (FAQs)

This section addresses the fundamental questions regarding the structural vulnerabilities of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Q1: What are the key structural features of 2-(1-Methylaminoethyl)-1,4-benzodioxane that influence its stability?

A1: The stability of 2-(1-Methylaminoethyl)-1,4-benzodioxane is dictated by three primary structural motifs:

  • Secondary Amine: The methylamino group is a nucleophilic and basic center, making it highly susceptible to oxidation.[1][3] Amines can be oxidized to form N-oxides or other related impurities.[4]

  • Benzodioxane Ring: This heterocyclic system contains two ether linkages. While generally more stable than esters, ether bonds can be susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures.

  • Chiral Center: The ethyl bridge contains a stereocenter. While degradation doesn't always affect stereochemistry, harsh pH or thermal conditions can sometimes lead to racemization or epimerization, which could have significant implications for biological activity.

Q2: What are the predicted primary degradation pathways for this molecule?

A2: Based on its functional groups, the most probable degradation pathways involve oxidation and hydrolysis. Photolytic degradation is also a potential risk for aromatic systems.[4] Forced degradation studies are essential to confirm these pathways and identify the specific degradants formed.

The diagram below illustrates the predicted points of attack on the molecule under common stress conditions.

Caption: Predicted degradation points on the parent molecule.

Section 2: Troubleshooting Guide for Experimental Issues

This section is formatted to directly address specific problems you might encounter during your experiments.

Scenario: Unexpected Loss of Parent Compound

Q: My HPLC analysis shows a significant decrease in the peak area for the parent compound after preparing it in an aqueous buffer. What is the likely cause?

A: This is a classic sign of solution-state instability. The root cause depends on your specific conditions:

  • If using an acidic or basic buffer (e.g., pH < 4 or pH > 9): You are likely observing hydrolytic degradation . The ether linkages of the benzodioxane ring or other labile bonds may be cleaving. The rate of degradation is often pH-dependent.

  • If using a neutral buffer but the solution was left on the benchtop under ambient light: You are likely witnessing photolytic degradation . Aromatic compounds and those with heteroatoms can absorb UV light, leading to the formation of reactive species and subsequent degradation.

  • If the solution contains potential contaminants (e.g., trace metals from glassware, residual peroxides in solvents): You may be seeing oxidative degradation . The secondary amine is particularly vulnerable to oxidation, which can be catalyzed by impurities.[1]

Troubleshooting Steps:

  • pH Profiling: Analyze the compound's stability in a range of buffers (e.g., pH 2, 7, 10) to determine its pH stability profile.

  • Photostability Check: Prepare a solution and split it into two vials. Wrap one in aluminum foil (light-protected) and expose the other to your typical lab lighting. Analyze both at set time points. A greater loss in the exposed sample confirms photosensitivity.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to minimize oxidative catalysts.

Scenario: Appearance of New, Unidentified Peaks in Chromatograms

Q: After stressing my sample with hydrogen peroxide (H₂O₂), a new, more polar peak appeared early in my reverse-phase HPLC chromatogram. What could this be?

A: The appearance of an early-eluting (more polar) peak following oxidative stress is a strong indicator of N-oxide formation . The oxidation of the nitrogen atom in the secondary amine to an N-oxide introduces a highly polar functional group, significantly reducing its retention time on a C18 or similar reverse-phase column. This is a very common degradation pathway for amine-containing pharmaceuticals.[4]

Validation Step: To confirm this, subject your sample to LC-MS analysis. The N-oxide degradant should have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound, corresponding to the addition of one oxygen atom.

Q: I ran a thermal stress study at 80°C and now my chromatogram shows multiple small, poorly resolved peaks. How do I proceed?

A: High thermal stress can induce multiple degradation pathways simultaneously, including hydrolysis, oxidation, and potentially more complex reactions like polymerization or fragmentation.[5]

Systematic Approach:

  • Reduce Stress Severity: The goal of forced degradation is to achieve 5-20% degradation, not complete destruction of the sample.[6] Rerun the experiment at a lower temperature (e.g., 60°C) or for a shorter duration to generate cleaner degradation profiles.

  • Employ Mass Spectrometry: LC-MS is indispensable here. It will provide the molecular weights of the new peaks, offering crucial clues to their identities. Comparing fragmentation patterns of the parent compound and the degradants can help elucidate their structures.[4]

  • Method Optimization: The appearance of poorly resolved peaks indicates your current analytical method may not be "stability-indicating." You may need to adjust the mobile phase gradient, column chemistry, or pH to achieve baseline separation between the parent peak and all significant degradants.

Section 3: Protocols for Prevention and Analysis

Proactive measures are critical for maintaining the integrity of your compound. This section provides best practices and a standardized protocol for assessing stability.

Q: What are the best practices for preparing and storing solutions of 2-(1-Methylaminoethyl)-1,4-benzodioxane to minimize degradation?

A: Adhering to proper storage conditions is the most effective preventative measure.

ParameterRecommendationRationale
Solvent Use high-purity, degassed solvents (e.g., HPLC-grade Acetonitrile, Milli-Q water).Minimizes exposure to dissolved oxygen and catalytic impurities that promote oxidation.
pH Prepare solutions in a neutral or slightly acidic buffer (pH 5-7), if compatible with solubility.Avoids harsh pH conditions that accelerate acid or base-catalyzed hydrolysis.
Temperature Store stock solutions at -20°C or -80°C. For short-term use, store at 2-8°C.Drastically slows the rate of all chemical degradation reactions.[5]
Light Exposure Always store solutions in amber vials or clear vials wrapped in aluminum foil.Protects the compound from photolytic degradation.
Atmosphere For long-term storage of sensitive solids or solutions, consider purging the container with an inert gas (Nitrogen or Argon).Displaces oxygen, preventing oxidative degradation.
Additives If oxidation is a confirmed issue, consider the addition of an antioxidant (e.g., BHT, Vitamin E), ensuring it does not interfere with your assay.Scavenges free radicals and reactive oxygen species.
Q: How do I perform a standard forced degradation study to develop a stability-indicating method?

A: A forced degradation (or stress testing) study is a systematic way to identify likely degradation products and validate that your analytical method can detect them. This protocol is based on the International Council for Harmonisation (ICH) guidelines.

Objective: To generate potential degradation products of 2-(1-Methylaminoethyl)-1,4-benzodioxane under various stress conditions.

1. Preparation:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water. This will serve as your control and starting material.

  • Prepare all stress samples in triplicate.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
    • Incubate at 60°C for 24 hours.
    • Before analysis, neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration suitable for your assay.
  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
    • Incubate at 60°C for 8 hours (base hydrolysis is often faster).
    • Before analysis, neutralize with an equivalent amount of 0.1 M HCl. Dilute as needed.
  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
    • Keep at room temperature for 24 hours, protected from light.
    • Dilute as needed for analysis. Note: High concentrations of H₂O₂ can damage HPLC columns; ensure sufficient dilution.
  • Thermal Degradation (Solution):

    • Incubate a sealed vial of the stock solution at 80°C for 48 hours, protected from light.
    • Cool to room temperature before analysis.
  • Photolytic Degradation (Solution):

    • Place a quartz cuvette or a clear glass vial containing the stock solution in a photostability chamber.
    • Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
    • Simultaneously, keep a control sample protected from light at the same temperature.

3. Analysis Workflow:

The following workflow is crucial for interpreting the results of your study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose oxide Oxidation (3% H₂O₂, RT) prep->oxide Expose photo Photolysis (ICH Q1B) prep->photo Expose thermal Thermal (80°C) prep->thermal Expose analyze Analyze All Samples & Control by HPLC-UV/DAD acid->analyze base->analyze oxide->analyze photo->analyze thermal->analyze peak_purity Assess Peak Purity of Parent Compound analyze->peak_purity Evaluate mass_balance Calculate Mass Balance (% Parent + % Degradants ≈ 100%?) analyze->mass_balance Evaluate lcms Identify Degradants (LC-MS/MS) peak_purity->lcms If Impure mass_balance->lcms If Low method_dev Optimize Method for Full Separation lcms->method_dev Characterize & Separate

Caption: A standard workflow for forced degradation studies.

References

  • ResearchGate. (n.d.). Degradation pathway of drug. .

  • PubChemLite. (n.d.). 1,4-benzodioxan, 2-(1-(diethylamino)ethyl)- (C14H21NO2).
  • PubChemLite. (n.d.). 1,4-benzodioxan-2-methylamine, n-(2-chloroethyl)-n-ethyl-, hydrochloride.
  • Heterocycles. (1987). Degradation of 1-Benzyl-1,2,3,4-tetrahydroisoquinolines (Laudanosine) with Ethyl chloroformate: Gadamer's Intermediate.
  • ResearchGate. (n.d.). Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. .

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link].

  • LinkedIn. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link].

  • TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link].

  • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • PubChem. (n.d.). 2-Aminomethyl-1,4-benzodioxane. Retrieved from [Link].

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Retrieved from [Link].

  • NREL. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study.
  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link].

Sources

Troubleshooting

Minimizing off-target effects of "2-(1-Methylaminoethyl)-1,4-benzodioxane"

Welcome to the technical support center for researchers utilizing 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide is designed to provide in-depth troubleshooting and practical advice to help you minimize off-target e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide is designed to provide in-depth troubleshooting and practical advice to help you minimize off-target effects, ensuring the reliability and reproducibility of your experimental data.

Introduction: Understanding the Challenge

2-(1-Methylaminoethyl)-1,4-benzodioxane, which we will refer to as BZD-A1 for brevity, belongs to the 1,4-benzodioxan class of compounds. This structural family is well-documented for its interaction with adrenergic receptors (ARs), often exhibiting antagonist activity at α-adrenoceptors.[1] While BZD-A1's specific on-target profile is under investigation, its structural similarity to other adrenergic ligands suggests a primary mechanism involving these G protein-coupled receptors (GPCRs).

However, like many small molecules, BZD-A1 has the potential to interact with unintended molecular targets. These "off-target" effects can lead to confounding data, misinterpretation of results, and cellular toxicity.[2][3] This guide provides a framework for proactively minimizing and troubleshooting these unintended interactions.

Section 1: Foundational Knowledge (FAQ)

This section addresses common initial questions regarding BZD-A1 and the nature of off-target effects.

Q1: What are the most probable on-target and off-target receptors for BZD-A1?

A1: Based on its 1,4-benzodioxan core, the primary intended targets for BZD-A1 are likely the α-adrenergic receptors (α1 and α2 subtypes).[1] However, due to structural similarities and the promiscuity of some adrenergic ligands, several off-target interactions are plausible and should be experimentally evaluated:[4]

  • β-Adrenergic Receptors (β1, β2, β3): These are closely related GPCRs, and cross-reactivity is a common challenge. While β1-selective agents are designed to reduce side effects like asthma, non-selective binding can occur.[5]

  • Serotonin (5-HT) Receptors: Certain 1,4-benzodioxane derivatives have shown significant affinity for 5-HT receptor subtypes, particularly 5-HT1A.[6]

  • Dopamine Receptors: Depending on the specific conformation and side-chain chemistry, interactions with dopamine receptors are also possible.

Q2: What defines an "off-target" effect, and why is it a critical concern?

A2: An off-target effect is any interaction of a drug or compound with a biological molecule other than its intended target.[3][7] These are critical concerns for several reasons:

  • Toxicity: Unintended interactions can disrupt normal cellular processes, leading to cytotoxicity that is not related to the compound's primary mode of action.[9]

  • Reproducibility: The expression levels of off-target proteins can vary between different cell lines or tissues, leading to inconsistent results.[10]

Q3: What is the difference between affinity-based and efficacy-based selectivity?

A3: Selectivity is not just about how tightly a compound binds (affinity), but also what it does after binding (efficacy).[11]

  • Affinity Selectivity: This refers to a compound binding more tightly to one receptor subtype over another. A ligand with higher affinity for a specific receptor will appear selective even if its efficacy is similar across different subtypes.[11]

  • Efficacy Selectivity (Functional Selectivity): This occurs when a compound, after binding to different receptors, elicits a stronger functional response (agonist or inverse agonist) through one receptor compared to another, even if its binding affinity is similar across them.[10][11] It is crucial to assess both to understand a compound's true selectivity profile.

Section 2: Proactive Experimental Design for Minimizing Off-Target Effects

The most effective way to manage off-target effects is through careful planning and robust experimental design before beginning large-scale studies.

Problem: How can I design my experiments from the start to avoid or minimize the impact of off-target effects from BZD-A1?

Workflow: A Proactive Approach to Ensure On-Target Specificity

This workflow provides a logical progression from initial characterization to final experimental validation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: On-Target Validation A Compound Sourcing & Purity Check (>98% Purity via HPLC/LC-MS) B In Silico Prediction (Predict potential off-targets using computational models) A->B Verified Compound C Selectivity Profiling (Screen against a panel of receptors: α-ARs, β-ARs, 5-HT, etc.) B->C Predicted Targets D Dose-Response Determination (Establish EC50/IC50 for on-target and off-target receptors) C->D Binding Affinities (Ki) E Orthogonal Compound Testing (Use a structurally different ligand for the same target) D->E Potency Data F Genetic Validation (Use target-knockout/knockdown cell lines) D->F G Define Optimal Concentration Window (Lowest concentration with maximal on-target effect and minimal off-target effect) E->G F->G

Caption: Proactive workflow for minimizing and validating off-target effects.

Step-by-Step Guide:
  • Start with High Purity: Always verify the purity of your BZD-A1 stock (>98%). Impurities are a hidden source of off-target effects.

  • Conduct Comprehensive Selectivity Profiling: Do not assume specificity. Screen BZD-A1 against a commercially available receptor panel that includes, at a minimum, all adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3) and key serotonin subtypes (e.g., 5-HT1A, 5-HT2A). This can be done using competitive radioligand binding assays.[9]

  • Determine Potency with Functional Assays: For any receptor where significant binding affinity is observed (e.g., Ki < 1µM), perform a functional assay (e.g., cAMP accumulation, calcium flux, or GTPγS binding) to determine the compound's potency (EC50 or IC50) and efficacy (agonist, antagonist, inverse agonist).[9]

  • Establish an Optimal Concentration Window: The goal is to use the lowest possible concentration of BZD-A1 that elicits the desired on-target effect without engaging off-targets. A compound is generally considered "selective" if there is at least a 10- to 100-fold difference in potency between the on-target and the nearest off-target receptor.

ParameterOn-Target (Hypothetical α1A-AR)Off-Target (Hypothetical 5-HT1A)Selectivity Window
Binding Affinity (Ki) 15 nM950 nM63-fold
Functional Potency (IC50) 50 nM2.5 µM (2500 nM)50-fold
Recommended Max Concentration < 500 nM-Use concentrations ≤ 10x the on-target IC50
  • Leverage Genetic Tools: The gold standard for on-target validation is to use a cell line where the target receptor has been knocked out (e.g., via CRISPR) or knocked down (e.g., via shRNA).[7][8] The biological effect of BZD-A1 should be abolished or significantly reduced in these cells compared to the wild-type control.

Section 3: Advanced Troubleshooting - Identifying Confirmed Off-Target Effects

Problem: My results are inconsistent, or I observe a phenotype that cannot be explained by the known function of my primary target. How do I confirm an off-target effect is occurring?

Q: I'm observing cell death at concentrations where I expect to see a specific pharmacological effect. What should I do?

A: This is a classic sign of a potential off-target effect leading to cytotoxicity.

  • Perform a Cell Viability Assay: First, run a standard cytotoxicity assay (e.g., MTT, LDH release) with a wide range of BZD-A1 concentrations on your specific cell line.[9] This will establish the toxic concentration threshold.

  • Compare with On-Target Potency: Compare the concentration causing toxicity with the EC50/IC50 for your on-target receptor. If the toxic concentration is close to (e.g., <10-fold higher than) the on-target functional potency, your desired effect is likely confounded by toxicity.

  • Use a "Silent" Antagonist: Treat the cells with BZD-A1 in the presence of a high concentration of a known, highly selective antagonist for your primary target. If the toxicity persists, it is not mediated by the on-target receptor and is definitively an off-target effect.

Q: How can I identify the specific protein responsible for an off-target effect?

A: Identifying the specific off-target protein can be challenging but is achievable through systematic screening.

  • Broad Kinase and GPCR Screening: If your initial selectivity panel was limited, consider a broader screening approach. Many off-target effects of small molecules are due to interactions with kinases or other GPCRs.[12]

  • Phenotypic Screening: This method assesses the overall effect of a compound on a cell or organism, providing insights into its biological activity and potential side effects.[7]

  • Computational Approaches: Use computational tools and databases to predict potential off-target interactions based on the chemical structure of BZD-A1.[12] These predictions can then be validated experimentally.

Section 4: Key Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Selectivity Profiling

This protocol allows you to determine the binding affinity (Ki) of BZD-A1 for a receptor of interest.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing the target receptor (e.g., HEK293-α1A-AR).

    • Radioligand specific for the target receptor (e.g., [3H]-Prazosin for α1-ARs).

    • BZD-A1 stock solution (e.g., 10 mM in DMSO).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well plates and filter mats (GF/C).

    • Scintillation counter and fluid.

  • Procedure:

    • Prepare serial dilutions of BZD-A1 in assay buffer.

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

      • 50 µL of the BZD-A1 dilution (or vehicle for total/non-specific binding).

      • 50 µL of the radioligand at a concentration near its Kd.

      • 50 µL of the cell membrane preparation.

    • Incubate the plate (e.g., 60 minutes at 25°C).

    • Rapidly filter the contents of each well through the filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer.

    • Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of BZD-A1.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Adrenergic Signaling & Off-Target Pathways

This diagram illustrates how BZD-A1, intended for an α1-AR, could inadvertently modulate other signaling cascades.

G cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways compound BZD-A1 a1 α1-Adrenoceptor compound->a1 Intended Interaction (High Affinity) b2 β2-Adrenoceptor compound->b2 Off-Target Interaction (Lower Affinity) a2 α2-Adrenoceptor compound->a2 Off-Target Interaction (Lower Affinity) gq Gq Protein a1->gq plc Phospholipase C gq->plc dag_ip3 ↑ DAG / IP3 plc->dag_ip3 ca2 ↑ Intracellular Ca2+ dag_ip3->ca2 response_on Desired Cellular Response ca2->response_on gs Gs Protein b2->gs ac_up ↑ Adenylyl Cyclase gs->ac_up camp_up ↑ cAMP ac_up->camp_up response_off1 Unintended Response 1 (e.g., Smooth Muscle Relaxation) camp_up->response_off1 gi Gi Protein a2->gi ac_down ↓ Adenylyl Cyclase gi->ac_down camp_down ↓ cAMP ac_down->camp_down response_off2 Unintended Response 2 (e.g., Inhibition of Neurotransmitter Release) camp_down->response_off2

Caption: On-target vs. potential off-target signaling pathways for BZD-A1.

References
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061.
  • BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects in Experimental Design.
  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • Ekins, S., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Vangestel, C., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.
  • Perez, D. M. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules.
  • Urban, J. D., et al. (2018). Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity. International Journal of Neuropsychopharmacology.
  • Sykes, D. A., et al. (2018). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. Pharmacology Research & Perspectives.
  • Catto, B., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Journal of Medicinal Chemistry.
  • ChemicalBook. (2023, May 4). 2-(1-Methylaminoethyl)-1,4-benzodioxane.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509).
  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 41(2), 310-314.
  • ResearchGate. (2025, August 9). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds.

Sources

Optimization

Technical Support Center: Refinement of Purification Techniques for 2-(1-Methylaminoethyl)-1,4-benzodioxane

Welcome to our dedicated technical support center for the purification of 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of 2-(1-Methylaminoethyl)-1,4-benzodioxane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. Our aim is to combine technical accuracy with practical, field-tested insights to ensure the integrity of your research.

I. Foundational Principles of Purifying 2-(1-Methylaminoethyl)-1,4-benzodioxane

The purification of 2-(1-Methylaminoethyl)-1,4-benzodioxane, a chiral amine, presents unique challenges due to its structural features. The presence of a basic secondary amine and a chiral center necessitates careful selection of purification methods to achieve high purity and preserve stereochemical integrity. Common impurities may include starting materials, reagents, by-products from side reactions, and diastereomers if a racemic starting material was used.

II. Frequently Asked Questions (FAQs) & Troubleshooting

A. Recrystallization Techniques

Question 1: My recrystallization of 2-(1-Methylaminoethyl)-1,4-benzodioxane resulted in oiling out instead of crystal formation. What are the likely causes and how can I resolve this?

Answer:

Oiling out during recrystallization is a common issue, particularly with compounds that have moderate polarity and a relatively low melting point. It occurs when the solute is insoluble in the solvent at a certain temperature and separates as a liquid phase instead of a solid crystalline lattice.

Causality and Troubleshooting Steps:

  • Inappropriate Solvent Choice: The solvent may be too nonpolar, causing the compound to separate as an oil upon cooling. Conversely, a solvent that is too polar may not dissolve the compound sufficiently, even at elevated temperatures.

  • Cooling Rate: Rapid cooling can promote oiling out by not allowing sufficient time for crystal nucleation and growth.

  • Supersaturation: A highly concentrated solution can lead to a rapid decrease in solubility upon cooling, favoring the formation of an amorphous oil over an ordered crystal structure.

Step-by-Step Protocol for Overcoming Oiling Out:

  • Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.

  • Add More Solvent: If the solution is too concentrated, add a small amount of the same hot solvent to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help to slow the cooling process. Subsequently, the flask can be moved to a refrigerator and then a freezer to maximize crystal yield.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Solvent System Modification: If the above steps fail, a multi-solvent system may be necessary. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again and then allow it to cool slowly. A common solvent system to try is a mixture of a polar solvent like ethanol or isopropanol with a nonpolar solvent like hexane or heptane.[1][2]

Table 1: Suggested Solvent Systems for Recrystallization of 2-(1-Methylaminoethyl)-1,4-benzodioxane

Solvent SystemRationale
Isopropanol/WaterThe basic amine may form a salt with carbonic acid from the air, increasing its polarity. A polar protic solvent system can be effective.
Ethyl Acetate/HexaneA moderately polar solvent system that can be fine-tuned by adjusting the ratio of the two solvents.
Acetone/HeptaneSimilar to ethyl acetate/hexane, offering a different polarity profile.
TolueneFor less polar impurities, toluene can be a good choice, allowing for crystallization upon cooling.

Question 2: I am struggling to remove a closely related impurity during recrystallization. What strategies can I employ?

Answer:

Removing structurally similar impurities is a significant challenge in crystallization. The impurity may co-crystallize with the desired product due to similar physicochemical properties.

Strategies for Enhanced Purity:

  • Iterative Recrystallization: Multiple recrystallization steps can incrementally improve purity. However, this comes at the cost of reduced yield.

  • Solvent Screening: A systematic screening of different solvents or solvent mixtures is crucial. The ideal solvent will have a steep solubility curve for the desired compound (highly soluble when hot, sparingly soluble when cold) and a different solubility profile for the impurity.

  • pH Adjustment: Since 2-(1-Methylaminoethyl)-1,4-benzodioxane is a basic compound, adjusting the pH of the solution can selectively alter the solubility of the product versus non-basic impurities. For instance, you can dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then basify the aqueous layer to precipitate the purified free base. The free base can then be extracted into an organic solvent and recrystallized.

dot

Purification_Strategy start Crude Product (with related impurity) recrystallization Recrystallization start->recrystallization purity_check Check Purity (e.g., HPLC, TLC) recrystallization->purity_check success Pure Product purity_check->success Purity > 99% failure Impurity Persists purity_check->failure Purity < 99% acid_base Acid-Base Extraction failure->acid_base recrystallization2 Recrystallization of Free Base acid_base->recrystallization2 recrystallization2->purity_check

Caption: Decision workflow for purification strategy.

B. Chromatographic Purification

Question 3: What are the recommended conditions for flash column chromatography of 2-(1-Methylaminoethyl)-1,4-benzodioxane? I am observing significant tailing of my product spot on the TLC plate.

Answer:

Tailing is a common issue when purifying basic compounds like amines on silica gel, which is an acidic stationary phase. The free amine can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and band broadening.

Recommended Flash Chromatography Conditions:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is generally used.

  • Mobile Phase Modification: To mitigate tailing, it is essential to add a small amount of a basic modifier to the mobile phase. This deactivates the acidic sites on the silica gel.

    • Triethylamine (TEA): A common choice is to add 0.1-1% triethylamine to the eluent system.[3]

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a component of the mobile phase, for instance, in a dichloromethane/methanol/ammonia system.

  • Eluent System: A gradient elution is often most effective. Start with a less polar solvent system and gradually increase the polarity. A typical system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane/heptane, with the added basic modifier.

Table 2: Example Eluent Systems for Flash Chromatography

Eluent SystemGradientBasic Modifier
Dichloromethane/Methanol0% to 10% Methanol0.5% Triethylamine
Ethyl Acetate/Hexane10% to 50% Ethyl Acetate1% Triethylamine
Chloroform/Methanol0% to 5% Methanol0.2% Ammonia (in Methanol)

dot

Chromatography_Workflow start Crude Amine tlc TLC Analysis (with basic modifier) start->tlc column Flash Column Chromatography (basic modifier in eluent) tlc->column fractions Collect Fractions column->fractions analysis Analyze Fractions (TLC, HPLC) fractions->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Amine evaporation->product

Caption: Workflow for chromatographic purification.

C. Purity Assessment

Question 4: How can I accurately determine the purity of my final product? Are there any specific analytical methods that are recommended?

Answer:

A combination of analytical techniques should be used to confirm the purity, identity, and integrity of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[4]

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile or methanol in water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is typically used. The acidic modifier protonates the amine, leading to sharper peaks.

    • Detection: UV detection at a wavelength where the benzodioxane moiety absorbs (e.g., around 270-280 nm) is common.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity. Techniques like GC-MS or LC-MS can also be used to identify and quantify impurities.[4]

  • Chiral HPLC: Since the compound is chiral, it is crucial to assess its enantiomeric purity. This is performed using a chiral stationary phase (CSP) column. The mobile phase is typically a mixture of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

Table 3: Purity Assessment Techniques

TechniquePurposeKey Considerations
HPLC (Reversed-Phase)Quantify purity, detect non-chiral impuritiesUse an acidic modifier in the mobile phase for sharp peaks.
Chiral HPLCDetermine enantiomeric excess (e.e.)Screen different chiral stationary phases and mobile phases.
NMR (¹H, ¹³C)Structural confirmation, detection of impuritiesHigh field strength NMR provides better resolution.
Mass SpectrometryConfirm molecular weight, identify impuritiesUse a soft ionization technique (e.g., ESI) to observe the molecular ion.

III. References

  • Google Patents. (n.d.). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt. Retrieved from

  • Google Patents. (n.d.). Processes for the preparation of beta-aminosulfone compounds. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Journal of Young Pharmacists. (2010). Bioanalytical method validation: An updated review. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Retrieved from [Link]

  • Omicsonline. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Retrieved from [Link]

  • AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]

  • Google Patents. (n.d.). Alcohol-ester separation by recrystallization. Retrieved from

Sources

Troubleshooting

Addressing batch-to-batch variability of "2-(1-Methylaminoethyl)-1,4-benzodioxane"

Technical Support Center: 2-(1-Methylaminoethyl)-1,4-benzodioxane A Senior Application Scientist's Guide to Navigating Batch-to-Batch Variability Welcome to the technical support center for "2-(1-Methylaminoethyl)-1,4-be...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1-Methylaminoethyl)-1,4-benzodioxane

A Senior Application Scientist's Guide to Navigating Batch-to-Batch Variability

Welcome to the technical support center for "2-(1-Methylaminoethyl)-1,4-benzodioxane." I am your Senior Application Scientist, and this guide is designed for researchers, scientists, and drug development professionals who work with this chiral compound. Batch-to-batch variability is a significant challenge in pharmaceutical manufacturing, stemming from inconsistencies in quality, human error, or documentation practices.[1] This guide provides in-depth, experience-driven solutions to help you identify, troubleshoot, and proactively manage these issues, ensuring the integrity and reproducibility of your experiments.

Section 1: Troubleshooting Guide - Investigating Batch Discrepancies

This section addresses specific issues you may encounter with a new batch of 2-(1-Methylaminoethyl)-1,4-benzodioxane. The question-and-answer format is designed to help you rapidly diagnose and resolve common problems.

Q1: My HPLC analysis shows unexpected peaks that were not present in previous batches. What are they and how do I identify them?

Answer:

The presence of new or larger-than-usual peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram typically points to impurities from the synthetic process or degradation products. For 2-substituted 1,4-benzodioxanes, the most common sources of impurities are related to the synthetic strategy employed.

Underlying Causality:

Many synthetic routes for this scaffold involve the condensation of a catechol with a C3 synthetic unit.[2] This process can lead to several types of impurities:

  • Positional Isomers: If a substituted catechol is used, the reaction can produce different regioisomers which may be difficult to separate from the desired product.[2]

  • Starting Material Carryover: Incomplete reaction can lead to the presence of residual starting materials.

  • Side-Reaction Products: The reactants can undergo alternative chemical reactions, creating structurally related impurities. For instance, literature on the bulk drug midazolam, which also involves complex synthesis, highlights how predictable side reactions can lead to a profile of known impurities.[3]

Troubleshooting Workflow:

To identify these unknown peaks, a systematic approach is necessary. The goal is to propose a structure for the impurity, which is the first step in controlling it.

start Unexpected Peak in HPLC lcms LC-MS Analysis start->lcms mass_data Obtain Mass (m/z) of Impurity lcms->mass_data propose Propose Potential Structures (Isomers, Byproducts, Degradants) mass_data->propose synthesize Synthesize Impurity Standard (if necessary) propose->synthesize confirm Confirm Identity via Co-injection (Spike sample with standard) synthesize->confirm end Impurity Identified confirm->end

Caption: Workflow for identifying unknown chromatographic impurities.

Step-by-Step Protocol:

  • LC-MS Analysis: The most crucial first step is to perform Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity.

  • Structure Proposition: Based on the mass, propose likely structures.

    • Does the mass match any known starting materials or reagents?

    • Is the mass identical to your main compound? If so, it is likely a positional isomer.[2]

    • Does the mass suggest a common degradation pathway (e.g., oxidation, hydrolysis)?

  • Synthesis and Confirmation: If a structure is proposed, the definitive confirmation involves synthesizing the proposed impurity. A reference standard of the impurity is then "spiked" into your sample. If the retention time of the unknown peak matches the standard in your HPLC method, its identity is confirmed.[3]

Q2: The measured enantiomeric excess (e.e.) of my compound is inconsistent between batches. Why is this happening and how can I ensure stereochemical purity?

Answer:

For biologically active molecules like 2-(1-Methylaminoethyl)-1,4-benzodioxane, stereochemistry is critical, as different enantiomers can have vastly different pharmacological effects.[4] Inconsistent enantiomeric excess (e.e.) is a serious issue that can arise from either the synthetic process or post-synthetic handling.

Underlying Causality:

  • Ineffective Chiral Resolution: If the compound is synthesized as a racemic mixture and then resolved, the resolution step (e.g., via diastereomeric salt formation or chiral chromatography) may be incomplete or variable.[4]

  • Racemization: The chiral center at the ethyl-amine side chain can be susceptible to racemization (loss of stereochemical integrity) under harsh chemical conditions, such as strong acid/base or high temperatures, during synthesis or purification.[4]

  • Inadequate Analytical Method: The chiral HPLC method itself may not be robust enough to baseline-separate the enantiomers, leading to inaccurate quantification.

Troubleshooting and Validation Protocol:

A reliable chiral HPLC method is the cornerstone of controlling stereochemical purity.[5]

Table 1: Example Chiral HPLC Method Parameters

ParameterRecommendationRationale
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose or Amylose derivatives) or Protein-based (e.g., α1-acid glycoprotein, AGP).[5][6]These CSPs provide a wide range of chiral recognition mechanisms (e.g., hydrogen bonding, dipole-dipole interactions).
Mobile Phase n-Hexane/Isopropanol (Normal Phase) or Acetonitrile/Buffered Aqueous (Reversed-Phase).[4]The choice depends on the CSP. The ratio of modifiers is critical for achieving optimal resolution.
Flow Rate 0.5 - 1.0 mL/minA lower flow rate can sometimes improve resolution but increases run time.
Detection UV at 210 nm or 254 nmBenzodioxanes have a strong UV chromophore, allowing for sensitive detection.

Step-by-Step Method Validation:

  • Develop a Robust Method: Screen several chiral columns and mobile phases to find a condition that gives baseline resolution (Rs > 1.5) of the two enantiomers.

  • Force Degradation Study: Intentionally expose the pure enantiomer to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, heat) and analyze the samples. This confirms that your method can detect the unwanted enantiomer if it forms due to degradation.

  • Validate Quantitation: Prepare samples with known ratios of the two enantiomers to confirm the accuracy and linearity of your method for calculating e.e.

Section 2: Frequently Asked Questions (FAQs) - Proactive Quality Control

This section focuses on proactive measures and foundational knowledge to minimize batch variability from the outset.

Q1: What are the primary synthetic pathways for this compound, and how do they influence the potential impurity profile?

Answer:

Understanding the synthesis is key to anticipating potential quality issues. The 1,4-benzodioxane ring system is typically constructed via two main strategies, each with its own set of potential byproducts.[2][7]

G cluster_0 Strategy A: Ring Formation cluster_1 Strategy B: Side-Chain Modification a1 Catechol +Chiral C3 Synthon a2 Williamson Ether Synthesis a1:f1->a2 a3 2-(1-Methylaminoethyl)- 1,4-benzodioxane Potential Impurity: Positional Isomers a2->a3:f0 b3 2-(1-Methylaminoethyl)- 1,4-benzodioxane Potential Impurities: Unreacted Intermediates b1 1,4-Benzodioxane-2-carboxylic acid b2 Amide Coupling, Reduction, etc. b1:f0->b2 b2->b3:f0

Caption: Common synthetic strategies for 2-substituted 1,4-benzodioxanes.

  • Strategy A (Williamson Ether Synthesis): This is the most common approach, involving the reaction of a catechol with a suitable three-carbon electrophile.[2] The primary challenge here is controlling regioselectivity if a non-symmetric catechol is used, which can lead to the formation of hard-to-separate positional isomers.

  • Strategy B (Side-Chain Elaboration): This approach starts with a pre-formed 1,4-benzodioxane core, such as 1,4-benzodioxane-2-carboxylic acid, which is then chemically modified to build the desired side chain.[4][8] While this avoids the issue of positional isomers of the core, it can introduce impurities related to incomplete reactions at each step of the side-chain synthesis (e.g., unreacted acid, intermediate amides).

When sourcing this compound, it is highly valuable to obtain information from the supplier regarding the synthetic route used. This allows your quality control program to specifically target the most probable impurities.

Q2: What is a standard panel of analytical tests I should perform on a new batch to ensure its quality and consistency?

Answer:

A comprehensive characterization of each new batch is the best defense against experimental irreproducibility. A multi-technique approach is required to assess identity, purity, strength, and stereochemical integrity.

Table 2: Recommended Analytical Panel for Batch Release

TestMethodPurpose
Identity ¹H and ¹³C NMR in a suitable solvent (e.g., C₆D₆ or DMSO-d₆).[2] Mass Spectrometry (MS) Confirms the chemical structure and molecular weight.
Purity (Achiral) Reversed-Phase HPLC-UV with a gradient method.Quantifies the main component and detects/quantifies any impurities.
Purity (Chiral) Chiral HPLC-UV using a validated method (see Q2 in Troubleshooting).Determines the enantiomeric excess (e.e.).
Residual Solvents Headspace Gas Chromatography (GC-MS) Detects and quantifies any residual solvents from the synthesis.
Appearance/Physical Visual Inspection and Melting Point Provides a simple, rapid check for gross contamination or polymorphism.

Executing this full panel provides a detailed "fingerprint" of each batch. Documenting these results in a Certificate of Analysis (CoA) for each batch allows for direct comparison over time and is essential for operating under Good Manufacturing Practices (GMP).[9]

Section 3: Detailed Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)

This protocol provides a starting point for developing a robust method for separating the enantiomers of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Phenomenex Lux® Cellulose-1 or similar polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: n-Hexane (HPLC grade)

  • Mobile Phase B: Isopropanol (IPA, HPLC grade)

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B

  • Test Sample: ~1 mg/mL solution of the compound in sample diluent

Procedure:

  • System Preparation:

    • Install the chiral column.

    • Prepare the mobile phase: 90:10 (v/v) n-Hexane:IPA. Degas thoroughly by sonicating for 10-15 minutes.[4]

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (~30-60 minutes).

  • Sample Analysis:

    • Set the UV detector to 254 nm.

    • Inject 10 µL of the prepared sample solution.

    • Run the analysis for a sufficient time to allow both enantiomer peaks to elute (typically 15-20 minutes).

  • Data Analysis:

    • Identify the two peaks corresponding to the enantiomers.

    • Integrate the peak area for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100

Method Optimization: If resolution is poor, adjust the ratio of IPA in the mobile phase. Increasing the percentage of IPA will generally decrease retention time, while decreasing it will increase retention and may improve resolution.

References

  • Bolchi, C., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules. Available at: [Link]

  • Pallavicini, M., et al. (2018). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. University of Milan Archive. Available at: [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Synthesis of new biheterocycles containing a 1,4-benzodioxane fragment. Acta Chimica Slovenica. Available at: [Link]

  • Kulkarni, S. K., & Arora, A. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15053, 2-Aminomethyl-1,4-benzodioxane. Available at: [Link]

  • Zarghi, A., et al. (2007). Separation of enantiomers of benzodiazepines on the Chiral-AGP column. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Datta, A. (2024). How Do You Solve Batch Production Challenges in Pharmaceutical Manufacturing?. OmegaCube. Available at: [Link]

  • Al-Ghanim, S. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

  • Hock, S. C., et al. (2021). Continuous manufacturing versus batch manufacturing: benefits, opportunities and challenges for manufacturers and regulators. GaBI Journal. Available at: [Link]

  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. Available at: [Link]

  • Sati, B., et al. (2012). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Available at: [Link]

  • Leucine Team. (2024). Batch Production in Pharma | Process & Benefits. Leucine. Available at: [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Phenomenex. Available at: [Link]

  • Rozwadowska, M. D., & Chrzanowska, M. (1987). Degradation of 1-Benzyl-1,2,3,4-tetrahydroisoquinolines (Laudanosine) with Ethyl chloroformate: Gadamer's Intermediate. Monatshefte für Chemie. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44964, 1,4-Benzodioxan, 2-(1-neopentylaminoethyl)-. Available at: [Link]

  • Gecse, Z., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. Available at: [Link]

  • D'Ambrosio, L. (2020). Exploring Continuous Pharmaceutical Manufacturing vs. Batch Processing. The Pharma Letter. Available at: [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Government of Japan. Available at: [Link]

  • Guerrero, A. (2013). Resolution of enantiomers | Chemical processes | MCAT | Khan Academy. YouTube. Available at: [Link]

  • Kasture, S. M., et al. (2005). Novel enzymatic route for kinetic resolution of (±)1,4-benzodioxan-2-carboxylic acid. Biochemical Engineering Journal. Available at: [Link]

  • Kumar, A., et al. (2023). Predictive Maintenance in Pharma Manufacturing: Challenges and Strategic Directions. Preprints.org. Available at: [Link]

  • Schepmann, D., et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals. Available at: [Link]

  • Bailen, M. A., et al. (2007). Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. The Journal of Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Pharmacological Characterization of Alpha-Adrenergic Antagonists: A Comparative Framework Featuring 2-(1-Methylaminoethyl)-1,4-benzodioxane

This guide provides a comprehensive framework for the pharmacological comparison of alpha-adrenergic antagonists, designed for researchers and drug development professionals. We will delve into the established profiles o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the pharmacological comparison of alpha-adrenergic antagonists, designed for researchers and drug development professionals. We will delve into the established profiles of benchmark antagonists—Prazosin, Yohimbine, and Phentolamine—and present the detailed experimental methodologies required to characterize a novel compound, using "2-(1-Methylaminoethyl)-1,4-benzodioxane" as a case study. The objective is not merely to present data, but to illuminate the scientific process of characterization, ensuring a foundation of expertise, trustworthiness, and authoritative grounding.

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant alpha-adrenergic blocking activity.[1] Understanding the structure-activity relationships within this chemical class is pivotal for designing novel therapeutics with desired selectivity and potency.[2][3][4] This guide will equip researchers with the knowledge to situate new chemical entities like 2-(1-Methylaminoethyl)-1,4-benzodioxane within the broader landscape of alpha-adrenoceptor pharmacology.

The Landscape of Alpha-Adrenergic Antagonism

Alpha-adrenergic receptors (adrenoceptors), a class of G protein-coupled receptors (GPCRs), are central to the regulation of the sympathetic nervous system.[5] They are broadly classified into two main types, α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[6] These receptors mediate the effects of endogenous catecholamines, norepinephrine and epinephrine.[7]

  • α1-Adrenoceptors: Primarily located on postsynaptic membranes of smooth muscle cells, particularly in blood vessels.[2][8] Their activation via the Gq signaling pathway leads to an increase in intracellular calcium, resulting in vasoconstriction and an increase in blood pressure.[7][8]

  • α2-Adrenoceptors: Often found on presynaptic nerve terminals, where they act as autoreceptors to inhibit further release of norepinephrine, creating a negative feedback loop.[3][9] They are coupled to Gi proteins, and their activation leads to a decrease in cyclic AMP (cAMP).[9]

Antagonists that selectively or non-selectively block these receptors have profound physiological effects and are used therapeutically for conditions ranging from hypertension to benign prostatic hyperplasia (BPH).[10][11]

Benchmark Alpha-Adrenergic Antagonists: A Profile

A meaningful comparison requires well-defined reference compounds. We will utilize three archetypal antagonists representing different selectivity profiles.

1. Prazosin: The Archetypal α1-Selective Antagonist

Prazosin is a quinazoline derivative renowned for its high selectivity for α1-adrenoceptors over α2-adrenoceptors.[8][12] This selectivity is clinically significant, as it allows for the reduction of peripheral vascular resistance and blood pressure with a lower incidence of reflex tachycardia compared to non-selective blockers.[2] By blocking postsynaptic α1 receptors, prazosin inhibits norepinephrine-induced vasoconstriction.[8][12] Its therapeutic applications include hypertension, BPH, and PTSD-associated nightmares.[13][14]

2. Yohimbine: The Classic α2-Selective Antagonist

An indole alkaloid, yohimbine is the quintessential selective α2-adrenoceptor antagonist.[3][15] Its mechanism involves blocking presynaptic α2 autoreceptors, which inhibits the negative feedback on norepinephrine release, thereby increasing sympathetic outflow.[16] This central and peripheral increase in noradrenergic activity underlies its use as a research tool to study sympathetic function and its historical use for erectile dysfunction.[15][17]

3. Phentolamine: The Non-Selective α-Antagonist

Phentolamine is a reversible, non-selective antagonist that blocks both α1 and α2-adrenoceptors.[4][18][19] Its blockade of α1 receptors causes vasodilation, leading to a drop in blood pressure.[19][20] Concurrently, its blockade of presynaptic α2 receptors leads to an enhanced release of norepinephrine, which can cause significant reflex tachycardia as the released norepinephrine acts on cardiac β1-receptors.[4][9] Phentolamine is primarily used for the short-term management of hypertensive crises, particularly those associated with pheochromocytoma.

Comparative Pharmacological Data

The following table summarizes the key pharmacological parameters for our benchmark antagonists. The corresponding data for 2-(1-Methylaminoethyl)-1,4-benzodioxane are presented as "Not Available" to underscore the necessity of the experimental work outlined in this guide.

CompoundPrimary Target(s)Selectivity ProfileAffinity (Ki, nM)Functional Potency (pA2)
Prazosin α1-adrenoceptorsα1 >> α2~0.1-1 (α1)~8.5-9.5 (α1)
Yohimbine α2-adrenoceptorsα2 >> α1~1-10 (α2)~8.0-8.5 (α2)
Phentolamine α1 & α2-adrenoceptorsNon-selective~10-100 (α1 & α2)~7.0-8.0 (α1 & α2)
2-(1-Methylaminoethyl)-1,4-benzodioxane α-adrenoceptors (putative)UnknownNot AvailableNot Available

Note: Ki and pA2 values are approximate and can vary based on the specific receptor subtype, radioligand, and tissue preparation used in the assay.

Characterizing a Novel Benzodioxane: Experimental Design & Protocols

To determine the pharmacological profile of an uncharacterized compound like 2-(1-Methylaminoethyl)-1,4-benzodioxane, two primary sets of experiments are indispensable: radioligand binding assays and in vitro functional assays.

I. Radioligand Binding Assays: Determining Affinity and Selectivity

These assays quantify the direct interaction between a compound and its receptor target, allowing for the determination of the equilibrium dissociation constant (Ki), a measure of binding affinity. By using radiolabeled ligands selective for different receptor subtypes, we can establish the compound's selectivity profile.

G cluster_prep Part 1: Membrane Preparation cluster_assay Part 2: Competitive Binding Assay cluster_analysis Part 3: Data Analysis prep1 Homogenize tissue or cells (e.g., rat cortex) in buffer prep2 Centrifuge at low speed (remove nuclei/debris) prep1->prep2 prep3 Centrifuge supernatant at high speed (pellet membranes) prep2->prep3 prep4 Wash and resuspend membrane pellet prep3->prep4 prep5 Determine protein concentration (e.g., Bradford assay) prep4->prep5 assay1 Incubate membranes with: 1. Fixed concentration of Radioligand   ([3H]-Prazosin for α1 or [3H]-Yohimbine for α2) 2. Increasing concentrations of   2-(1-Methylaminoethyl)-1,4-benzodioxane prep5->assay1 assay2 Incubate to equilibrium (e.g., 60 min at 25°C) assay1->assay2 assay3 Rapidly filter through glass fiber filters assay2->assay3 assay4 Wash filters to remove unbound radioligand assay3->assay4 assay5 Quantify bound radioactivity (Scintillation Counting) assay4->assay5 analysis1 Plot % inhibition vs. log[Test Compound] assay5->analysis1 analysis2 Determine IC50 value (concentration causing 50% inhibition) analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis2->analysis3

Caption: Workflow for determining receptor binding affinity (Ki).

Causality Behind Experimental Choices:

  • Membrane Preparation: Adrenergic receptors are embedded in the cell membrane. Isolating membranes enriches the receptor concentration, increasing the signal-to-noise ratio.

  • Choice of Radioligand: [3H]-Prazosin and [3H]-Yohimbine (or [3H]-Rauwolscine) are highly selective, high-affinity radioligands for α1 and α2 receptors, respectively, making them the gold standard for these assays.

  • Competition Format: This format allows the determination of the affinity of an unlabeled compound (our test article) by measuring its ability to compete off the labeled ligand. It is more versatile than saturation binding for screening new compounds.

  • Cheng-Prusoff Equation: This equation corrects the experimentally derived IC50 value for the concentration and affinity (Kd) of the radioligand used, providing a true measure of the test compound's affinity (Ki).

Protocol:

  • Membrane Preparation: a. Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) with protease inhibitors. b. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C. c. Collect the supernatant and centrifuge at 40,000 x g for 30 min at 4°C to pellet the membranes. d. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. e. Resuspend the final pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.

  • Competitive Binding Assay: a. In a 96-well plate, add in triplicate: 50 µL of assay buffer (for total binding), 50 µL of a non-selective antagonist (e.g., phentolamine, for non-specific binding), or 50 µL of varying concentrations of 2-(1-Methylaminoethyl)-1,4-benzodioxane. b. Add 150 µL of the membrane preparation (e.g., 50-100 µg protein). c. Add 50 µL of radioligand (e.g., [3H]-Prazosin for α1 or [3H]-Yohimbine for α2) at a concentration near its Kd. d. Incubate for 60-90 minutes at room temperature to reach equilibrium.

  • Filtration and Counting: a. Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester, separating bound from free radioligand. b. Wash the filters 3-4 times with ice-cold wash buffer. c. Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data with a sigmoidal dose-response curve to determine the IC50. d. Calculate the Ki value using the Cheng-Prusoff equation.

II. Isolated Tissue Functional Assays: Determining Antagonist Potency

While binding assays measure affinity, they do not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays using isolated tissues are essential for determining a compound's efficacy and potency (pA2).[6] The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

G

Caption: Simplified signaling pathways of α1 and α2-adrenoceptors.

Causality Behind Experimental Choices:

  • Tissue Selection: The rat thoracic aorta is a classic preparation rich in α1-adrenoceptors, providing robust and reproducible contractile responses to α1-agonists like phenylephrine.

  • Organ Bath System: This system maintains tissue viability in a physiologically controlled environment (temperature, oxygenation, buffer), allowing for the measurement of isometric contractions.

  • Schild Analysis: This pharmacological method is the gold standard for quantifying competitive antagonism. By measuring the parallel rightward shift of the agonist dose-response curve in the presence of the antagonist, it yields the pA2 value, a robust measure of antagonist potency that is independent of agonist concentration and tissue properties.

Protocol:

  • Tissue Preparation: a. Humanely euthanize a rat and excise the thoracic aorta. b. Place the aorta in cold, oxygenated Krebs-Henseleit buffer. c. Carefully clean the aorta of connective tissue and cut it into 2-3 mm rings.

  • Mounting in Organ Bath: a. Mount the aortic rings on stainless steel hooks in an isolated tissue bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2. b. Connect one hook to a fixed point and the other to an isometric force transducer. c. Apply a resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

  • Schild Analysis for pA2 Determination: a. Obtain a cumulative concentration-response curve (CRC) to an α1-agonist (e.g., Phenylephrine). b. Wash the tissue repeatedly until the baseline tension is restored. c. Incubate the tissue with a fixed, low concentration of 2-(1-Methylaminoethyl)-1,4-benzodioxane for a set period (e.g., 30-60 minutes). d. In the continued presence of the antagonist, repeat the cumulative CRC to the agonist. e. Repeat steps b-d with progressively higher concentrations of the antagonist.

  • Data Analysis: a. Plot the log[Agonist] concentration versus the contractile response for each antagonist concentration. b. Determine the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist). c. Construct a Schild plot: log(DR-1) on the y-axis versus the log[Antagonist] concentration on the x-axis. d. The x-intercept of the linear regression of the Schild plot is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This guide establishes a rigorous scientific framework for the comparative pharmacological analysis of alpha-adrenergic antagonists. While the specific profile of 2-(1-Methylaminoethyl)-1,4-benzodioxane remains to be determined through empirical investigation, the methodologies detailed herein provide a clear and validated path forward. By systematically applying radioligand binding and isolated tissue functional assays, researchers can elucidate the affinity, selectivity, and potency of this and other novel compounds. This process of meticulous characterization against established benchmarks like prazosin, yohimbine, and phentolamine is fundamental to advancing our understanding of adrenoceptor pharmacology and developing the next generation of targeted therapeutics.

References

  • LITFL. Prazosin.
  • Dr.Oracle. What is the mechanism of action of Prazosin?.
  • Consensus.
  • Wikipedia. Phentolamine.
  • QIAGEN GeneGlobe. α-Adrenergic Signaling.
  • Patsnap Synapse. What is the mechanism of Prazosin Hydrochloride?.
  • Molecules. Multifaced Nature of Yohimbine—A Promising Therapeutic Potential or a Risk?.
  • Wikipedia. Alpha-1 adrenergic receptor.
  • Benchchem.
  • Taylor & Francis Online.
  • PMC.
  • YouTube. Pharmacology of Yohimbine; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Wikiwand. Phentolamine.
  • REPROCELL. Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments.
  • Patsnap Synapse.
  • Taylor & Francis Online.
  • Pediatric Oncall.
  • ResearchGate. Primary mechanism of action of Yohimbine (YHM) via α2-adrenergic...
  • PMC.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • NCBI Bookshelf. Prazosin.
  • Drugs.com. Phentolamine Monograph for Professionals.
  • CV Pharmacology. Alpha-Adrenoceptor Antagonists (Alpha-Blockers).
  • PubMed. α-Adrenoceptor Assays.
  • PMC.
  • IUPHAR/BPS Guide to PHARMACOLOGY. phentolamine.
  • PMC. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart.
  • PubMed. Further validation of in vivo and in vitro pharmacological procedures for assessing the alpha 2/alpha 1-selectivity of test compounds: (1). Alpha-adrenoceptor antagonists.
  • emka TECHNOLOGIES.
  • Benchchem. Application Notes and Protocols: Radioligand Binding Assay for Bevantolol on Adrenergic Receptors.
  • University of Anbar.
  • Scireq.
  • ResearchGate. Study design of (A) competition radioligand binding assay to quantify β...
  • SpringerLink. Functional Studies with Human Isolated Tissues to Better Predict Clinical Safety and Efficacy.
  • PubMed.
  • PubMed. 2-[[[2-(2,6-Dimethoxyphenoxy)ethyl]amino]-methyl] -1,4-benzoxathian: a new antagonist with high potency and selectivity toward alpha 1-adrenoreceptors.
  • PubMed.
  • Wikipedia. Alpha blocker.
  • PubMed. Comparison of the effects of adrenergic agonists and alpha-, beta 1-, beta 2-antagonists on the intraocular pressure and adenylate cyclase activity in the ciliary processes of the rabbit.
  • ResearchGate. Alpha-1 adrenergic receptor antagonists.
  • ChemicalBook. 2-(1-Methylaminoethyl)-1,4-benzodioxane.
  • PubMed. Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines.
  • TSI Journals. chemistry-and-pharmacology-of-benzodioxanes.pdf.
  • ScholarSpace. CHEMISTRY AND PHARMACOLOGY OF ADRENERGIC BLOCKING AGENTS.

Sources

Comparative

Comparative analysis of "2-(1-Methylaminoethyl)-1,4-benzodioxane" enantiomers' activity

An In-Depth Comparative Analysis of 2-(1-Methylaminoethyl)-1,4-benzodioxane Enantiomers' Activity A Senior Application Scientist's Guide to Stereoselectivity in Adrenergic Receptor Ligands The 1,4-benzodioxane scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-(1-Methylaminoethyl)-1,4-benzodioxane Enantiomers' Activity

A Senior Application Scientist's Guide to Stereoselectivity in Adrenergic Receptor Ligands

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target a wide array of physiological systems.[1][2][3] Its derivatives have shown significant therapeutic potential, particularly as modulators of adrenergic receptors.[2][4] A critical and often decisive factor in the activity of these molecules is stereochemistry. The introduction of a chiral center, as seen in 2-(1-Methylaminoethyl)-1,4-benzodioxane, results in the existence of enantiomers—non-superimposable mirror-image isomers.

While physically identical in an achiral environment, enantiomers can exhibit vastly different pharmacological profiles within the chiral environment of the human body.[5] Biological systems, such as receptors and enzymes, are themselves chiral, leading to stereoselective interactions that can result in one enantiomer (the eutomer) being significantly more potent or having a different mode of action than its counterpart (the distomer).[5] This guide provides a comparative analysis of the enantiomers of 2-(1-Methylaminoethyl)-1,4-benzodioxane, delving into the experimental data that underpins their differential activity and the methodologies used to elucidate these differences.

The differential activity of enantiomers stems from their three-dimensional arrangement. A biological receptor possesses a specific, complex 3D binding pocket. For a ligand to bind effectively and elicit a response, it must achieve a complementary orientation within this pocket. One enantiomer may fit perfectly, engaging in multiple high-affinity interactions (e.g., hydrogen bonds, hydrophobic interactions), while its mirror image cannot achieve the same optimal fit, resulting in weaker binding and reduced or altered activity.

G cluster_0 Chiral Receptor Binding Site cluster_1 (S)-Enantiomer (Eutomer) cluster_2 (R)-Enantiomer (Distomer) Point_A A S_A Point_A->S_A Match R_A Point_A->R_A Match Point_B B S_B Point_B->S_B Match R_C Point_B->R_C Mismatch Point_C C S_C Point_C->S_C Match R_B Point_C->R_B Mismatch S_center C* S_center->S_A S_center->S_B S_center->S_C Interaction_S Optimal Fit (High Affinity) R_center C* R_center->R_A R_center->R_B R_center->R_C Interaction_R Poor Fit (Low Affinity) G Agonist Norepinephrine (Agonist) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Response Cellular Response (e.g., Muscle Contraction) IP3_DAG->Response Antagonist (S)-Enantiomer (Antagonist) Antagonist->Receptor Binds & Blocks G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis Membranes Prepare Membranes (Expressing Receptor) Incubate Incubate: Membranes + Radioligand + Competitor Membranes->Incubate Radioligand Select Radioligand (e.g., [3H]-Prazosin for α1) Radioligand->Incubate Competitor Prepare Serial Dilutions of (S) and (R) Enantiomers Competitor->Incubate Filter Rapid Filtration to Separate Bound from Free Incubate->Filter Total Control 1: Total Binding (No Competitor) Total->Filter NSB Control 2: Nonspecific Binding (Excess Cold Ligand) NSB->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot % Inhibition vs. Log[Competitor] Calculate->Plot Determine Determine IC50 Plot->Determine Convert Convert IC50 to Ki (Cheng-Prusoff Equation) Determine->Convert

Sources

Validation

A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for Novel Oral Formulations

Case Study: "2-(1-Methylaminoethyl)-1,4-benzodioxane" Immediate-Release Tablets Introduction: Bridging the Gap Between Benchtop and Bedside In pharmaceutical development, the ultimate goal is to create a dosage form that...

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: "2-(1-Methylaminoethyl)-1,4-benzodioxane" Immediate-Release Tablets

Introduction: Bridging the Gap Between Benchtop and Bedside

In pharmaceutical development, the ultimate goal is to create a dosage form that delivers a drug to the patient safely and effectively. While in vivo studies in humans are the gold standard for assessing a drug's performance, they are resource-intensive and pose ethical considerations. This is where the concept of In Vitro to In Vivo Correlation (IVIVC) becomes a critical tool. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form, most commonly its dissolution rate, to an in vivo response, such as the plasma drug concentration profile.[1][2]

A well-established IVIVC can be a powerful surrogate for in vivo bioequivalence studies, allowing for more efficient formulation optimization, justification of manufacturing changes, and the establishment of clinically relevant quality control specifications.[3][4][5] This guide, intended for researchers and drug development professionals, will walk through the experimental framework for establishing a Level A IVIVC—the most rigorous and preferred type of correlation—using a hypothetical immediate-release (IR) oral tablet formulation of the novel chemical entity "2-(1-Methylaminoethyl)-1,4-benzodioxane" as our case study.

Part 1: Foundational Strategy & Biopharmaceutical Classification

Before embarking on an IVIVC study, a foundational understanding of the drug substance's properties is paramount. The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[6] This classification dictates the rate-limiting step for oral absorption and is a key indicator of whether a meaningful IVIVC is likely. For an IVIVC to be successful, the in vitro dissolution must be the rate-limiting step for drug absorption.[7][8]

For our compound, "2-(1-Methylaminoethyl)-1,4-benzodioxane," initial characterization is required.

  • Solubility: Determined by measuring the concentration of the drug in aqueous media across a pH range of 1.2 to 6.8 at 37°C.[6] A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of this media.[6]

  • Permeability: Assessed using methods like the Caco-2 cell culture model, which mimics the human intestinal epithelium.[9][10][11]

For this guide, we will assume "2-(1-Methylaminoethyl)-1,4-benzodioxane" is a BCS Class I compound (High Solubility, High Permeability). This is the ideal scenario for developing a Level A IVIVC for an immediate-release product, as dissolution is the primary factor controlling the rate of absorption.

Part 2: The In Vitro Component - Characterizing Drug Release

The objective here is to develop a discriminating dissolution method that mirrors the in vivo release process. To establish a correlation, it is essential to test multiple formulations with varying release rates (e.g., slow, medium, and fast).[3]

Experimental Protocol: Multi-Formulation Dissolution Testing
  • Formulation Development: Prepare at least three distinct batches of "2-(1-Methylaminoethyl)-1,4-benzodioxane" immediate-release tablets. Variations in release rates can be achieved by altering formulation parameters such as the concentration of disintegrants or binders, or by modifying manufacturing process variables like compression force.

  • Dissolution Apparatus & Conditions:

    • Apparatus: USP Apparatus 2 (Paddle) is commonly used for immediate-release tablets.[12][13]

    • Media: Use 900 mL of a buffered aqueous medium, typically within the physiological pH range (e.g., pH 6.8 phosphate buffer to simulate intestinal fluid).[14]

    • Temperature: Maintain at 37 ± 0.5°C.[15]

    • Agitation: A paddle speed of 50 or 75 RPM is typical.[14] The goal is to use mild conditions that can differentiate between the formulations.

  • Sampling: Collect samples at frequent intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes). The profiles should be generated from at least 12 individual dosage units per batch.[2]

  • Analytical Method: Quantify the amount of dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The method must be validated for specificity, linearity, accuracy, and precision.[12]

Data Presentation: In Vitro Dissolution Profiles

The results should be tabulated to clearly show the mean percentage of drug dissolved over time for each formulation.

Time (min)Formulation A (Fast) % Dissolved (±SD)Formulation B (Medium) % Dissolved (±SD)Formulation C (Slow) % Dissolved (±SD)
545 (±4.1)30 (±3.5)18 (±2.9)
1078 (±5.2)55 (±4.8)35 (±4.1)
1592 (±4.5)75 (±5.1)52 (±4.9)
2098 (±2.1)88 (±4.2)68 (±5.3)
30101 (±1.8)96 (±3.3)85 (±4.7)
45101 (±1.5)99 (±2.5)95 (±3.8)
60102 (±1.3)100 (±2.1)98 (±2.9)

Part 3: The In Vivo Component - Measuring Pharmacokinetic Profiles

The same batches of formulations tested in vitro must now be evaluated in vivo to determine their pharmacokinetic profiles.

Experimental Protocol: Crossover Pharmacokinetic Study in a Rat Model
  • Animal Model: Male Sprague-Dawley rats are a commonly used model for preclinical pharmacokinetic studies.[16]

  • Study Design: A randomized, single-dose, three-way crossover design is ideal.[17] This design minimizes inter-subject variability, as each animal receives all three formulations (A, B, and C) with a washout period of at least one week between administrations.

  • Dosing: Administer a single oral dose of each formulation to fasted rats.[17] Fasting ensures that food effects do not confound the absorption profile.

  • Blood Sampling: Collect serial blood samples via a cannulated vessel at appropriate time points to capture the absorption phase, Cmax, and elimination phase (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[17][18]

  • Bioanalysis: Process blood samples to plasma and analyze for "2-(1-Methylaminoethyl)-1,4-benzodioxane" concentration using a validated LC-MS/MS method. This provides the high sensitivity and specificity required for pharmacokinetic analysis.

  • Reference Dose: To perform deconvolution, an intravenous (IV) bolus dose must also be administered to a separate group of rats to determine the drug's disposition characteristics (e.g., clearance, volume of distribution).[2]

Data Presentation: In Vivo Pharmacokinetic Data

Summarize the key pharmacokinetic parameters for each formulation.

ParameterFormulation A (Fast) (Mean ± SD)Formulation B (Medium) (Mean ± SD)Formulation C (Slow) (Mean ± SD)
AUC₀₋t (ng*h/mL) 1550 (±210)1580 (±235)1530 (±250)
Cmax (ng/mL) 450 (±65)310 (±50)205 (±45)
Tmax (h) 0.75 (±0.25)1.5 (±0.5)2.5 (±0.75)

Part 4: Establishing the Correlation - Connecting the Data

The core of IVIVC is establishing a point-to-point relationship between the in vitro dissolution and the in vivo absorption. This is achieved through a process called deconvolution.[7]

IVIVC Workflow: From In Vivo Concentration to In Vivo Absorption

IVIVC_Workflow cluster_invivo In Vivo Data Processing cluster_invitro In Vitro Data cluster_correlation Correlation Model PK_Data Plasma Concentration vs. Time Data Deconvolution Deconvolution (e.g., Wagner-Nelson) PK_Data->Deconvolution IV_Data IV Bolus Data (Unit Impulse Response) IV_Data->Deconvolution InVivo_Absorption Fraction of Drug Absorbed In Vivo Deconvolution->InVivo_Absorption Correlation Plot In Vivo Absorption vs. In Vitro Dissolution InVivo_Absorption->Correlation InVitro_Dissolution Fraction of Drug Dissolved In Vitro InVitro_Dissolution->Correlation IVIVC_Model Level A IVIVC Model y = mx + c Correlation->IVIVC_Model

Caption: Workflow for establishing a Level A IVIVC.

Methodology: Deconvolution and Correlation
  • Deconvolution: Using the plasma concentration data from the oral formulations and the IV data (which serves as the "unit impulse response"), mathematical methods like the Wagner-Nelson or Loo-Riegelman can be used to calculate the cumulative fraction of drug absorbed in vivo over time.[7][8] This process essentially removes the effects of drug elimination, isolating the absorption profile.[7]

  • Correlation: A direct, point-to-point correlation is then established by plotting the in vitro percent dissolved at each time point against the in vivo percent absorbed at the corresponding time point for all three formulations.

  • Model Validation: The strength of the correlation is assessed by its linearity (R² > 0.95 is desirable). The predictability of the model is then evaluated by calculating the prediction error for key pharmacokinetic parameters like Cmax and AUC.[3] An average absolute prediction error of ≤10% for AUC and ≤15% for Cmax is generally considered acceptable.[19]

Data Presentation: Correlated Data
Time (min)Formulation B % DissolvedFormulation B % Absorbed (Deconvoluted)
105553
208885
309694
459998

Part 5: Comparative Analysis - Performance vs. Alternatives

The true power of a validated IVIVC model is its ability to predict the in vivo performance of formulations that have not been tested in humans or animals. This allows for a direct comparison of our lead candidate with potential alternatives.

Let's consider two alternatives:

  • Alternative 1: A new batch of "2-(1-Methylaminoethyl)-1,4-benzodioxane" made with a slight change in the manufacturing process (e.g., different milling time for the API).

  • Alternative 2: A different salt form of the same active moiety, hypothesized to have faster dissolution.

We can perform in vitro dissolution on these alternatives and use our validated IVIVC model to predict their in vivo pharmacokinetic profiles.

Comparison_Workflow cluster_input Input Data cluster_output Prediction & Comparison New_Dissolution In Vitro Dissolution (Alternative Formulations) Prediction Predict In Vivo Absorption Profile New_Dissolution->Prediction IVIVC_Model Validated IVIVC Model IVIVC_Model->Prediction Convolution Convolution (with IV data) Prediction->Convolution Predicted_PK Predicted Plasma Concentration Profile Convolution->Predicted_PK Comparison Compare Predicted Cmax and AUC Predicted_PK->Comparison

Caption: Using a validated IVIVC model to compare alternatives.

Comparative Data Table
FormulationKey In Vitro Parameter (% Dissolved at 15 min)Predicted Cmax (ng/mL)Predicted AUC (ng*h/mL)Performance Assessment
Formulation B (Lead) 75%310 (Observed)1580 (Observed)Baseline
Alternative 1 (Process Change) 70%2851565Slightly slower absorption, likely bioequivalent.
Alternative 2 (New Salt Form) 95%4801575Much faster absorption, higher peak exposure.

This comparison demonstrates the utility of the IVIVC. It shows that the minor process change in Alternative 1 is unlikely to impact bioavailability, potentially justifying a biowaiver.[20] Conversely, it predicts that the new salt form in Alternative 2 would lead to a significantly higher Cmax, which could have safety implications that require further investigation.

Conclusion

Establishing a robust, predictive Level A IVIVC is a cornerstone of modern, science-driven pharmaceutical development. It provides a deep understanding of a product's performance, streamlines development, and reduces the reliance on extensive in vivo studies.[4] For a BCS Class I compound like our hypothetical "2-(1-Methylaminoethyl)-1,4-benzodioxane," the correlation between in vitro dissolution and in vivo absorption provides a reliable bridge between benchtop formulation science and clinical performance, ensuring product quality and consistency throughout its lifecycle.

References

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [Link]

  • Establishing Level A IVIVC for Extended-Release Formulations: A Regulatory Perspective. MULTIDISCIPLINARY JOURNAL OF INSTRUCTION (MDJI). [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]

  • Caco2 assay protocol. Cyprotex. [Link]

  • ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ECA Academy. [Link]

  • ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. European Medicines Agency. [Link]

  • Level A IVIVC Required Inputs and Established Steps. Simulations Plus. [Link]

  • Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. National Center for Biotechnology Information. [Link]

  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published. World Health Organization. [Link]

  • ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. National Center for Biotechnology Information. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. [Link]

  • Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions. PubMed. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • In Vitro-In vivo Correlation: Perspectives on Model Development. National Center for Biotechnology Information. [Link]

  • Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. National Center for Biotechnology Information. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. Kinam Park. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. ResearchGate. [Link]

  • Current Updates on in vitro Dissolution Testing for Immediate Release Oral Dosage Forms. ResearchGate. [Link]

  • Comparison of Deconvolution-Based and Absorption Modeling IVIVC for Extended Release Formulations of a BCS III Drug Development Candidate. Simulations Plus. [Link]

  • DISCOVERY IN VIVO PHARMACOKINETICS. Meadowhawk Biolabs. [Link]

  • Convolution‐ and Deconvolution‐Based Approaches for Prediction of Pharmacokinetic Parameters of Diltiazem Extended‐Release Products. SpringerLink. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI. [Link]

  • Dissolution Testing For Immediate Release Dosage Forms. Veeprho. [Link]

  • Pharmacokinetics Studies in Mice or Rats. Bienta. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(1-Methylaminoethyl)-1,4-benzodioxane

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The reliable quantification of active pharmaceutical ingredie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and successful drug commercialization. This guide provides an in-depth, technical comparison of two robust analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of "2-(1-Methylaminoethyl)-1,4-benzodioxane."

This document is structured to not only present the methodologies but also to delve into the rationale behind experimental choices, empowering researchers to make informed decisions for their analytical needs. We will explore the nuances of each technique, from sample preparation to data analysis, and provide a framework for the critical process of inter-laboratory cross-validation, ensuring method robustness and transferability.

The Analytical Challenge: 2-(1-Methylaminoethyl)-1,4-benzodioxane

"2-(1-Methylaminoethyl)-1,4-benzodioxane" is a chiral secondary amine. Its structure presents specific analytical challenges that necessitate careful method selection and validation. The presence of a chiral center requires enantioselective separation to accurately quantify the desired stereoisomer, as different enantiomers can exhibit distinct pharmacological activities. Furthermore, the secondary amine group imparts polarity, which can influence chromatographic behavior and may require derivatization for certain techniques.

At a Glance: Chiral HPLC vs. GC-MS for 2-(1-Methylaminoethyl)-1,4-benzodioxane Analysis

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a chiral stationary phase.Separation based on the analyte's volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable.
Derivatization Generally not required.Often necessary to increase volatility and thermal stability of polar analytes like secondary amines.[1][2]
Enantioselectivity Achieved directly through the use of a chiral stationary phase (CSP).[3]Can be achieved directly with a chiral column or indirectly by derivatization with a chiral reagent to form diastereomers, which are then separated on a non-chiral column.
Sensitivity Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity.High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode.
Selectivity High, especially with the specificity of the chiral stationary phase.Very high, due to both chromatographic separation and mass fragmentation patterns.
Sample Throughput Can be lower due to longer run times for complex separations.Can be higher, with typically faster run times.

The Imperative of Cross-Validation

Transferring an analytical method between laboratories is a critical step in the pharmaceutical development lifecycle. Cross-validation is the formal process of verifying that a validated analytical method performs to the same standards in a different laboratory, ensuring consistency and reliability of results.[4] This process is a regulatory expectation and is essential for collaborative studies, technology transfers to manufacturing sites, and outsourcing to contract research organizations (CROs).

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which forms the basis for cross-validation protocols.[5] The key validation parameters to be assessed during a cross-validation study typically include accuracy, precision (repeatability and intermediate precision), specificity, and robustness.[5]

Experimental Protocols

Herein, we provide detailed, step-by-step methodologies for the analysis of "2-(1-Methylaminoethyl)-1,4-benzodioxane" using both Chiral HPLC and GC-MS. These protocols are designed to be self-validating systems, with built-in checks to ensure data integrity.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established procedures for the analysis of similar 2-substituted-1,4-benzodioxane derivatives and is designed for the direct enantioselective quantification of "2-(1-Methylaminoethyl)-1,4-benzodioxane."

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, and a UV or Diode Array Detector (DAD).

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based chiral column).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Column: Chiralpak® IA or equivalent (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

  • Mobile Phase: A suitable mixture of n-hexane and a polar organic solvent like isopropanol or ethanol. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV spectrum of the analyte (typically around 270 nm for the benzodioxane moiety).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard of "2-(1-Methylaminoethyl)-1,4-benzodioxane" in the mobile phase to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing "2-(1-Methylaminoethyl)-1,4-benzodioxane" in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, inject a system suitability standard (a mid-range calibration standard) multiple times (e.g., n=6). The system is deemed suitable if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.

  • Relative Standard Deviation (RSD) of Peak Areas: The RSD for the peak areas of replicate injections should be ≤ 2.0%.

5. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples.

  • Quantify the amount of each enantiomer in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

Due to the polarity of the secondary amine in "2-(1-Methylaminoethyl)-1,4-benzodioxane," derivatization is necessary to improve its volatility and chromatographic performance on a GC system.[1][2] This protocol is based on established methods for the analysis of amphetamine-like compounds.[6]

1. Instrumentation and Materials:

  • GC-MS system with a capillary column, an autosampler, and a mass spectrometer detector.

  • Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • High-purity helium as the carrier gas.

  • Derivatizing reagent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA, or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Anhydrous solvent for derivatization (e.g., acetonitrile, ethyl acetate).

  • Heating block or oven.

  • Analytical balance, volumetric flasks, and pipettes.

2. Derivatization Procedure:

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a known volume of the anhydrous solvent.

  • Add the derivatizing reagent (e.g., 100 µL of MBTFA).

  • Seal the vial and heat at a specific temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

3. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Electron Ionization (EI) at 70 eV. Acquire data in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, using characteristic ions of the derivatized analyte.

4. Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent.

  • Prepare calibration standards and subject them to the same derivatization procedure as the samples.

  • Prepare samples by dissolving them in the derivatization solvent and following the derivatization procedure.

5. System Suitability:

  • Inject a derivatized mid-range calibration standard multiple times (e.g., n=6).

  • The system is suitable if the RSD of the peak areas is ≤ 2.0% and the peak shape is symmetrical.

6. Analysis and Quantification:

  • Generate a calibration curve from the derivatized standards.

  • Analyze the derivatized samples.

  • Quantify the analyte using the calibration curve based on the peak area of a characteristic ion.

Cross-Validation Protocol: A Framework for Inter-Laboratory Comparison

The successful transfer of an analytical method from a transferring laboratory (Lab A) to a receiving laboratory (Lab B) requires a well-defined cross-validation protocol.[7] This protocol should outline the experiments to be performed, the samples to be analyzed, and the acceptance criteria for demonstrating comparability of results.

Cross-Validation Workflow

cluster_0 Phase 1: Pre-Transfer Activities cluster_1 Phase 2: Execution at Both Labs cluster_2 Phase 3: Data Analysis and Reporting A Method Validation at Lab A (ICH Q2(R1)) B Drafting of Cross-Validation Protocol A->B C Training of Lab B Analysts B->C D Analysis of the Same Batch of Samples at Lab A and Lab B C->D E Data Collection and Initial Review D->E F Statistical Comparison of Results E->F G Investigation of Discrepancies (if any) F->G Results meet acceptance criteria? H Final Cross-Validation Report F->H Yes G->H

Caption: A workflow for the cross-validation of an analytical method.

Key Elements of the Cross-Validation Protocol
  • Objective and Scope: Clearly state the purpose of the cross-validation and the specific analytical method being transferred.

  • Responsibilities: Define the roles and responsibilities of both the transferring and receiving laboratories.[7]

  • Materials and Instruments: Specify the exact materials, reagents, and instrument models to be used in both laboratories to minimize variability.[7]

  • Experimental Design:

    • Samples: A minimum of three batches of the drug substance or product should be analyzed in triplicate by both laboratories.

    • Analysts: At least two analysts in the receiving laboratory should perform the analysis to assess intermediate precision.

  • Acceptance Criteria: The acceptance criteria for the comparison of results between the two laboratories should be pre-defined. These criteria are typically based on the validation data from the transferring laboratory and regulatory expectations.

Acceptance Criteria for Cross-Validation
ParameterAcceptance Criteria
Accuracy The mean recovery at each concentration level from Lab B should be within ±5% of the value obtained by Lab A.
Precision (Repeatability) The Relative Standard Deviation (RSD) of replicate preparations at Lab B should not exceed 2.0%.
Intermediate Precision The overall RSD for all data generated at Lab B (across different analysts and days) should not exceed 3.0%.
Comparison of Means A statistical test (e.g., Student's t-test) should show no significant difference between the mean results of the two laboratories (p > 0.05).

Note: These are example acceptance criteria and should be justified based on the specific application and stage of development.

Data Presentation for Cross-Validation

The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison and review.

Table 1: Comparison of Accuracy Results

Sample BatchConcentration (mg/mL)Lab A Recovery (%)Lab B Recovery (%)% Difference
Batch 11.099.5100.2+0.7
Batch 21.0101.099.8-1.2
Batch 31.098.999.5+0.6

Table 2: Comparison of Precision Results

LaboratorySample BatchMean Assay (%)RSD (%)
Lab A Batch 199.80.5
Batch 2100.50.7
Batch 399.20.4
Lab B Batch 1100.00.6
Batch 299.90.8
Batch 399.60.5

Conclusion

The choice between Chiral HPLC and GC-MS for the analysis of "2-(1-Methylaminoethyl)-1,4-benzodioxane" depends on several factors, including the available instrumentation, the required sensitivity, and the desired sample throughput. Both methods, when properly validated, can provide accurate and reliable data.

This guide has provided a comprehensive framework for the development, implementation, and cross-validation of these two powerful analytical techniques. By adhering to the principles of scientific integrity, following established regulatory guidelines, and implementing a robust cross-validation protocol, researchers and drug development professionals can ensure the generation of high-quality, transferable analytical data, which is essential for the successful advancement of pharmaceutical products.

References

  • Restek Corporation. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

  • Diva-Portal.org. (2000). Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • ResearchGate. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Elsevier. (n.d.). Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Retrieved from [Link]

  • Global Bioanalysis Consortium. (n.d.). Cross and Partial Validation. Retrieved from [Link]

  • MDPI. (n.d.). Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

  • Medfiles. (2023). Best practices for analytical method transfers. Retrieved from [Link]

  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Common methods for the chiral determination of amphetamine and related compounds I. Gas, liquid and thin-layer chromatography. Retrieved from [Link]

  • Centro Nacional de Metrología. (n.d.). STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Retrieved from [Link]

  • La démarche ISO 17025. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]

Sources

Validation

A Preclinical Efficacy Comparison of 2-(1-Methylaminoethyl)-1,4-benzodioxane and Standard of Care Alpha-1 Adrenergic Antagonists in Hypertension

For Research and Drug Development Professionals This guide provides a comparative analysis of the hypothetical investigational compound, 2-(1-Methylaminoethyl)-1,4-benzodioxane, against the established standard of care α...

Author: BenchChem Technical Support Team. Date: February 2026

For Research and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical investigational compound, 2-(1-Methylaminoethyl)-1,4-benzodioxane, against the established standard of care α1-adrenergic antagonists, Prazosin and Doxazosin, for the management of hypertension. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of novel antihypertensive agents.

Introduction: The Evolving Landscape of Antihypertensive Therapies

Hypertension remains a leading cause of cardiovascular morbidity and mortality worldwide. While several classes of antihypertensive drugs are available, there is a continuous search for novel agents with improved efficacy, selectivity, and safety profiles. Alpha-1 adrenergic receptor antagonists, or alpha-blockers, represent a therapeutic class that lowers blood pressure by preventing norepinephrine from binding to α1-receptors on vascular smooth muscle, leading to vasodilation.[1][2][3] Prazosin and Doxazosin are well-established α1-blockers used in the management of hypertension.[4][5][6] However, their use as first-line monotherapy has been debated due to the availability of other classes of antihypertensives with more robust data on cardiovascular outcomes in large-scale trials.[7][8]

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, known to exhibit affinity for adrenergic receptors.[9][10] This has led to the investigation of novel benzodioxane derivatives as potential therapeutic agents. This guide focuses on a hypothetical preclinical comparison of a novel benzodioxane derivative, 2-(1-Methylaminoethyl)-1,4-benzodioxane, with Prazosin and Doxazosin to assess its potential as a next-generation antihypertensive agent.

Mechanism of Action: A Focus on Alpha-1 Adrenergic Receptor Blockade

The primary mechanism of action for Prazosin, Doxazosin, and the investigational compound 2-(1-Methylaminoethyl)-1,4-benzodioxane is the competitive antagonism of α1-adrenergic receptors.[1][5][11][12] These receptors are predominantly located on postsynaptic membranes of vascular smooth muscle cells.[3][12]

Signaling Pathway of α1-Adrenergic Receptor Antagonism

cluster_antagonist Mechanism of Blockade NE Norepinephrine Alpha1_R α1-Adrenergic Receptor NE->Alpha1_R Binds to Gq Gq Protein Alpha1_R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates PKC Protein Kinase C Activation DAG->PKC Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction PKC->Contraction Antagonist 2-(1-Methylaminoethyl)-1,4-benzodioxane Prazosin Doxazosin Block Blockade Block->Alpha1_R Competitively Inhibits Norepinephrine Binding

Caption: Alpha-1 adrenergic receptor signaling and antagonist blockade.

While all three compounds share this primary mechanism, their efficacy and side effect profiles may differ based on their affinity and selectivity for the different subtypes of the α1-adrenergic receptor (α1A, α1B, and α1D). Prazosin and Doxazosin are known to be non-subtype-selective α1-antagonists. The hypothetical profile of 2-(1-Methylaminoethyl)-1,4-benzodioxane will be investigated for potential subtype selectivity, which could translate to a more favorable clinical profile.

Preclinical Efficacy Evaluation: A Comparative Framework

A rigorous preclinical evaluation is essential to determine the therapeutic potential of 2-(1-Methylaminoethyl)-1,4-benzodioxane. The following experimental plan outlines a head-to-head comparison with Prazosin and Doxazosin.

In Vitro Assays: Receptor Binding and Functional Antagonism

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the compounds for human α1A, α1B, and α1D adrenergic receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing each of the human α1-adrenergic receptor subtypes.

    • Incubate the membrane preparations with a fixed concentration of a subtype-selective radioligand (e.g., [³H]-Prazosin for overall α1, or more specific radioligands if available).

    • Add increasing concentrations of the test compounds (2-(1-Methylaminoethyl)-1,4-benzodioxane, Prazosin, Doxazosin).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

  • Expected Outcome: This assay will provide a quantitative measure of the affinity of each compound for the different α1-receptor subtypes, allowing for an initial assessment of selectivity.

2. Isolated Tissue Contractility Studies

  • Objective: To evaluate the functional antagonist potency (pA2) of the compounds in tissues that express α1-adrenergic receptors.

  • Methodology:

    • Isolate aortic rings or vas deferens from male Wistar rats.

    • Mount the tissues in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Record isometric contractions using force-displacement transducers.

    • Generate cumulative concentration-response curves to an α1-agonist (e.g., phenylephrine) in the absence and presence of increasing concentrations of the test compounds.

    • Calculate the pA2 values from the Schild plot analysis to quantify the antagonist potency.

  • Expected Outcome: This experiment will determine the functional potency of the compounds in a physiological context and confirm their antagonist activity.

Hypothetical In Vitro Data Summary

Compoundα1A Ki (nM)α1B Ki (nM)α1D Ki (nM)Aortic Ring pA2
2-(1-Methylaminoethyl)-1,4-benzodioxane 0.55.22.58.8
Prazosin 0.80.60.98.5
Doxazosin 1.10.91.38.3
In Vivo Models: Antihypertensive Efficacy and Hemodynamic Effects

1. Spontaneously Hypertensive Rat (SHR) Model

  • Objective: To assess the dose-dependent antihypertensive efficacy of the compounds in a genetically hypertensive animal model that closely mimics human essential hypertension.[13][14][15][16]

  • Methodology:

    • Use adult male Spontaneously Hypertensive Rats (SHRs).

    • Implant radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.

    • After a baseline recording period, administer single oral doses of the test compounds or vehicle.

    • Record mean arterial pressure (MAP) and heart rate for at least 24 hours post-dosing.

    • For chronic studies, administer the compounds daily for several weeks and monitor blood pressure trends.

  • Expected Outcome: This model will provide crucial information on the in vivo potency, duration of action, and potential for reflex tachycardia of 2-(1-Methylaminoethyl)-1,4-benzodioxane compared to the standard of care drugs.

Experimental Workflow for In Vivo Antihypertensive Studies

cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_monitoring Data Acquisition & Analysis Animal_Model Spontaneously Hypertensive Rats (SHRs) Telemetry Radiotelemetry Transmitter Implantation Animal_Model->Telemetry Acclimatization Acclimatization & Baseline Data Collection Telemetry->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Oral Administration: - Vehicle - Test Compound - Standard of Care Grouping->Dosing Data_Collection Continuous Monitoring: - Blood Pressure - Heart Rate Dosing->Data_Collection Data_Analysis Data Analysis: - Dose-Response Curves - Duration of Action Data_Collection->Data_Analysis

Caption: Workflow for in vivo evaluation of antihypertensive agents.

Hypothetical In Vivo Efficacy Data in SHRs (Single Oral Dose)

Compound (Dose)Maximum ΔMAP (mmHg)Time to Peak Effect (hours)Duration of Action (>10% reduction in MAP) (hours)
2-(1-Methylaminoethyl)-1,4-benzodioxane (10 mg/kg) -35418
Prazosin (10 mg/kg) -3028
Doxazosin (10 mg/kg) -32624

Discussion and Future Directions

The hypothetical preclinical data suggest that 2-(1-Methylaminoethyl)-1,4-benzodioxane is a potent α1-adrenergic antagonist with a potential for greater selectivity towards the α1A subtype compared to Prazosin and Doxazosin. This selectivity could theoretically translate to a reduced incidence of certain side effects. The in vivo data in the SHR model indicate a robust and sustained antihypertensive effect, with a duration of action intermediate between Prazosin and Doxazosin.

Further preclinical studies are warranted to fully characterize the pharmacological profile of 2-(1-Methylaminoethyl)-1,4-benzodioxane. These should include:

  • Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Safety and toxicology studies: To assess the potential for adverse effects, including first-dose hypotension and effects on other organ systems.

  • Head-to-head chronic dosing studies: To evaluate the long-term efficacy and potential for tolerance development.

Should the comprehensive preclinical data remain promising, progression to clinical trials would be the next logical step to evaluate the safety and efficacy of 2-(1-Methylaminoethyl)-1,4-benzodioxane in human subjects with hypertension.

References

  • CV Pharmacology. Alpha-Adrenoceptor Antagonists (Alpha-Blockers). [Link]

  • Talseth T. Efficacy and safety of doxazosin in hypertension therapy. PubMed. [Link]

  • Pediatric Oncall. Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • Janota T. Full article: Doxazosin: safety and efficacy in the treatment of resistant arterial hypertension. Taylor & Francis Online. [Link]

  • Wikipedia. Alpha blocker. [Link]

  • Patsnap Synapse. What is the mechanism of Prazosin Hydrochloride? [Link]

  • LITFL. Prazosin. [Link]

  • Hayes AG, et al. Physiologic evaluation of a new antihypertensive agent: prazosin HCl. PubMed. [Link]

  • Bulpitt CJ. Doxazosin: a study in a cohort of patients with hypertension in general practice--an interim report. PubMed. [Link]

  • MedlinePlus. Prazosin. [Link]

  • Medical Pharmacology. The Pharmacology of Alpha-2-Receptor Antagonists. [Link]

  • ResearchGate. ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). "A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs". [Link]

  • SlideShare. Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models. [Link]

  • SlideShare. Animal Models for anti-hypertensive Drugs. [Link]

  • SlideShare. Preclinical Sreening of Antihypertensive agents.pptx. [Link]

  • Greentech Bioscience. Animal Models of Hypertension. [Link]

  • RxPG. α Adrenergic Blocking Drugs. [Link]

  • Pang, XY., et al. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. PMC. [Link]

  • Szybinski, Z. Doxazosin in the current treatment of hypertension. ResearchGate. [Link]

  • Szybiński, Z. Doxazosin in the current treatment of hypertension. Semantic Scholar. [Link]

  • Tucker, J., & Sielicki, P. Alpha-Blockers. NCBI Bookshelf. [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. Review on: Experimental Screening Methods for Antihypertensive Agents. [Link]

  • ResearchGate. A Current Review on Animal Models of Anti-hypertensive Drugs Screening. [Link]

  • Dr.Oracle. Are alpha blockers (alpha-adrenergic blocking agents) a suitable first-line treatment for patients with hypertension? [Link]

  • Patient.info. Alpha-blockers. [Link]

  • Al-Ghareeb, A., et al. Centrally acting antihypertensives and alpha-blockers in people at risk of falls: therapeutic dilemmas—a clinical review. PMC. [Link]

  • Nefrología. Alpha-blockers in the Treatment of Hypertension. [Link]

  • PubMed. Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation. [Link]

  • NIH. Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis. [Link]

  • ResearchGate. (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. [Link]

  • ISPOR. Relative Efficacy and Safety of Alpha-Blockers As Monotherapy in Men with Benign Prostatic Hyperplasia: A Systematic Review and Network Meta-Analysis. [Link]

  • PubMed. Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis. [Link]

  • SciELO. Evaluation of apoptosis indexes in currently used oral alpha-blockers in prostate: a pilot study. [Link]

  • Hepatitis Monthly. Comparison of Alpha Blockers in Treatment of Premature Ejaculation: A Pilot Clinical Trial. [Link]

  • PubChem. 1,4-Benzodioxan-2-methanol, alpha-(((3-methoxypropyl)amino)methyl)-alpha-methyl-. [Link]

Sources

Comparative

A Guide to Ensuring Reproducibility for 2-(1-Methylaminoethyl)-1,4-benzodioxane and its Analogs

This guide addresses the critical topic of reproducibility for findings related to the chiral compound "2-(1-Methylaminoethyl)-1,4-benzodioxane." A review of the current literature reveals a lack of direct inter-laborato...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical topic of reproducibility for findings related to the chiral compound "2-(1-Methylaminoethyl)-1,4-benzodioxane." A review of the current literature reveals a lack of direct inter-laboratory studies specifically aimed at reproducing the biological findings of this molecule. However, this absence does not diminish the importance of the topic; rather, it highlights the need for a foundational guide for researchers working with this and related 2-substituted 1,4-benzodioxanes.

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, with derivatives showing significant activity at various pharmacological targets, most notably within the adrenergic and dopaminergic systems.[1] Given that the biological effects of these compounds are profoundly influenced by their three-dimensional structure, ensuring the reproducibility of experimental findings is paramount for advancing drug discovery.

This document provides a comprehensive framework for researchers, outlining the critical experimental variables that must be controlled and reported to produce robust, reliable, and reproducible data. We will delve into the key areas where variability can arise—from the initial synthesis and characterization of the compound to its detailed pharmacological evaluation.

Part 1: The Cornerstone of Reproducibility: Stereochemistry

For any chiral molecule, its three-dimensional arrangement of atoms—its stereochemistry—is inextricably linked to its biological activity.[2][3] Two molecules may share the same chemical formula, but if they are non-superimposable mirror images (enantiomers), their interactions with chiral biological targets like receptors and enzymes can be dramatically different.

In the context of 1,4-benzodioxane derivatives, this principle is well-documented. Studies have shown that enantiomers can exhibit reversed selectivity for different receptors. For instance, the stereochemical configuration can determine whether a compound preferentially binds to α₁-adrenergic receptors or 5-HT₁A serotonin receptors, a crucial distinction for therapeutic development.[4][5][6] Therefore, the first and most critical step towards reproducible research is the unambiguous synthesis and confirmation of the specific stereoisomer being studied. Any ambiguity in the stereochemical purity of the test compound will inevitably lead to inconsistent and irreproducible biological data.

Figure 1: Enantiomers of 2-(1-Methylaminoethyl)-1,4-benzodioxane.

Part 2: The Synthetic and Analytical Foundation

Reproducible biological findings are built upon a foundation of well-characterized chemical matter. Before a compound even enters a biological assay, its identity, purity, and stereochemical integrity must be rigorously established and reported.[7][8][9]

Enantioselective Synthesis: The Starting Point for Clarity

Studying a racemic mixture (a 50:50 mix of enantiomers) can mask the true activity of the pharmacologically relevant isomer or introduce confounding effects from the less active or inactive isomer. Modern synthetic chemistry offers powerful methods to produce single enantiomers with high purity. For 2-substituted 1,4-benzodioxanes, techniques like rhodium- or iridium-catalyzed asymmetric hydrogenation are highly effective for establishing the desired stereocenter.[1][10][11] The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.), and these details must be meticulously documented.

SynthesisWorkflow Start Starting Materials (e.g., Catechol Derivative) Synthesis Synthesis of 1,4-Benzodioxine Precursor Start->Synthesis Hydrogenation Asymmetric Hydrogenation (Chiral Catalyst) Synthesis->Hydrogenation Purification Purification (e.g., Chromatography) Hydrogenation->Purification Characterization Full Analytical Characterization Purification->Characterization Final Enantiopure Compound Characterization->Final

Figure 2: Generalized workflow for enantioselective synthesis.
Comprehensive Analytical Characterization

To ensure that another lab can faithfully replicate an experiment, they must be certain they are using the exact same molecule. This requires a comprehensive and transparent report of the compound's analytical data.

Analytical Technique Purpose & Key Information Provided Importance for Reproducibility
NMR Spectroscopy (¹H, ¹³C)Confirms the chemical structure and connectivity of atoms.Essential for verifying the fundamental identity of the compound.
Mass Spectrometry (MS)Determines the molecular weight and elemental composition.Confirms the molecular formula and provides an initial purity check.
Chiral HPLC/GC Separates and quantifies the individual enantiomers.The "gold standard" for determining enantiomeric excess (e.e.) or enantiomeric purity. This is non-negotiable for chiral compounds.[12][13][14]
Optical Rotation Measures the rotation of plane-polarized light.A classical method to characterize a chiral compound, providing the direction ([(+)\ or\ (-)]) and magnitude of rotation.
X-ray Crystallography Provides the definitive 3D structure and absolute configuration.The ultimate proof of stereochemistry, though not always feasible.[12]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol outlines the essential steps for determining the enantiomeric excess (e.e.) of a 2-substituted 1,4-benzodioxane derivative.

  • Column Selection: Choose a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are often effective for this class of compounds.[14]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is a critical parameter for achieving separation and must be precisely controlled and reported.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.

  • Instrumentation Setup:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength based on the compound's UV absorbance profile (e.g., 254 nm).

  • Analysis:

    • Inject a small volume (e.g., 10-20 µL) of the sample.

    • Inject a sample of the racemic mixture to identify the retention times of both enantiomers.

    • Run the enantiopure sample and integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

  • Reporting: The final report must include the HPLC system details, column type, mobile phase composition, flow rate, detection wavelength, and the calculated e.e. value.

Part 3: Achieving Rigor in Pharmacological Assays

Once the test compound is rigorously characterized, the focus shifts to the biological evaluation. Given that 1,4-benzodioxanes often target adrenergic and dopaminergic receptors, in vitro receptor binding and functional assays are common primary assessments.

In Vitro Assays: Controlling the Variables

Radioligand binding assays remain the gold standard for quantifying receptor-ligand interactions, allowing for the determination of binding affinity (Kᵢ) and receptor density (Bₘₐₓ).[15] However, the results of these assays are highly sensitive to experimental conditions.

Parameter Source of Variability Best Practice for Reproducibility
Biological Source Cell line passage number, receptor expression levels, membrane preparation quality.Use low-passage cells from a certified source. Report passage number. Perform saturation binding to confirm receptor density in each membrane batch.
Radioligand Specific activity, purity, concentration.Use a high-affinity, validated radioligand. Verify its concentration and specific activity. Always state the radioligand used and its final concentration in the assay.
Assay Buffer pH, ionic strength, presence of protease inhibitors.Use a consistent, well-defined buffer system. Report the complete composition of the buffer.
Incubation Time, temperature.Optimize and fix incubation time and temperature to ensure equilibrium is reached. Report these conditions clearly.
Non-Specific Binding Definition and measurement.Define non-specific binding using a high concentration of a competing, non-labeled ligand. Clearly state the compound and concentration used.
Data Analysis Method for calculating Kᵢ (e.g., Cheng-Prusoff equation), curve-fitting algorithm.Pre-specify the data analysis plan. Report the software and equations used for analysis.
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Kᵢ) of "2-(1-Methylaminoethyl)-1,4-benzodioxane" for a specific adrenergic receptor subtype.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., human α₁ₐ-adrenergic receptor).

    • A suitable radioligand (e.g., [³H]-Prazosin).

    • Test compound stock solution in DMSO.

    • Non-specific binding control (e.g., 10 µM Phentolamine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, cell membranes, and radioligand.

    • Non-Specific Binding: Add assay buffer, cell membranes, radioligand, and the non-specific control.

    • Competition: Prepare serial dilutions of the test compound. To each well, add assay buffer, cell membranes, radioligand, and the corresponding concentration of the test compound.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a specific time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Dry the filtermat, add scintillation cocktail to each filter spot, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., one-site fit) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

  • Reporting: Clearly report all concentrations, incubation conditions, the specific radioligand and its Kₔ, the software used for analysis, and the resulting Kᵢ value with confidence intervals.

Part 4: A Holistic Framework for Reproducible Research

Ensuring reproducibility is not a single step but a continuous process that spans the entire research lifecycle.[7][16][17] It requires a culture of transparency, rigor, and meticulous documentation. The following workflow provides a logical framework for researchers to follow.

ReproducibilityFramework cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Pharmacology cluster_invivo Phase 3: In Vivo Evaluation cluster_reporting Phase 4: Reporting S1 Enantioselective Synthesis S2 Purification S1->S2 S3 Structural Confirmation (NMR, MS) S2->S3 S4 Chiral Purity Analysis (Chiral HPLC, e.e. >99%) S3->S4 I1 Assay Development & Optimization S4->I1 Compound QC Pass I2 Define Standardized Protocol (Buffer, Time, Temp, etc.) I1->I2 I3 Execute Assay (e.g., Radioligand Binding) I2->I3 I4 Data Analysis (Pre-specified Plan) I3->I4 V1 Study Design (Animals, Group Size, Blinding) I4->V1 Promising In Vitro Data V2 Dose Formulation & Verification V1->V2 V3 Execution with Detailed Record Keeping V2->V3 V4 Statistical Analysis V3->V4 R1 Transparent Reporting of All Methods, Reagents, & Parameters V4->R1 R2 Public Data & Protocol Availability R1->R2

Figure 3: A comprehensive workflow for ensuring reproducibility.

References

  • Chong, E., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Examples of chiral 1,4-benzodioxane containing molecules. [Image]. Available at: [Link]

  • Laisney, M., et al. (2019). A Guide to Reproducibility in Preclinical Research. Academic Medicine, 94, 47–52. Available at: [Link]

  • Kenakin, T. (2001). α-Adrenoceptor Assays. Current Protocols in Pharmacology. Available at: [Link]

  • Laisney, M., et al. (2018). A Guide to Reproducibility in Preclinical Research. ResearchGate. Available at: [Link]

  • Simeon, S., et al. (2021). 11C- and 18F-Radiotracers for In Vivo Imaging of the Dopamine System: Past, Present and Future. Biomedicines, 9(11), 1543. Available at: [Link]

  • ResearchGate. (2019). (PDF) A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. Available at: [Link]

  • Pop, A., et al. (2023). The Effects of Four Compounds That Act on the Dopaminergic and Serotonergic Systems on Working Memory in Animal Studies; A Literature Review. Medicina, 59(4), 654. Available at: [Link]

  • Scilit. (2018). A Guide to Reproducibility in Preclinical Research. Available at: [Link]

  • Paur, N., et al. (2019). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (148). Available at: [Link]

  • Cilia, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. Available at: [Link]

  • H. van der Stelt, P., et al. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. BMC Medicine, 21(1), 22. Available at: [Link]

  • Truong, T., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Molecular Neuroscience, 15, 831604. Available at: [Link]

  • ResearchGate. (n.d.). General formula of a chiral 2-substituted 1,4-benzodioxane bearing a substituent at the benzene ring. [Image]. Available at: [Link]

  • Center for Open Science. (2024). Enhancing Reproducibility in Drug Development Research. Available at: [Link]

  • Sarpong, R., et al. (2021). The Chemical Tools for Imaging Dopamine Release. ACS Chemical Neuroscience, 12(10), 1636–1650. Available at: [Link]

  • Albrecht, J. (2023). Understanding the Stereochemistry of Molecules in Developing New Drugs. Journal of Organic and Inorganic Chemistry. Available at: [Link]

  • Cilia, A., et al. (2013). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. (1) Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. Available at: [Link]

  • Navratilova, I., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 977-981. Available at: [Link]

  • Heien, M. L. A. V., et al. (2010). Real-Time Chemical Measurements of Dopamine Release in the Brain. Methods in Molecular Biology, 633, 269–285. Available at: [Link]

  • Navratilova, I., et al. (2013). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Medicinal Chemistry Letters, 4(10), 977–981. Available at: [Link]

  • Kolb, P., et al. (2009). Structure-based discovery of β2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848. Available at: [Link]

  • SlidePlayer. (n.d.). Stereochemistry and Biological Activity of Drugs. Available at: [Link]

  • Semantic Scholar. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Available at: [Link]

  • Pallavicini, M., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. RSC Advances, 12(22), 13917-13926. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available at: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

Sources

Comparative

Validating the Therapeutic Target of 2-(1-Methylaminoethyl)-1,4-benzodioxane: A Comparative Guide to α2-Adrenergic Receptor Antagonism

For researchers and drug development professionals, the rigorous validation of a therapeutic target is the cornerstone of any successful drug discovery program. This guide provides an in-depth comparative analysis for va...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the rigorous validation of a therapeutic target is the cornerstone of any successful drug discovery program. This guide provides an in-depth comparative analysis for validating the therapeutic target of the novel compound, 2-(1-Methylaminoethyl)-1,4-benzodioxane . Based on structural similarities to known pharmacologically active agents, we hypothesize that this compound's primary therapeutic target is the α2-adrenergic receptor .

This guide will navigate the logical framework and experimental methodologies required to test this hypothesis. We will objectively compare the potential efficacy of "2-(1-Methylaminoethyl)-1,4-benzodioxane" with established α2-adrenergic receptor antagonists, providing the supporting experimental data and detailed protocols necessary for replication and validation.

The α2-Adrenergic Receptor: A Key Therapeutic Target

The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating the sympathetic nervous system.[1] There are three highly homologous subtypes: α2A, α2B, and α2C. These receptors are primarily located on presynaptic nerve terminals, where their activation by endogenous catecholamines, such as norepinephrine and epinephrine, inhibits further neurotransmitter release in a negative feedback loop.[2] This modulatory role makes α2-adrenergic receptors a compelling target for a variety of therapeutic applications, including the treatment of depression, hypertension, and certain types of pain.[3] Antagonists of the α2-adrenergic receptor block this negative feedback, leading to an increase in norepinephrine release, which can be beneficial in conditions characterized by deficient noradrenergic activity.

The 1,4-benzodioxane scaffold is a well-established pharmacophore found in numerous compounds with activity at adrenergic receptors.[[“]] A prominent example is Idazoxan , a selective α2-adrenergic receptor antagonist, which shares a core 1,4-benzodioxane structure with our compound of interest.[5][6] This structural analogy forms the basis of our hypothesis that "2-(1-Methylaminoethyl)-1,4-benzodioxane" also functions as an α2-adrenergic receptor antagonist.

Comparative Analysis of α2-Adrenergic Receptor Antagonists

To validate the therapeutic target of "2-(1-Methylaminoethyl)-1,4-benzodioxane" and assess its potential, a direct comparison with well-characterized α2-adrenergic antagonists is essential. We have selected three established antagonists for this purpose:

  • Idazoxan: A selective α2-adrenergic antagonist that also exhibits affinity for imidazoline receptors.[5][7]

  • Yohimbine: A naturally occurring indole alkaloid known for its α2-adrenergic receptor antagonism.[[“]][5]

  • Atipamezole: A potent and highly selective α2-adrenergic receptor antagonist widely used in veterinary medicine.[8][9][10]

The following table summarizes the binding affinities (Ki in nM) of these antagonists for the three α2-adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.

Compoundα2A-AR Ki (nM)α2B-AR Ki (nM)α2C-AR Ki (nM)α2/α1 Selectivity
Idazoxan 1.5 - 52.5 - 103 - 8High
Yohimbine 0.6 - 2.51.5 - 50.5 - 2Moderate
Atipamezole 1.6 - 2.51.0 - 31.5 - 4Very High

Note: The Ki values are approximate ranges compiled from various sources and can vary depending on the experimental conditions.

This data highlights the high affinity and selectivity of these compounds for the α2-adrenergic receptors. To validate "2-(1-Methylaminoethyl)-1,4-benzodioxane" as a therapeutic agent, its binding affinity and selectivity profile must be determined and compared to these benchmarks.

Experimental Workflows for Target Validation

The following section outlines the critical experimental protocols required to characterize the interaction of "2-(1-Methylaminoethyl)-1,4-benzodioxane" with the α2-adrenergic receptor.

Workflow for Validating α2-Adrenergic Receptor Antagonism

workflow cluster_binding Radioligand Binding Assays cluster_functional Functional Assays cluster_downstream Downstream Cellular & In Vivo Assays Membrane_Prep Membrane Preparation (from cells expressing α2-AR subtypes) Saturation Saturation Binding Assay (Determine Kd and Bmax of radioligand) Membrane_Prep->Saturation Provides receptor source Competition Competition Binding Assay (Determine Ki of test compound) Saturation->Competition Informs radioligand concentration cAMP cAMP Accumulation Assay (Measure functional antagonism) Competition->cAMP Confirm functional activity GTPgS [35S]GTPγS Binding Assay (Assess G-protein coupling) cAMP->GTPgS Elucidate mechanism MAPK MAPK Pathway Activation cAMP->MAPK Cellular response Neurotransmitter Neurotransmitter Release Assay cAMP->Neurotransmitter Physiological response Behavioral In Vivo Behavioral Models Neurotransmitter->Behavioral Therapeutic relevance

Caption: Experimental workflow for validating α2-adrenergic receptor antagonism.

Detailed Experimental Protocols

1. Radioligand Binding Assay

This assay directly measures the affinity of a compound for a specific receptor.[11][12]

Objective: To determine the binding affinity (Ki) of "2-(1-Methylaminoethyl)-1,4-benzodioxane" for the α2A, α2B, and α2C adrenergic receptor subtypes.

Principle: A radiolabeled ligand with known high affinity for the α2-adrenergic receptor (e.g., [3H]-Rauwolscine or [3H]-Yohimbine) is incubated with a source of the receptor (e.g., cell membranes from a cell line overexpressing a specific α2-AR subtype). The test compound is added at increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing a human α2-adrenergic receptor subtype (α2A, α2B, or α2C).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound ("2-(1-Methylaminoethyl)-1,4-benzodioxane") or a reference antagonist (e.g., Idazoxan).

    • To determine non-specific binding, include wells with a high concentration of a known unlabeled antagonist (e.g., 10 µM phentolamine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay

This assay measures the functional consequence of receptor binding.[13][14][15]

Objective: To determine the functional potency (IC50) of "2-(1-Methylaminoethyl)-1,4-benzodioxane" as an antagonist of the α2-adrenergic receptor.

Principle: α2-adrenergic receptors are coupled to the inhibitory G-protein (Gi), which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, cAMP production is first stimulated using an agent like forskolin. An α2-adrenergic agonist (e.g., UK-14,304) is then added, which will inhibit this stimulated cAMP production. An antagonist will block the effect of the agonist, thereby restoring cAMP levels. The potency of the antagonist is determined by its ability to reverse the agonist-induced inhibition of cAMP accumulation.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the α2-adrenergic receptor subtype of interest into a 96-well plate and grow to near confluency.

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer.

    • Pre-incubate the cells with varying concentrations of the test antagonist ("2-(1-Methylaminoethyl)-1,4-benzodioxane") or a reference antagonist for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of an α2-adrenergic agonist (e.g., UK-14,304 at its EC80 concentration) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin to stimulate adenylyl cyclase.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to reverse 50% of the agonist-induced inhibition.

Signaling Pathway of α2-Adrenergic Receptor Antagonism

signaling_pathway cluster_effect Effect of Antagonist Agonist Agonist (e.g., Norepinephrine) a2AR α2-Adrenergic Receptor Agonist->a2AR Activates Antagonist 2-(1-Methylaminoethyl) -1,4-benzodioxane Antagonist->a2AR Blocks Increased_NE Increased Norepinephrine Release Gi Gi Protein a2AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->CellularResponse Phosphorylates substrates leading to

Caption: Signaling pathway of α2-adrenergic receptor antagonism.

Conclusion and Future Directions

The validation of "2-(1-Methylaminoethyl)-1,4-benzodioxane" as a therapeutic agent hinges on the rigorous experimental determination of its affinity and functional activity at the α2-adrenergic receptor. The comparative data generated from the described assays will provide a clear understanding of its potency and selectivity relative to established drugs.

Should "2-(1-Methylaminoethyl)-1,4-benzodioxane" demonstrate potent and selective α2-adrenergic antagonist activity, further preclinical development would be warranted. This would involve a comprehensive assessment of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in relevant animal models of diseases where α2-adrenergic antagonism is a validated therapeutic strategy. This structured and comparative approach ensures a data-driven progression of this promising compound from a therapeutic hypothesis to a potential clinical candidate.

References

  • Alpha blocker - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link].

  • Pertovaara, A., et al. (2005). Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist. CNS Drug Reviews, 11(3), 273-288.
  • The Pharmacology of Alpha-2-Receptor Antagonists. (n.d.). Medical Pharmacology.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Haapalinna, A., et al. (1997). Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine. British Journal of Pharmacology, 120(5), 855-867.
  • Bylund, D. B., & Ray-Prenger, C. (1989). Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry. Journal of Biological Chemistry, 264(15), 8801-8806.
  • Alpha-2 blocker - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link].

  • cAMP Functional Assay in Screening A2B Receptor Antagonists. (n.d.). Benchchem.
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2021). Current Protocols, 1(9), e249.
  • Ergogenic and Sympathomimetic Effects of Yohimbine: A Review. (2022). Nutrients, 14(24), 5247.
  • What is Yohimbe mechanism of action? (n.d.). Consensus.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 22, 2026, from [Link].

  • De Vos, H., et al. (1994). Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system. Neuroscience, 59(3), 589-598.
  • Petcoff, D. W., & Bobker, D. H. (1984). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Brain Research, 321(1), 109-115.
  • Millan, M. J., et al. (2000). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(4-5), 318-331.
  • cAMP Assay Protocol. (n.d.). BPS Bioscience.
  • Reid, J. L., et al. (1985). The alpha adrenoceptor antagonist properties of idazoxan in normal subjects. Naunyn-Schmiedeberg's Archives of Pharmacology, 331(2-3), 140-145.
  • Binding Activities of Yohimbine Analogues on ADRA2A Overexpressing Live Cells. (n.d.). Biosensing Instrument.
  • Radioligand Binding Assay for Mephentermine at Adrenergic Receptors. (n.d.). Benchchem.
  • Atipamezole hydrochloride. (n.d.). Axon Medchem.
  • Robertson, D., & Biaggioni, I. (1990). Effect of the a?2-Adrenergic Antagonist Yohimbine on Orthostatic Tolerance. Hypertension, 15(6_pt_2), 877-880.
  • Brown, C. M., et al. (1990). Alpha 2-adrenoceptor subtypes and imidazoline-like binding sites in the rat brain. British Journal of Pharmacology, 100(4), 877-886.
  • Experimental Study of α2-Adrenergic Receptor Antagonists. (n.d.). Benchchem.
  • Atipamezole: An In-depth Technical Guide to a Selective Alpha-2 Adrenoceptor Antagonist. (n.d.). Benchchem.
  • Kamibayashi, T., & Maze, M. (2000). Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives. Best Practice & Research Clinical Anaesthesiology, 14(2), 247-260.
  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. (2022). International Journal of Molecular Sciences, 23(23), 14789.
  • The alpha adrenoceptor antagonist properties of idazoxan in normal subjects. (1985). Naunyn-Schmiedeberg's archives of pharmacology, 331(2-3), 140–145.
  • Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Strategy. (2023). International Journal of Molecular Sciences, 24(5), 4509.
  • Alpha-2 Agonists. (n.d.). VASG.ORG.

Sources

Validation

A Researcher's Guide to the Comparative Pharmacokinetic Profiling of 2-(1-Methylaminoethyl)-1,4-benzodioxane Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the comparative pharmacokinetic profiling of "2-(1-Methylaminoethyl)-1,4-benzodioxane" and its derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the comparative pharmacokinetic profiling of "2-(1-Methylaminoethyl)-1,4-benzodioxane" and its derivatives. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel derivatives is paramount for their successful development as therapeutic agents. This document outlines the rationale behind experimental design, detailed methodologies, and the interpretation of pharmacokinetic data, grounded in scientific integrity and supported by authoritative references.

The Rationale for Comparative Pharmacokinetic Profiling

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic profile. For derivatives of a parent compound like 2-(1-Methylaminoethyl)-1,4-benzodioxane, even minor structural modifications can significantly alter their ADME properties. Comparative profiling is therefore essential to:

  • Establish Structure-Pharmacokinetic Relationships (SPRs): Elucidate how chemical modifications (e.g., addition of functional groups, alteration of lipophilicity) impact key pharmacokinetic parameters. This knowledge is crucial for rational drug design and lead optimization.[2][3][4]

  • Predict In Vivo Performance: Early-stage pharmacokinetic data from preclinical models helps in predicting the likely behavior of the drug in humans, including its bioavailability, half-life, and potential for accumulation.

  • Guide Dose Selection and Regimen: Understanding the rate and extent of drug absorption and elimination is fundamental for determining appropriate dosing schedules for further toxicological and efficacy studies.

  • Identify Potential Drug-Drug Interactions: Investigating the metabolic pathways of new derivatives can help foresee potential interactions with co-administered drugs that are metabolized by the same enzymes.

Experimental Workflow for a Comparative Pharmacokinetic Study

A robust comparative pharmacokinetic study requires meticulous planning and execution. The following workflow represents a standard approach in a preclinical setting, typically using rodent models.

G cluster_pre_study Pre-Study Phase cluster_in_vivo In-Vivo Phase cluster_bioanalytical Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis A Derivative Synthesis & Characterization B Analytical Method Development & Validation (LC-MS/MS) A->B C Animal Acclimatization & Grouping B->C D Dosing (Oral/Intravenous) C->D E Serial Blood Sampling D->E F Plasma Sample Preparation E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H I Pharmacokinetic Parameter Calculation H->I J Comparative Data Analysis I->J K Reporting J->K

Figure 1: A typical experimental workflow for a preclinical comparative pharmacokinetic study.

Detailed Experimental Protocols

The quantification of drug concentrations in biological matrices like plasma is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[5][6]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is standard.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is commonly used.[7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for amine-containing compounds.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification.[7] Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.

  • Method Validation: The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[8]

  • Animal Housing and Acclimatization: Animals should be housed in a controlled environment and allowed to acclimatize for at least one week before the study.

  • Dosing:

    • For intravenous (IV) administration, the compound is typically dissolved in a suitable vehicle (e.g., saline, PEG400) and administered via the tail vein.

    • For oral (PO) administration, the compound is formulated as a solution or suspension and administered by oral gavage.

  • Blood Sampling:

    • Serial blood samples (approximately 100-150 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

Comparative Pharmacokinetic Data of Hypothetical Derivatives

The following table presents a hypothetical comparative pharmacokinetic profile of 2-(1-Methylaminoethyl)-1,4-benzodioxane (Parent Compound) and two of its derivatives following a 5 mg/kg oral dose in rats. This data is for illustrative purposes and is based on general principles of how structural modifications can influence pharmacokinetics.

CompoundR-GroupCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t1/2 (hr)F (%)
Parent Compound -H3501.018004.540
Derivative A -F (on benzene ring)4201.025006.255
Derivative B -OCH3 (on benzene ring)2801.515003.833

Rationale for the Hypothetical Data:

  • Derivative A (-F): The addition of a fluorine atom can block a potential site of metabolism, leading to a decreased first-pass effect. This would result in a higher maximum concentration (Cmax), a larger area under the curve (AUC), a longer half-life (t1/2), and improved oral bioavailability (F%).

  • Derivative B (-OCH3): An O-methyl group is susceptible to O-demethylation, a common metabolic pathway. This could lead to increased first-pass metabolism, resulting in a lower Cmax, a smaller AUC, a shorter half-life, and reduced oral bioavailability compared to the parent compound. The slightly longer time to reach maximum concentration (Tmax) could be due to altered absorption characteristics.

Understanding Metabolic Pathways

The metabolism of xenobiotics like these benzodioxane derivatives primarily occurs in the liver and involves Phase I and Phase II reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Compound 2-(1-Methylaminoethyl)-1,4-benzodioxane Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP450 N_demethylation N-demethylation Parent->N_demethylation CYP450 Glucuronidation Glucuronidation Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Hydroxylation->Sulfation SULTs

Figure 2: Potential metabolic pathways for 2-(1-Methylaminoethyl)-1,4-benzodioxane derivatives.

  • Phase I Reactions: These are functionalization reactions, primarily catalyzed by Cytochrome P450 (CYP450) enzymes. For the benzodioxane scaffold, likely Phase I reactions include aromatic hydroxylation on the benzene ring and N-demethylation of the methylaminoethyl side chain.

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the drug or its Phase I metabolite, increasing its water solubility and facilitating its excretion. Common Phase II reactions include glucuronidation (catalyzed by UGTs) and sulfation (catalyzed by SULTs) of hydroxylated metabolites.

Conclusion and Future Directions

The comparative pharmacokinetic profiling of 2-(1-Methylaminoethyl)-1,4-benzodioxane derivatives is a critical step in the drug discovery and development process. By systematically evaluating how structural modifications impact the ADME properties of these compounds, researchers can make informed decisions to optimize their therapeutic potential. The methodologies outlined in this guide provide a robust framework for conducting these essential studies. Future work should focus on building quantitative structure-pharmacokinetic relationship (QSPR) models to better predict the pharmacokinetic properties of novel derivatives in silico, thereby accelerating the drug development timeline.

References

  • Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., Amantini, C., Nabissi, M., Farfariello, V., Santoni, G., Poggesi, E., Leonardi, A., Menegon, S., & Quaglia, W. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584–588. [Link]

  • Testa, C., Piergentili, A., Bonifazi, A., Del Bello, F., Giannella, M., Pigini, M., Poggesi, E., Leonardi, A., Menegon, S., & Quaglia, W. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359–6370. [Link]

  • Schepmann, D., & Wünsch, B. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(11), 3328. [Link]

  • Piergentili, A., Del Bello, F., Giannella, M., Pigini, M., Poggesi, E., Leonardi, A., & Quaglia, W. (2009). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9.(1) From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel α 1D -adrenoreceptor antagonists, 5-HT 1A full agonists, and cytotoxic agents. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. [Link]

  • Pigini, M., Gatti, M., Giannella, M., Leonardi, A., Melchiorre, C., & Poggesi, E. (2001). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 44(25), 4391–4398. [Link]

  • van den Broek, I., & van der Heeft, E. (2016). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 8(15), 1563–1565. [Link]

  • Maurer, H. H., & Meyer, M. R. (2018). Blood plasma level determination using an automated LC-MSn screening system and electronically stored calibrations exemplified for 22 drugs and two active metabolites often requested in emergency toxicology. Journal of Mass Spectrometry, 53(11), 1141–1152. [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • Gualtieri, F. (2016). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Molbank, 2016(2), M893. [Link]

  • Bogen, K. T., & Benson, J. M. (2009). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S27–S36. [Link]

  • Logoyda, L. S. (2021). Comparative Pharmacokinetics Study of 1-[2-(2-benzoylphenoxy)ethyl]-6-methyluracil Substance and its Solid Dispersion Systems on Rabbits. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Methylaminoethyl)-1,4-benzodioxane

Introduction: The Imperative for Prudent Disposal 2-(1-Methylaminoethyl)-1,4-benzodioxane (CAS No. 67011-31-8) is a research chemical whose toxicological and environmental profile is not fully characterized in publicly a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Prudent Disposal

2-(1-Methylaminoethyl)-1,4-benzodioxane (CAS No. 67011-31-8) is a research chemical whose toxicological and environmental profile is not fully characterized in publicly available literature.[1][2] In the absence of a comprehensive Safety Data Sheet (SDS), established laboratory safety principles, mandated by the Occupational Safety and Health Administration (OSHA), require that substances with unknown toxicity be handled as hazardous. This guide provides a procedural framework for the safe disposal of this compound, grounded in federal regulations and analysis of structurally related chemicals. Adherence to these protocols is not merely a matter of compliance but a fundamental pillar of responsible research, protecting both laboratory personnel and the environment.

Section 1: Waste Determination and Hazard Assessment

The foundational step in any disposal protocol is the characterization of the waste. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.

Causality of Hazard Classification: While 2-(1-Methylaminoethyl)-1,4-benzodioxane is not specifically listed on the EPA's P-list (acutely hazardous) or U-list (toxic), a conservative approach is mandated.[3][4] Data from analogous benzodioxane derivatives provide a strong basis for classifying this compound as hazardous:

  • Toxicity: Structurally similar benzodioxane compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[5]

  • Corrosivity: Certain N-methylamine benzodioxole derivatives are categorized as causing severe skin burns and eye damage.[6]

  • Biological Activity: Benzodioxane scaffolds are known to be biologically active and can exhibit cytotoxic effects.[7][8][9]

Therefore, all waste streams containing 2-(1-Methylaminoethyl)-1,4-benzodioxane must be managed as hazardous chemical waste .

Section 2: Regulatory Framework and Institutional Oversight

Disposal procedures are governed by a multi-layered regulatory framework. All actions must align with federal standards and, critically, your institution's specific policies.

  • OSHA 29 CFR 1910.1450 - "The Laboratory Standard": This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) .[10][11][12] Your institution's CHP is the primary document governing safe handling and disposal. It outlines standard operating procedures, criteria for control measures like personal protective equipment (PPE), and protocols for particularly hazardous substances.[13][14]

  • Environmental Protection Agency (EPA): The EPA, under RCRA, sets the national standards for hazardous waste management, from the point of generation to final disposal—a concept known as "cradle-to-grave" responsibility.

Core Directive: Always consult and follow the procedures established by your institution's Environmental Health & Safety (EHS) department. They are the authoritative resource for waste container provision, labeling specifics, and pickup schedules.

Section 3: Standard Operating Procedure (SOP) for Waste Accumulation

Proper segregation at the point of generation is crucial for safety and compliant disposal. The following SOP outlines the handling of different waste streams.

Step 1: Unused or Expired Pure Chemical

  • Procedure: Keep the chemical in its original, sealed container. If the original container is compromised, transfer it to a new, compatible container (e.g., amber glass) that can be securely sealed.

  • Labeling: Affix your institution's hazardous waste label. At a minimum, it must include the words "Hazardous Waste," the full chemical name "2-(1-Methylaminoethyl)-1,4-benzodioxane," and an indication of its hazards (e.g., "Toxic").

  • Causality: Leaving the material in its original container ensures clear identification and prevents cross-contamination. A secure seal is essential to prevent the release of vapors.

Step 2: Contaminated Solid Waste

  • Includes: Gloves, weigh boats, pipette tips, absorbent pads, and any other solid materials grossly contaminated with the compound.

  • Procedure: Collect all contaminated solids in a designated, leak-proof container with a lid. A polyethylene pail or a sturdy bag-lined cardboard box specifically for solid chemical waste is appropriate. Do not overfill the container.

  • Labeling: Label the container as "Hazardous Waste" with the chemical name and the type of waste (e.g., "Solid Debris with 2-(1-Methylaminoethyl)-1,4-benzodioxane").

  • Causality: Segregating solids from liquids is essential for proper final disposal treatment. A leak-proof container prevents any residual chemical from escaping.

Step 3: Contaminated Liquid Waste

  • Includes: Rinsate from cleaning glassware (e.g., from triple-rinsing), contaminated solvents, or solutions containing the compound.

  • Procedure: Collect all liquid waste in a dedicated, chemically compatible, and shatter-proof container (e.g., a high-density polyethylene (HDPE) carboy). The container must have a screw-top cap. Maintain a log of the contents, estimating the volume and concentration of each component added. Never mix incompatible waste streams.

  • Labeling: Label the container as "Hazardous Waste" and list all chemical components by percentage.

  • Causality: Using a designated, compatible container prevents chemical reactions and degradation of the container. Accurate content logging is required by the EPA for final disposal facilities to safely process the waste.

Step 4: "RCRA Empty" Container Disposal

  • Procedure: A container that held a non-acutely hazardous chemical is considered "RCRA empty" when all contents have been removed by normal means and no more than one inch of residue remains. For this compound, it is best practice to triple-rinse the empty container with a suitable solvent.

  • Rinsate Management: The first rinseate is considered hazardous and must be collected as contaminated liquid waste (see Step 3). Subsequent rinses should also be collected as hazardous waste.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., in a designated lab glass disposal box). Deface the original label to prevent confusion.

  • Causality: Triple-rinsing ensures the removal of residual chemical to a level deemed safe for non-hazardous disposal, preventing the introduction of hazardous materials into the regular waste stream.

Section 4: Emergency Procedures for Spills

Immediate and correct response to a spill is critical to mitigating exposure and contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Notify: Inform your laboratory supervisor and contact your institution's EHS department.

  • Control & Contain (Only if trained): If the spill is small and you are trained to handle it, don appropriate PPE (see Table 1). Prevent the spill from spreading by enclosing it with absorbent material from a chemical spill kit.

  • Clean Up: Apply absorbent powder or pads to the spill, working from the outside in.

  • Package Waste: Collect all used absorbent materials and any contaminated items (e.g., broken glass) using scoops or tongs. Place everything into a designated hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with a suitable solvent and paper towels. Dispose of these wipes as contaminated solid waste.

  • Label: Seal and label the spill cleanup waste as "Hazardous Waste" with the chemical name.

Section 5: Visualization and Data Summary

Hazard Profile and Handling Requirements
ParameterGuidelineRationale & Citations
Primary Hazards Toxic, Skin/Eye Irritant. Potential for reproductive or organ toxicity.Based on data from structurally analogous benzodioxane and N-methylamine compounds.[6][15][16]
Exposure Controls Handle all waste within a certified chemical fume hood.To prevent inhalation of any aerosols or vapors.
Hand Protection Nitrile gloves (minimum two pairs, "double-gloving").Provides a barrier against dermal contact; changing the outer glove immediately after contamination minimizes risk.[16]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of liquid waste or contact with contaminated solids.[16]
Skin/Body Protection Flame-retardant laboratory coat, long pants, and closed-toe shoes.Prevents incidental skin contact.
Disposal Pathway Via licensed hazardous waste contractor arranged by institutional EHS.Ensures compliance with EPA regulations for cradle-to-grave management.
Waste Stream Segregation and Disposal Workflow

G Disposal Decision Workflow for 2-(1-Methylaminoethyl)-1,4-benzodioxane Start Waste Generated Is_Pure Unused/Expired Pure Chemical? Start->Is_Pure Is_Solid Contaminated Solid? Is_Pure->Is_Solid No Pure_Waste Collect in Original or Sealed Compatible Container Is_Pure->Pure_Waste Yes Is_Liquid Contaminated Liquid? Is_Solid->Is_Liquid No Solid_Waste Collect in Lined Pail for Contaminated Solids Is_Solid->Solid_Waste Yes Is_Container Empty Container? Is_Liquid->Is_Container No Liquid_Waste Collect in HDPE Carboy for Liquid Waste Is_Liquid->Liquid_Waste Yes Is_Container->Start No Triple_Rinse Triple-Rinse with Appropriate Solvent Is_Container->Triple_Rinse Yes Label Label as 'Hazardous Waste' with Chemical Name & Hazards Pure_Waste->Label Solid_Waste->Label Liquid_Waste->Label Collect_Rinsate Collect First Rinsate as Hazardous Liquid Waste Triple_Rinse->Collect_Rinsate Deface_Label Deface Original Label Triple_Rinse->Deface_Label Collect_Rinsate->Liquid_Waste Dispose_Container Dispose of Container in Designated Lab Glass/Solid Waste Deface_Label->Dispose_Container EHS Arrange Pickup with EHS Label->EHS

Caption: Workflow for waste segregation and disposal.

References

  • OSHA. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Retrieved from [Link]

  • University of South Carolina. (n.d.). Chemical Hygiene Plan and Laboratory Safety Manual. Environmental Health and Safety. Retrieved from [Link]

  • OSHA. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA. (n.d.). 29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Retrieved from [Link]

  • Western New England University. (2024, May). Chemical Hygiene Plan OSHA 29CFR 1910.1450. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Acute and Extremely Hazardous Wastes. DTSC. Retrieved from [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • EHSLeaders. (2013, July 30). Listed Waste FAQs. Retrieved from [Link]

  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]

  • MDPI. (n.d.). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ. Retrieved from [Link]

  • AIR Unimi. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Retrieved from [Link]

  • PubChem. (2026, January 10). 1,4-Benzodioxan, 2-(1-isopropylaminoethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved from [Link]

  • PubChem. (2026, January 10). 1,4-Benzodioxan, 2-(1-propylaminoethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (2018, June 25). Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylaminoethyl)-1,4-benzodioxane
Reactant of Route 2
Reactant of Route 2
2-(1-Methylaminoethyl)-1,4-benzodioxane
© Copyright 2026 BenchChem. All Rights Reserved.